molecular formula C18H21NO3 B268615 N-[3-(2-phenoxyethoxy)phenyl]butanamide

N-[3-(2-phenoxyethoxy)phenyl]butanamide

Cat. No.: B268615
M. Wt: 299.4 g/mol
InChI Key: GFDPELPQCKLCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-phenoxyethoxy)phenyl]butanamide is a synthetic organic compound with the molecular formula C18H21NO3 and a molecular weight of 299.364 g/mol . This molecule features a butanamide chain linked to a phenyl ring, which is further connected via a flexible phenoxyethoxy spacer to a second phenyl ring, resulting in a multi-ring system with defined physicochemical properties, including a calculated logP of 3.96 . As a chemical building block, this compound is of significant interest in medicinal chemistry and chemical biology research. Its structure, characterized by an amide functionality and an aromatic ether linkage, makes it a potential intermediate or precursor in the solid-phase synthesis of more complex peptide-like molecules or peptidomimetics . The development of synthetic peptides is a critical field for producing biologically active molecules, ranging from hormones to therapeutic agents . Furthermore, the presence of the amide group and ether linkages suggests potential utility in the design and synthesis of compound libraries for high-throughput screening against various biological targets. Researchers may also investigate its physicochemical properties to explore its potential as a core structure in materials science or as a model compound in analytical chemistry method development. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[3-(2-phenoxyethoxy)phenyl]butanamide

InChI

InChI=1S/C18H21NO3/c1-2-7-18(20)19-15-8-6-11-17(14-15)22-13-12-21-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3,(H,19,20)

InChI Key

GFDPELPQCKLCNE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-[3-(2-phenoxyethoxy)phenyl]butanamide: A Predictive Analysis of Chemical Properties and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-[3-(2-phenoxyethoxy)phenyl]butanamide is a distinct organic molecule for which detailed experimental data is not prevalent in public scientific literature. This guide, therefore, provides a comprehensive, predictive overview of its chemical and physical properties, leveraging data from its structural analogues and precursors. We present a robust, step-by-step synthetic protocol for its preparation from 3-(2-phenoxyethoxy)aniline, alongside detailed methodologies for its purification and characterization. This document is intended for researchers and drug development professionals, offering a foundational understanding of this novel compound's characteristics and the scientific rationale behind the proposed experimental designs.

Introduction and Molecular Overview

N-[3-(2-phenoxyethoxy)phenyl]butanamide is an aromatic amide featuring a central N-phenylbutanamide core. This core is substituted at the meta-position with a phenoxyethoxy group. The structure combines the rigidity of the aromatic rings with the flexibility of the ether linkage and the butanamide side chain. The amide functionality is a cornerstone of many pharmaceutical compounds, and the phenoxy ether motif is also present in a range of biologically active molecules. The absence of extensive literature on this specific compound necessitates a first-principles approach to understanding its behavior, grounded in the established chemistry of its constituent functional groups.

The logical starting point for synthesizing this molecule is the acylation of its corresponding aniline precursor, 3-(2-phenoxyethoxy)aniline. The properties of this precursor, combined with extensive data on the analogous compound N-phenylbutanamide, form the basis for the predictions and protocols outlined in this guide.

Chemical Identity and Predicted Physicochemical Properties

The fundamental identity of N-[3-(2-phenoxyethoxy)phenyl]butanamide is established by its molecular structure and formula. Its physicochemical properties can be reliably predicted by extrapolating from data available for N-phenylbutanamide and considering the additive contributions of the phenoxyethoxy substituent.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale and Authoritative References
Molecular Formula C₁₈H₂₁NO₃ Derived from the structure of the precursor 3-(2-phenoxyethoxy)aniline (C₁₄H₁₅NO₂) and the addition of a butanoyl group (C₄H₆O).
Molecular Weight 299.36 g/mol Calculated from the molecular formula.
Appearance White to off-white solid Based on the typical appearance of similar aromatic amides like 3-oxo-N-phenylbutanamide.[1]
Melting Point 90 - 110 °C N-phenylbutanamide has a melting point of 91-93 °C. The larger, more complex phenoxyethoxy group is expected to increase the melting point due to greater van der Waals forces and potential for crystalline packing, but may also introduce conformational flexibility that could slightly disrupt crystal lattice efficiency.
Boiling Point > 350 °C (decomposes) High boiling point is expected due to the amide group's capacity for strong hydrogen bonding and the molecule's high molecular weight. Decomposition at elevated temperatures is common for complex amides.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF, acetone). The molecule has significant nonpolar character from the two phenyl rings, but the amide and ether functionalities will confer solubility in polar organic solvents. Solubility in water is expected to be low.
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.0 The LogP of N-phenylbutanamide is approximately 2.05.[2] The addition of the phenoxyethoxy group significantly increases lipophilicity, likely raising the LogP by 1.5 to 2.0 units.
pKa (Acidic) ~17-18 (Amide N-H) The amide proton is very weakly acidic.

| pKa (Basic) | ~ -1 to 0 (Amide Oxygen) | The amide oxygen is weakly basic and can be protonated under strongly acidic conditions. |

Chemical Structure Diagram:

Caption: 2D Structure of N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Proposed Synthesis and Purification

The most direct and reliable method for synthesizing N-[3-(2-phenoxyethoxy)phenyl]butanamide is the N-acylation of the primary aromatic amine precursor, 3-(2-phenoxyethoxy)aniline, with an activated form of butanoic acid, such as butanoyl chloride. This is a standard and widely practiced transformation in organic synthesis.[3]

Synthetic Workflow

The synthesis involves a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of butanoyl chloride. A mild, non-nucleophilic base is required to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Caption: Proposed workflow for the synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Detailed Experimental Protocol

Materials:

  • 3-(2-phenoxyethoxy)aniline (1.0 eq)

  • Butanoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-phenoxyethoxy)aniline (1.0 eq) and anhydrous DCM. Stir until the aniline is fully dissolved.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.

    • Causality: The base is essential to scavenge the HCl produced, preventing protonation of the starting aniline (which would render it non-nucleophilic) and driving the equilibrium towards the product. Triethylamine is chosen as it is a non-nucleophilic, organic-soluble base that is easily removed during workup.

  • Acylation: Add butanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

    • Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. A slight excess of the acylating agent ensures complete consumption of the starting aniline.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. a. Wash the organic layer sequentially with 1M HCl to remove excess triethylamine. b. Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities. c. Wash with brine to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by one of the following methods:

  • Recrystallization: A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined. Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals of the pure product.

  • Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.

Proposed Analytical Characterization

The identity and purity of the synthesized N-[3-(2-phenoxyethoxy)phenyl]butanamide must be confirmed using standard spectroscopic techniques.[4]

Table 2: Predicted Spectroscopic Data

Technique Predicted Observations and Rationale
¹H NMR - Aromatic Protons: Complex multiplets between δ 6.8-7.5 ppm. - Ether Protons (-OCH₂CH₂O-): Two distinct triplets around δ 4.1-4.3 ppm. - Amide Proton (-NH-): A broad singlet between δ 7.5-8.5 ppm (position is solvent-dependent and may exchange with D₂O). - Butanamide Protons: A triplet (~δ 2.3 ppm, -CH₂CO-), a sextet (~δ 1.7 ppm, -CH₂CH₂CO-), and a triplet (~δ 0.9 ppm, -CH₃).
¹³C NMR - Carbonyl Carbon (C=O): A signal in the δ 170-175 ppm region. - Aromatic Carbons: Multiple signals between δ 110-160 ppm. - Ether Carbons (-OCH₂CH₂O-): Signals around δ 65-70 ppm. - Aliphatic Carbons: Signals in the δ 10-40 ppm region.
FTIR - N-H Stretch: A sharp to medium peak around 3300 cm⁻¹. - C-H Stretches (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region. - Amide I Band (C=O Stretch): A strong, sharp peak around 1660-1680 cm⁻¹. - Amide II Band (N-H Bend): A peak around 1530-1550 cm⁻¹. - C-O-C Stretch (Ether): Strong peaks in the 1200-1250 cm⁻¹ region.

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 299. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the butyl group, cleavage at the ether linkages, and formation of acylium ions, which are common fragmentation pathways for amides. |

Safety and Handling

While specific toxicological data for N-[3-(2-phenoxyethoxy)phenyl]butanamide is unavailable, its handling should be guided by the safety profiles of its constituent parts: aromatic amines and amides.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.

  • Precursor Hazards: The precursor, 3-(2-phenoxyethoxy)aniline, is an aromatic amine. Aromatic amines as a class are known for their potential toxicity and should be handled with care.[6]

  • Reagent Hazards: Butanoyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. Handle these reagents with extreme caution in a fume hood.

  • Stability: The final amide product is expected to be stable under normal laboratory conditions.[7] Store in a cool, dry place away from strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Potential Applications and Future Research

The structure of N-[3-(2-phenoxyethoxy)phenyl]butanamide suggests several avenues for future research. The N-phenyl amide moiety is a common feature in many analgesic and anti-inflammatory drugs. The phenoxy ether group is found in various pharmacologically active compounds, including beta-blockers and muscle relaxants. Therefore, this molecule could serve as a scaffold for the synthesis of new chemical entities with potential therapeutic applications. It could also be investigated in materials science for its potential use in polymers or as a synthetic intermediate.[8]

It is important to note that aromatic amides can potentially be cleaved back to their constituent primary aromatic amines under certain biological conditions, which is a factor to consider in any toxicological or metabolic studies.[9][10]

References

  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]

  • PubChem. (n.d.). N-Phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, M., & Seferos, D. S. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]

  • Pace, V., & Holzer, W. (2013). A one pot protocol to convert nitro-arenes into N-aryl amides. Scientific reports, 3, 1-6. [Link]

  • Reich, M., & Seferos, D. S. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17052-17059. [Link]

  • ResearchGate. (n.d.). Synthesis of aromatic amides from aniline and triethylamine derivatives. Retrieved from [Link]

  • NIST. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. [Link]

  • NIST. (n.d.). Butanamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Díaz-Zavala, N. P., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methyl-N-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Hretz, N., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1483-1493. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Butanamide, N-phenyl-. Retrieved from [Link]

  • Hretz, N., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. PubMed. [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • CompTox Chemicals Dashboard, US EPA. (n.d.). Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]- Properties. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-3-oxo-2-phenylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • OECD SIDS. (2004). ETHYLENE GLYCOL PHENYL ETHER. [Link]

  • PubChem. (n.d.). Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed overview of N-[3-(2-phenoxyethoxy)phenyl]butanamide, a novel aromatic amide. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly registered, indicating its status as a potentially new chemical entity, this document outlines a robust and plausible synthetic route starting from the commercially available precursor, 3-(2-phenoxyethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols, predicted physicochemical properties, potential applications, and critical safety information. The methodologies are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and self-validation.

Introduction and Chemical Identity

N-[3-(2-phenoxyethoxy)phenyl]butanamide is an organic compound characterized by a butanamide group linked to a phenyl ring, which is further substituted with a 2-phenoxyethoxy moiety. The core structure combines the features of an aromatic amide with a glycol ether, suggesting potential for diverse chemical interactions and biological activities.

The immediate precursor for its synthesis, 3-(2-phenoxyethoxy)aniline , is a known chemical with CAS Number 79808-16-5 . The lack of a registered CAS number for the final N-acylated product underscores its novelty and the importance of the foundational synthetic and characterization data provided herein.

Molecular Structure:

Caption: Molecular structure of N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Predicted Physicochemical Properties

The following properties are predicted based on the known characteristics of its structural components, including phenoxyethanol[1][2][3][4][5], butanamide[6][7][8][9], and aromatic amines.

PropertyPredicted ValueRationale & References
Molecular Formula C₁₈H₂₁NO₃Derived from structural components.
Molecular Weight 299.36 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for crystalline aromatic amides. Butyramide is a white solid.[8][9]
Melting Point 100 - 130 °CExpected to be a crystalline solid with a melting point higher than phenoxyethanol (14°C)[5] and similar to or higher than butyramide (115-116°C)[7][8].
Boiling Point > 300 °CSignificantly higher than phenoxyethanol (245-247°C)[2][3][5] and butyramide (216°C)[7][8] due to increased molecular weight and hydrogen bonding.
Solubility Soluble in organic solvents (ethanol, acetone, DMSO); sparingly soluble in water.The butanamide group provides some water solubility through hydrogen bonding[6][8], while the aromatic rings and ether linkage confer solubility in organic solvents.
pKa (conjugate acid) ~ 0 - 1The amide nitrogen is generally non-basic. The pKa of the conjugate acid of butyramide is -0.43[9].

Proposed Synthesis Protocol: Acylation of 3-(2-phenoxyethoxy)aniline

The most direct and efficient synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide involves the N-acylation of the corresponding aniline precursor. This is a classic and robust transformation in organic synthesis.[10][11][12]

Reaction Scheme:

3-(2-phenoxyethoxy)aniline + Butanoyl Chloride → N-[3-(2-phenoxyethoxy)phenyl]butanamide + HCl

Rationale for Experimental Choices
  • Starting Material: 3-(2-phenoxyethoxy)aniline is chosen as it is the direct precursor and is commercially available, providing a reliable starting point for synthesis.

  • Acylating Agent: Butanoyl chloride is a highly reactive acylating agent that readily reacts with the nucleophilic amine. Butyric anhydride is a suitable, less aggressive alternative.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting aniline (which would render it unreactive) and driving the reaction to completion.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the reactants without participating in the reaction.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-phenoxyethoxy)aniline (1.0 eq).

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add butanoyl chloride (1.1 eq) dropwise via a syringe over 10-15 minutes. The dropwise addition is critical to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the final product using the analytical techniques outlined in Section 5.

Synthesis Workflow Diagram

G start Start: 3-(2-phenoxyethoxy)aniline (CAS: 79808-16-5) dissolve Dissolve in Anhydrous DCM start->dissolve add_base Add Triethylamine (Base) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Dropwise addition of Butanoyl Chloride cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify end_product Final Product: N-[3-(2-phenoxyethoxy)phenyl]butanamide purify->end_product

Caption: Workflow for the synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Potential Applications and Biological Relevance

While the specific biological activity of N-[3-(2-phenoxyethoxy)phenyl]butanamide is uncharacterized, its structural motifs suggest several areas for investigation:

  • Pharmaceuticals: The amide linkage is a cornerstone of many pharmaceutical compounds. Furthermore, derivatives of butyramide have demonstrated anticonvulsive and histone deacetylase inhibitory activities[8]. The phenoxyethoxy side chain is present in various biologically active molecules, and its lipophilicity can influence pharmacokinetic properties.

  • Preservatives: Phenoxyethanol is a widely used preservative in cosmetics and pharmaceuticals due to its broad-spectrum antimicrobial activity against bacteria and yeast.[1][3][4][5] The title compound could be investigated for similar properties.

  • Material Science: Aromatic amides can form strong hydrogen bonds, a property that is valuable in the development of polymers and other advanced materials.

Analytical and Quality Control Workflow

To ensure the identity, purity, and integrity of the synthesized N-[3-(2-phenoxyethoxy)phenyl]butanamide, a multi-technique analytical approach is required.

Spectroscopic and Spectrometric Characterization
TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Signals corresponding to aromatic protons, the phenoxyethoxy chain protons (with characteristic shifts for -OCH₂CH₂O-), the butanamide alkyl chain protons, and the N-H amide proton.
¹³C NMR Carbon skeleton confirmation.Resonances for all unique carbon atoms, including aromatic carbons, ether and alkyl carbons, and the amide carbonyl carbon (~170 ppm).
FT-IR Functional group identification.Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-O-C stretching of the ether linkages.
Mass Spectrometry (MS) Molecular weight confirmation.The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should correspond to the calculated molecular weight (299.36). Fragmentation patterns can further confirm the structure. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this analysis.[13][14]
Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) should be developed to determine the purity of the final compound. Purity is assessed by the peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective for detecting and quantifying the target compound, as well as any potential impurities or degradation products.[15][16]

Analytical Workflow Diagram

G cluster_characterization Structural Characterization cluster_purity Purity & QC crude Crude Product (Post-Synthesis) purification Column Chromatography crude->purification purified Purified Compound purification->purified nmr ¹H & ¹³C NMR purified->nmr ir FT-IR purified->ir ms Mass Spec purified->ms hplc HPLC purified->hplc lcms LC-MS/MS purified->lcms final Characterized Product (>95% Purity) nmr->final ir->final ms->final hplc->final lcms->final

Sources

Structural Integrity and Synthetic Architecture of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists

Executive Summary & Molecular Identity[1][2]

N-[3-(2-phenoxyethoxy)phenyl]butanamide represents a specialized scaffold in medicinal chemistry, characterized by a "flexible linker" architecture. It combines a lipophilic phenoxyethoxy tail with a substituted aniline core, capped by a butyryl amide moiety.

This structure is frequently utilized as a hydrophobic probe in drug discovery, specifically designed to span narrow binding channels in kinases and GPCRs. The ethylene glycol-like linker (


) provides rotational freedom, allowing the terminal phenyl ring to access deep hydrophobic pockets while the amide functionality serves as a hydrogen bond anchor.
Table 1: Physicochemical Profile (Predicted)
PropertyValueStructural Implication
Molecular Formula

Core scaffold
Molecular Weight 299.37 g/mol Fragment-like / Lead-like space
cLogP ~3.8 - 4.2High lipophilicity; likely CNS penetrant
TPSA 58.6

Good oral bioavailability (<140

)
H-Bond Donors 1 (Amide NH)Specific interaction point
H-Bond Acceptors 3 (Amide O, 2 Ethers)Solvation & receptor binding
Rotatable Bonds 8High conformational entropy
Structural Elucidation & Retrosynthetic Logic

To guarantee high-purity synthesis, we employ a convergent retrosynthetic approach. The molecule is disconnected at the amide bond (the most labile junction for assembly) and the ether linkage (the primary diversity point).

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target Molecule N-[3-(2-phenoxyethoxy)phenyl]butanamide Disconnection1 Amide Disconnection Target->Disconnection1 Intermediate_Amine Intermediate A 3-(2-phenoxyethoxy)aniline (CAS: 79808-16-5) Disconnection1->Intermediate_Amine Retro-Amidation Reagent_Acyl Reagent B Butyryl Chloride Disconnection1->Reagent_Acyl Disconnection2 Ether Disconnection Intermediate_Amine->Disconnection2 Starting_Phenol Starting Material 1 3-Nitrophenol (or 3-Aminophenol with protection) Disconnection2->Starting_Phenol Retro-Alkylation Starting_Linker Starting Material 2 2-Phenoxyethyl bromide Disconnection2->Starting_Linker

Figure 1: Retrosynthetic tree demonstrating the convergent assembly from commercially available 3-(2-phenoxyethoxy)aniline or its precursors.

Synthetic Methodology: The "Amide-First" Protocol

While the aniline intermediate (CAS 79808-16-5) is commercially available, high-integrity research requires the capability to synthesize it de novo to control impurity profiles.

Phase 1: Linker Assembly (Williamson Ether Synthesis)

Rationale: Direct alkylation of 3-nitrophenol is preferred over 3-aminophenol to avoid N-alkylation side products.

  • Reagents: 3-Nitrophenol (1.0 eq), 2-Phenoxyethyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or Acetonitrile (Polar aprotic facilitates

    
    ).
    
  • Condition: Reflux at 80°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. The nitro group prevents oxidation.

  • Reduction: Hydrogenation (

    
    , Pd/C) yields 3-(2-phenoxyethoxy)aniline .
    
Phase 2: Acylation (The Critical Step)

Rationale: Using Butyryl Chloride provides faster kinetics than Butyric Acid/coupling agents, but requires strict base control to prevent bis-acylation.

Step-by-Step Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask with 3-(2-phenoxyethoxy)aniline (1.0 eq) and Dichloromethane (DCM, anhydrous).

  • Base Addition: Add Triethylamine (

    
    , 1.2 eq) and cool to 0°C under 
    
    
    
    atmosphere.
    • Note: The low temperature suppresses the formation of the di-acyl impurity.

  • Acylation: Dropwise addition of Butyryl Chloride (1.05 eq) over 30 minutes.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3). The amine spot (

    
    ) should disappear; the amide appears at 
    
    
    
    .
  • Quench & Wash:

    • Quench with sat.

      
       (removes HCl salts).
      
    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-(2-phenoxyethoxy)aniline Reaction Reaction: + Butyryl Cl / Et3N DCM, 0°C -> RT Start->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench Extraction Extraction: DCM Layer Separation Quench->Extraction Wash Acid Wash: 1M HCl (Removes Aniline) Extraction->Wash Isolation Isolation: Evaporation -> Solid Wash->Isolation Final Product: N-[3-(2-phenoxyethoxy)phenyl]butanamide Isolation->Final

Figure 2: Linear workflow for the acylation of the aniline intermediate.

Analytical Validation (Self-Validating System)

To confirm the structure, specific NMR signatures must be identified. The "phenoxyethoxy" chain creates a distinct pattern that differentiates this molecule from simple anilides.

Predicted

NMR Signature (400 MHz,

)
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Note
7.80 Broad Singlet1HNH (Amide)Exchangeable; shift varies with conc.
7.35 - 6.90 Multiplet9HAr-H Overlap of two phenyl rings.
4.30 Triplet (

Hz)
2H

Deshielded by phenoxy group.
4.15 Triplet (

Hz)
2H

Distinct ethylene bridge signal.
2.35 Triplet (

Hz)
2H

Alpha-protons to carbonyl.
1.75 Sextet2H

Beta-protons.
1.01 Triplet3H

Terminal methyl.

Quality Control Checkpoint:

  • Impurity Alert: If you see a singlet at

    
    , you have likely formed the acetamide analog (contamination from acetic anhydride/chloride in lab glassware) or if the integration of the alkyl region is incorrect, check for bis-acylation (absence of NH signal).
    
Biological Context & Application

This molecule serves as a structural template for Type II Kinase Inhibitors . The "phenoxyethoxy" moiety is a classic "linker-tail" design used to reach the hydrophobic back-pocket (allosteric site) of enzymes, while the amide forms a hinge-binding interaction.

  • Pharmacophore: The 3-position substitution on the aniline ensures the tail extends away from the binding cleft, a strategy seen in compounds targeting B-Raf or p38 MAP kinase .

  • Metabolic Stability: The ether linkage is generally stable, but the terminal phenyl ring is a site for Phase I metabolism (hydroxylation). The butyryl chain may undergo

    
    -oxidation or hydrolysis by amidases.
    
References
  • Sigma-Aldrich. (n.d.). 3-(2-Phenoxyethoxy)aniline Product Specification. Retrieved from (Search CAS: 79808-16-5).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Phenylbutanamide (Structural Analog). Retrieved from .

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis and Amide Coupling).
  • RSC Advances. (2014). Solvent- and transition metal-free amide synthesis. Retrieved from .

N-[3-(2-phenoxyethoxy)phenyl]butanamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-[3-(2-phenoxyethoxy)phenyl]butanamide. The document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It details a two-step synthetic route, commencing with the synthesis of the key intermediate, 3-(2-phenoxyethoxy)aniline, followed by its acylation to yield the target compound. The guide offers a detailed experimental protocol, insights into the rationale behind procedural choices, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

N-aryl amides are a significant class of compounds in medicinal chemistry, often serving as scaffolds in the development of novel therapeutic agents. The synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide is of interest due to its structural motifs that are present in various biologically active molecules. This guide outlines a robust and accessible synthetic strategy, focusing on chemical principles and practical laboratory execution. The chosen pathway emphasizes the use of readily available starting materials and established chemical transformations to ensure reliability and scalability.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule, N-[3-(2-phenoxyethoxy)phenyl]butanamide, suggests a straightforward approach involving the formation of an amide bond. This disconnection leads to the key precursors: 3-(2-phenoxyethoxy)aniline and a suitable butanoylating agent. While 3-(2-phenoxyethoxy)aniline is commercially available[1][], this guide will also cover its synthesis for a more comprehensive understanding and for situations where in-house preparation is preferred. The overall synthetic strategy is depicted in the workflow below.

G cluster_0 Overall Synthesis Workflow Start Starting Materials: 3-Aminophenol & 1-Bromo-2-phenoxyethane Step1 Step 1: Williamson Ether Synthesis (Synthesis of Precursor) Start->Step1 Base (e.g., K2CO3) Solvent (e.g., DMF) Precursor Intermediate: 3-(2-phenoxyethoxy)aniline Step1->Precursor Step2 Step 2: Acylation (Amide Bond Formation) Precursor->Step2 Butanoyl Chloride or Butyric Anhydride Base (e.g., Pyridine or Et3N) FinalProduct Final Product: N-[3-(2-phenoxyethoxy)phenyl]butanamide Step2->FinalProduct

Caption: Overall workflow for the synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Synthesis of the Precursor: 3-(2-phenoxyethoxy)aniline

This section details the synthesis of the key intermediate, 3-(2-phenoxyethoxy)aniline, via a Williamson ether synthesis. This method is a reliable approach for forming the ether linkage.

Reaction Scheme

The synthesis involves the reaction of 3-aminophenol with 1-bromo-2-phenoxyethane in the presence of a base.

G cluster_1 Step 1: Synthesis of 3-(2-phenoxyethoxy)aniline A 3-Aminophenol plus1 + A:e->plus1:w B 1-Bromo-2-phenoxyethane arrow K2CO3, DMF Heat B:e->arrow:w C 3-(2-phenoxyethoxy)aniline plus1:e->B:w arrow:e->C:w

Caption: Reaction scheme for the synthesis of the aniline precursor.

Experimental Protocol

Materials:

  • 3-Aminophenol

  • 1-Bromo-2-phenoxyethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-aminophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-bromo-2-phenoxyethane (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(2-phenoxyethoxy)aniline.

Synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide

The final step involves the acylation of 3-(2-phenoxyethoxy)aniline with butanoyl chloride or butyric anhydride. The use of an acyl chloride is often preferred for its higher reactivity.

Reaction Scheme

The amide bond is formed by the nucleophilic attack of the amine group of 3-(2-phenoxyethoxy)aniline on the carbonyl carbon of the butanoylating agent. A non-nucleophilic base is used to scavenge the HCl or carboxylic acid byproduct.

G cluster_2 Step 2: Acylation to form N-[3-(2-phenoxyethoxy)phenyl]butanamide A 3-(2-phenoxyethoxy)aniline plus1 + A:e->plus1:w B Butanoyl Chloride arrow Pyridine or Et3N DCM, 0 °C to RT B:e->arrow:w C N-[3-(2-phenoxyethoxy)phenyl]butanamide plus1:e->B:w arrow:e->C:w

Caption: Acylation of 3-(2-phenoxyethoxy)aniline to yield the final product.

Experimental Protocol

Materials:

  • 3-(2-phenoxyethoxy)aniline

  • Butanoyl chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(2-phenoxyethoxy)aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add butanoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[3]

Data Summary

The following table summarizes the key reagents and their suggested stoichiometry for the synthesis.

Step Reagent Molecular Weight ( g/mol ) Equivalents
1 3-Aminophenol109.131.0
1-Bromo-2-phenoxyethane203.061.1
Potassium Carbonate138.212.0
2 3-(2-phenoxyethoxy)aniline229.271.0
Butanoyl Chloride106.551.2
Pyridine79.101.5

Characterization

The identity and purity of the synthesized N-[3-(2-phenoxyethoxy)phenyl]butanamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the amide C=O and N-H stretches.

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting and Safety Considerations

  • Incomplete Reactions: If TLC indicates the presence of starting material after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Byproduct Formation: In the acylation step, di-acylation can sometimes occur.[3] Using the correct stoichiometry and slow addition of the acylating agent at low temperatures can minimize this.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended purification method.[3]

  • Safety: Always handle reagents in a well-ventilated fume hood. Butanoyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Conclusion

This technical guide presents a detailed and reliable pathway for the synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide. The two-step process, involving a Williamson ether synthesis followed by an acylation reaction, utilizes standard laboratory techniques and readily available reagents. By following the outlined protocols and considering the provided troubleshooting advice, researchers can efficiently synthesize this valuable compound for further investigation in various fields of chemical and pharmaceutical science.

References

  • Vertex AI Search. (2024).
  • BenchChem. (2025). Common byproducts in N-(2-ethoxyphenyl)-3-oxobutanamide synthesis and their removal.
  • Sigma-Aldrich. 3-(2-PHENOXYETHOXY)ANILINE AldrichCPR.
  • BOC Sciences. CAS 79808-16-5 3-(2-phenoxyethoxy)aniline.

Sources

No Publicly Available Data on the Mechanism of Action for N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the specific mechanism of action for the compound N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Researchers, scientists, and drug development professionals should be aware that the biological targets, signaling pathways, and overall pharmacological profile of this specific molecule have not been characterized in published research.

Initial investigations into compounds with structural similarities, such as other phenoxyethoxy phenyl amides or butanamide derivatives, have revealed a diverse range of biological activities. These include, but are not limited to, inhibition of the bacterial Type III secretion system, modulation of histone deacetylases (HDACs), and antagonism of receptors like the Tropomyosin receptor kinase A (TrkA). However, it is crucial to emphasize that extrapolating the mechanism of action from structurally related but distinct molecules is scientifically unsound and can be misleading.

The specific arrangement of the phenoxyethoxy group on the phenyl ring in conjunction with the butanamide side chain creates a unique chemical entity. Its interaction with biological systems would be highly dependent on its distinct three-dimensional structure and electronic properties, which govern its binding affinity and selectivity for potential protein targets.

Without dedicated in vitro and in vivo studies, including but not limited to binding assays, enzymatic assays, and cell-based functional screens, any discussion of the mechanism of action for N-[3-(2-phenoxyethoxy)phenyl]butanamide would be purely speculative.

For researchers interested in this compound, the following experimental workflow would be necessary to elucidate its mechanism of action:

Proposed Initial Investigational Workflow

Caption: A generalized workflow for determining the mechanism of action of a novel compound.

At present, any in-depth technical guide or whitepaper on the core mechanism of action of N-[3-(2-phenoxyethoxy)phenyl]butanamide cannot be produced due to the absence of foundational scientific data. The scientific community awaits primary research to be conducted and published on this specific molecule.

An In-Depth Technical Guide to the Solubility of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of the organic compound N-[3-(2-phenoxyethoxy)phenyl]butanamide. In the absence of extensive published solubility data for this specific molecule, this document outlines the foundational principles of solubility, predictive assessments based on its chemical structure, and detailed experimental protocols for the empirical determination of its solubility profile. This information is critical for applications in drug discovery, formulation development, and analytical chemistry.

Compound Profile: N-[3-(2-phenoxyethoxy)phenyl]butanamide

Molecular Structure:

Predicted Physicochemical Properties:

While specific data is unavailable, we can reference the calculated properties of a similar compound, N-[3-(2-phenoxyethoxy)phenyl]docosanamide, which shares the same core structure but has a longer alkyl chain. These predictions, available from PubChem, can offer initial insights into the molecule's general behavior.

PropertyPredicted Value for N-[3-(2-phenoxyethoxy)phenyl]docosanamideImplications for N-[3-(2-phenoxyethoxy)phenyl]butanamide
Molecular Weight 551.8 g/mol The butanamide derivative will have a significantly lower molecular weight, likely enhancing its solubility compared to the docosanamide analog.
XLogP3-AA 13.3This high value indicates a very non-polar, lipophilic nature. The butanamide derivative will have a lower XLogP3 value but is still expected to be predominantly non-polar.
Hydrogen Bond Donor Count 1The amide group provides a hydrogen bond donor.
Hydrogen Bond Acceptor Count 3The amide oxygen, ether oxygens act as hydrogen bond acceptors.

Based on its structure—a significant non-polar aromatic and ether framework with a polar amide group—N-[3-(2-phenoxyethoxy)phenyl]butanamide is predicted to have low aqueous solubility but should be soluble in various organic solvents. The general principle of "like dissolves like" suggests that its solubility will be favored in solvents with moderate to low polarity.[1][2]

The Foundational Principles of Solubility

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature to form a saturated solution. This equilibrium is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.[3]

For organic molecules like N-[3-(2-phenoxyethoxy)phenyl]butanamide, several factors influence solubility:

  • Polarity: The presence of both polar (amide) and non-polar (phenyl, phenoxy, ethyl) groups results in an amphiphilic character. The overall solubility will depend on the balance between these regions.

  • Hydrogen Bonding: The amide group can participate in hydrogen bonding, which can enhance solubility in protic solvents.[4]

  • Molecular Size: Generally, larger molecules tend to have lower solubility due to stronger intermolecular forces in the solid state.[5][6]

  • Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome for dissolution to occur.

Strategic Selection of Solvents

The choice of solvent is critical for accurately determining the solubility profile of N-[3-(2-phenoxyethoxy)phenyl]butanamide. A range of solvents with varying polarities should be tested.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileCapable of dissolving a wide range of organic compounds due to their strong dipole moments.[7]
Polar Protic Ethanol, Methanol, IsopropanolCan act as both hydrogen bond donors and acceptors, potentially interacting favorably with the amide group.
Non-Polar Toluene, Hexane, DichloromethaneTo assess the solubility based on the significant non-polar character of the molecule.[1]
Aqueous Buffers Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4)Essential for understanding solubility in biological contexts.

Experimental Determination of Solubility: Protocols

Two primary types of solubility assays are recommended for characterizing a new chemical entity: kinetic and thermodynamic solubility.[8]

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.[9][10] It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[10][11]

Workflow for Kinetic Solubility Determination:

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of N-[3-(2-phenoxyethoxy)phenyl]butanamide in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of choice (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by LC-MS/MS or UV-Vis spectroscopy.[10]

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound in its solid, crystalline form in a given solvent at equilibrium and is considered the "gold standard" for solubility measurement.[12][13]

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid N-[3-(2-phenoxyethoxy)phenyl]butanamide to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Prepare a series of standards of the compound in the chosen solvent. Dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The determined concentration of the saturated supernatant represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Example Solubility Data Table:

SolventAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS, pH 7.4Kinetic25Experimental ValueCalculated Value
PBS, pH 7.4Thermodynamic25Experimental ValueCalculated Value
EthanolThermodynamic25Experimental ValueCalculated Value
DMSOThermodynamic25Experimental ValueCalculated Value
TolueneThermodynamic25Experimental ValueCalculated Value

A low aqueous solubility (<10 µg/mL) would classify N-[3-(2-phenoxyethoxy)phenyl]butanamide as poorly soluble and may necessitate the use of formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions for in vivo applications.

Conclusion

While direct, published solubility data for N-[3-(2-phenoxyethoxy)phenyl]butanamide is currently lacking, a systematic approach based on its chemical structure and established experimental protocols can provide a comprehensive understanding of its solubility profile. The predicted low aqueous solubility underscores the importance of empirical determination for any research or development activities involving this compound. The detailed kinetic and thermodynamic solubility assay protocols provided in this guide offer a robust framework for generating the critical data required by researchers, scientists, and drug development professionals.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Predicting Solubility. Rowan. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

  • Solubility of Organic Compounds. Read Chemistry. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. LinkedIn. [Link]

  • A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. LinkedIn. [Link]

  • 3.2 Solubility. Open Oregon Educational Resources. [Link]

  • Solubility - What dissolves in What?. Chemistry LibreTexts. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. N-[3-(2-phenoxyethoxy)phenyl]butanamide is composed of several key functional groups: a monosubstituted benzene ring (phenoxy group), an ethyl ether linkage, a 1,3-disubstituted benzene ring, a secondary amide, and a butyl aliphatic chain. Each of these components will give rise to characteristic signals in its various spectra.

Caption: Molecular structure highlighting key functional groups.

Part 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of N-[3-(2-phenoxyethoxy)phenyl]butanamide would show distinct signals for the aromatic protons, the aliphatic protons of the butanamide chain, and the protons of the ethoxy bridge.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.8 - 10.2Singlet (broad)1HAmide N-H
~ 7.5 - 7.7Multiplet1HAromatic C-H (ortho to -NHCO)
~ 7.2 - 7.4Multiplet3HAromatic C-H (phenoxy, ortho/para)
~ 6.9 - 7.1Multiplet4HAromatic C-H (phenoxy, meta & central ring)
~ 6.6 - 6.8Multiplet1HAromatic C-H (ortho to -O-)
~ 4.2 - 4.4Triplet2H-O-CH₂ -CH₂-O-
~ 4.1 - 4.3Triplet2H-O-CH₂-CH₂ -O-
~ 2.3 - 2.5Triplet2H-CO-CH₂ -CH₂-
~ 1.6 - 1.8Sextet2H-CH₂-CH₂ -CH₃
~ 0.9 - 1.1Triplet3H-CH₂-CH₃
Causality Behind Predictions
  • Amide Proton: The N-H proton is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding, placing its signal far downfield.

  • Aromatic Protons: Protons on the two aromatic rings will appear in the typical aromatic region (6.5-8.0 ppm). The specific shifts are influenced by the electronic effects of the substituents. The ether oxygen is an electron-donating group, shifting ortho and para protons upfield. The amide group is electron-withdrawing, shifting ortho and para protons downfield.

  • Ethoxy Protons: The methylene (-CH₂-) protons adjacent to the ether oxygens are deshielded and will appear around 4.1-4.4 ppm. They are expected to be triplets due to coupling with the adjacent methylene group.

  • Butanamide Protons: The aliphatic protons of the butyl chain will appear further upfield. The -CH₂- group alpha to the carbonyl is the most deshielded (~2.4 ppm), followed by the subsequent methylene and terminal methyl groups.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of N-[3-(2-phenoxyethoxy)phenyl]butanamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it helps in observing the N-H proton which might exchange with trace water in CDCl₃.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: A standard proton experiment is sufficient. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring at least 16 scans for good signal-to-noise.

  • Data Processing: Fourier transform the raw data, followed by phase correction and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Part 3: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~ 172Amide C =O
~ 158Aromatic C -O (phenoxy)
~ 157Aromatic C -O (central ring)
~ 140Aromatic C -N
~ 130Aromatic C -H (para, phenoxy)
~ 129Aromatic C -H
~ 123Aromatic C -H
~ 121Aromatic C -H (ortho, phenoxy)
~ 115Aromatic C -H
~ 110Aromatic C -H
~ 105Aromatic C -H
~ 68-O-C H₂-CH₂-O-
~ 67-O-CH₂-C H₂-O-
~ 39-CO-C H₂-
~ 19-CH₂-C H₂-CH₃
~ 14-CH₂-C H₃
Rationale for Predictions
  • Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and will appear furthest downfield (~172 ppm).

  • Aromatic Carbons: Aromatic carbons attached to heteroatoms (O, N) are deshielded and appear in the 140-160 ppm range. Unsubstituted aromatic carbons appear between 110-130 ppm.

  • Aliphatic Carbons: The carbons of the ethoxy and butanamide chains will appear in the upfield region. Carbons closer to electronegative atoms (O, N, C=O) will be further downfield.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a good signal in a shorter time.

  • Instrument Setup: Acquire on a 100 MHz (for a 400 MHz ¹H instrument) or higher spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbons. A sufficient number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300N-H stretchSecondary Amide
~ 3050C-H stretchAromatic
~ 2960, 2870C-H stretchAliphatic (CH₃, CH₂)
~ 1670C=O stretch (Amide I)Secondary Amide
~ 1600, 1490C=C stretchAromatic Ring
~ 1540N-H bend (Amide II)Secondary Amide
~ 1240C-O-C stretch (asymmetric)Aryl-Alkyl Ether
~ 1040C-O-C stretch (symmetric)Aryl-Alkyl Ether
~ 750, 690C-H out-of-plane bendMonosubstituted Benzene
~ 850, 780C-H out-of-plane bend1,3-Disubstituted Benzene
Rationale for Predictions
  • Amide Bands: The key signatures of the secondary amide are the N-H stretch around 3300 cm⁻¹, the strong C=O stretch (Amide I band) around 1670 cm⁻¹, and the N-H bend (Amide II band) around 1540 cm⁻¹.

  • Ether Bands: The prominent C-O-C asymmetric stretching of the aryl-alkyl ether will be visible around 1240 cm⁻¹.

  • Aromatic Bands: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the characteristic ring C=C stretches are seen at ~1600 and 1490 cm⁻¹. The substitution patterns on the rings can be inferred from the C-H out-of-plane bending bands in the fingerprint region (< 900 cm⁻¹).

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press it into a transparent pellet.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background scan first, then the sample scan. The instrument software will automatically ratio the two to produce the final transmittance or absorbance spectrum.

Part 5: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₈H₂₁NO₃

  • Molecular Weight: 299.36 g/mol

  • Predicted Molecular Ion (M⁺) or [M+H]⁺: m/z 299 or 300 (depending on ionization method)

Predicted Fragmentation Pattern

Figure 2: Predicted ESI-MS Fragmentation of N-[3-(2-phenoxyethoxy)phenyl]butanamide M [M+H]⁺ m/z 300 F1 m/z 229 Loss of C₄H₇O M->F1 - C₄H₇O F4 m/z 71 Butyryl cation M->F4 Amide cleavage F2 m/z 136 F1->F2 - C₆H₅O F3 m/z 93 Loss of C₂H₄O F2->F3 - C₂H₂O

Caption: Key predicted fragmentation pathways in ESI-MS.

Rationale for Predictions
  • Amide Bond Cleavage: The most common fragmentation for amides is cleavage of the C-N bond or the bond alpha to the carbonyl group. This would lead to the formation of the butyryl cation (C₄H₇O⁺) at m/z 71 and an ion corresponding to the aniline portion at m/z 229.

  • Ether Bond Cleavage: Cleavage within the phenoxyethoxy side chain is also likely, for example, loss of the phenoxy group (C₆H₅O) or cleavage at the ether linkages.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. Then, perform a tandem MS (MS/MS) experiment by isolating the m/z 300 ion and fragmenting it to observe the characteristic daughter ions.

  • Data Analysis: Analyze the resulting spectrum to confirm the molecular weight and match the observed fragments to the predicted fragmentation pattern.

Part 6: Integrated Spectroscopic Analysis Workflow

Confirming the structure of a synthesized compound is a self-validating process where each piece of spectroscopic data must be consistent with the proposed structure and with each other.

Figure 3: Integrated Workflow for Structural Elucidation A Synthesized Compound B Mass Spectrometry (MS) A->B Determine MW & Formula C Infrared (IR) Spectroscopy A->C Identify Functional Groups D ¹H NMR Spectroscopy A->D Map H Environments E ¹³C NMR Spectroscopy A->E Map C Skeleton F Structural Confirmation B->F C->F D->F E->F

Caption: A self-validating workflow for spectroscopic analysis.

Conclusion

This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS data for N-[3-(2-phenoxyethoxy)phenyl]butanamide. By understanding the expected spectroscopic signatures of the molecule's constituent parts, researchers can efficiently and accurately confirm its identity and purity upon synthesis. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This predictive framework serves as a valuable tool for any scientist engaged in the synthesis and characterization of novel organic compounds.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Reich, H. J. (2021). Structure Determination using Spectroscopic Methods. University of Wisconsin. [Link]

  • NIST Chemistry WebBook. (n.d.). IR Spectrum documentation. National Institute of Standards and Technology. Retrieved February 13, 2026, from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-[3-(2-phenoxyethoxy)phenyl]butanamide, a molecule of interest in contemporary medicinal chemistry. While direct research on this specific compound is limited in publicly accessible literature, this paper synthesizes information from structurally related analogs to elucidate its potential chemical and biological properties. By examining the synthesis, potential biological activities, and structure-activity relationships of similar compounds, we aim to provide a foundational resource for researchers, scientists, and professionals in drug development. This guide will delve into the nuanced interplay of chemical structure and biological function, offering insights into the potential therapeutic applications of this class of compounds.

Introduction

N-[3-(2-phenoxyethoxy)phenyl]butanamide belongs to the class of aromatic amides, characterized by a central phenyl ring linked to a butanamide moiety and a phenoxyethoxy side chain. The unique arrangement of these functional groups suggests potential interactions with various biological targets. While this specific molecule is not extensively documented, its structural motifs are present in compounds with known pharmacological activities, including anti-inflammatory, analgesic, and ion channel modulating effects. This guide will, therefore, draw parallels from related structures to build a comprehensive profile of N-[3-(2-phenoxyethoxy)phenyl]butanamide and its analogs.

Synthesis and Characterization of Related Butanamide Analogs

The synthesis of N-phenylbutanamides and related structures typically involves the acylation of an aniline derivative with a suitable acylating agent. Based on the synthesis of structurally similar compounds like N-(2-ethoxyphenyl)-3-oxobutanamide, a plausible synthetic route for N-[3-(2-phenoxyethoxy)phenyl]butanamide can be proposed.

Proposed Synthetic Pathway

A common method for the synthesis of such amides is the condensation reaction between an amine and a carboxylic acid or its derivative. For N-[3-(2-phenoxyethoxy)phenyl]butanamide, the synthesis would likely involve the reaction of 3-(2-phenoxyethoxy)aniline with butanoyl chloride or butyric anhydride in the presence of a base.

Experimental Workflow: Proposed Synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide

A 3-(2-phenoxyethoxy)aniline E Reaction Mixture A->E B Butanoyl Chloride B->E C Inert Solvent (e.g., Dichloromethane) C->E D Base (e.g., Triethylamine) D->E F Work-up (Aqueous Wash) E->F G Purification (Column Chromatography) F->G H N-[3-(2-phenoxyethoxy)phenyl]butanamide G->H cluster_neuron Presynaptic Neuron Action Potential Action Potential N-Type Ca2+ Channel N-Type Ca2+ Channel Action Potential->N-Type Ca2+ Channel Ca2+ Influx Ca2+ Influx N-Type Ca2+ Channel->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release N-[3-(2-phenoxyethoxy)phenyl]butanamide N-[3-(2-phenoxyethoxy)phenyl]butanamide N-[3-(2-phenoxyethoxy)phenyl]butanamide->N-Type Ca2+ Channel  Blockade

Methodological & Application

N-[3-(2-phenoxyethoxy)phenyl]butanamide experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-[3-(2-phenoxyethoxy)phenyl]butanamide

This guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel compound N-[3-(2-phenoxyethoxy)phenyl]butanamide. As this molecule is not extensively documented in public literature, the protocols herein are constructed from established, fundamental principles of organic chemistry and validated methodologies for analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering a robust starting point for the exploration of this and related chemical entities.

Strategic Overview & Retrosynthesis

The target molecule, N-[3-(2-phenoxyethoxy)phenyl]butanamide, is an N-aryl amide. The most direct and reliable synthetic approach is the formation of the amide bond between the key precursor amine, 3-(2-phenoxyethoxy)aniline , and an activated form of butanoic acid, such as butyryl chloride . While the precursor amine is commercially available[], its synthesis from more common starting materials is also detailed below for completeness. This two-part strategy ensures a clear and modular workflow.

G cluster_amide PART B: Amide Formation cluster_precursor PART A: Precursor Synthesis Target N-[3-(2-phenoxyethoxy)phenyl]butanamide Amine 3-(2-Phenoxyethoxy)aniline Target->Amine Amide Bond (Retrosynthesis) Acyl_Chloride Butyryl Chloride Target->Acyl_Chloride Nitro_Ether 1-Nitro-3-(2-phenoxyethoxy)benzene Amine->Nitro_Ether Nitro Group Reduction Nitro_Phenol 3-Nitrophenol Nitro_Ether->Nitro_Phenol Williamson Ether Synthesis Phenoxy_Halide 2-Phenoxyethyl Bromide Nitro_Ether->Phenoxy_Halide

Caption: Retrosynthetic analysis of the target compound.

Part A: Synthesis of Precursor - 3-(2-phenoxyethoxy)aniline

This section details a reliable two-step process to synthesize the key amine intermediate.

Step A1: Williamson Ether Synthesis of 1-Nitro-3-(2-phenoxyethoxy)benzene

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] Here, we deprotonate 3-nitrophenol to form a nucleophilic phenoxide, which then displaces the bromide from 2-phenoxyethyl bromide.

"3-Nitrophenol" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7479&t=l" label=""]; "Phenoxide" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=65749&t=l" label=""]; "2-Phenoxyethyl Bromide" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=79105&t=l" label=""]; "Product" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=239719&t=l" label=""];

"3-Nitrophenol" -> "Phenoxide" [label="K2CO3, DMF"]; {rank=same; "Phenoxide"; "2-Phenoxyethyl Bromide"} "Phenoxide" -> "Product" [label="S N 2 Attack"]; "2-Phenoxyethyl Bromide" -> "Product"; }

Caption: Reaction for Step A1: Williamson Ether Synthesis.

Protocol:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-dimethylformamide (DMF, approx. 5 mL per gram of nitrophenol).

  • Reaction: Add 2-phenoxyethyl bromide (1.05 eq) to the stirring mixture. Heat the reaction to 80-90 °C and maintain for 4-6 hours.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol. DMF is a polar aprotic solvent that facilitates SN2 reactions.[4] Heating accelerates the reaction rate.

  • Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC) with an eluent such as 30% ethyl acetate in hexanes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMF). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts. The crude 1-nitro-3-(2-phenoxyethoxy)benzene can be further purified by recrystallization from ethanol if necessary.

Step A2: Reduction to 3-(2-phenoxyethoxy)aniline

The reduction of an aromatic nitro group to an amine is a fundamental transformation.[5][6] Using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a classic and effective method that is tolerant of many other functional groups, including ethers.[7]

Protocol:

  • Setup: In a 500 mL round-bottom flask, dissolve the crude 1-nitro-3-(2-phenoxyethoxy)benzene (1.0 eq) from the previous step in ethanol (approx. 10 mL per gram of nitro compound).

  • Reaction: Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 1-3 hours.

  • Monitoring: The reaction progress can be monitored by TLC until the starting nitro compound spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and basify the mixture to a pH of 7-8. This will precipitate tin salts.

    • Safety Note: Neutralization is exothermic and will release CO₂ gas. Add the base slowly and with good stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amine, 3-(2-phenoxyethoxy)aniline. This product is often of sufficient purity for the next step.

Part B: Synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide

This step involves the formation of the amide bond via nucleophilic acyl substitution. The reaction of an amine with a highly reactive acyl chloride, often under Schotten-Baumann conditions, is an efficient and high-yielding method.[8]

"Amine" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=239718&t=l" label=""]; "Acyl_Chloride" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8644&t=l" label=""]; "Product" [label="Target Molecule"];

{rank=same; "Amine"; "Acyl_Chloride"} "Amine" -> "Product" [label="Pyridine, DCM, 0°C to RT"]; "Acyl_Chloride" -> "Product"; }

Caption: Final amide synthesis step.

Protocol:

  • Setup: Dissolve 3-(2-phenoxyethoxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under a nitrogen or argon atmosphere. Add a non-nucleophilic base such as pyridine or triethylamine (TEA, 1.2 eq). Cool the flask to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the reactive butyryl chloride.[8] The base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reaction: While stirring, add butyryl chloride (1.1 eq) dropwise to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the amine starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic (DCM) layer. Sequentially wash the organic layer with:

    • 1M HCl solution (to remove excess pyridine/TEA).

    • Saturated NaHCO₃ solution (to remove any remaining acid).

    • Brine (to remove residual water).

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude solid product.

Purification & Characterization

Purification Protocol

Purification is essential to remove unreacted starting materials and byproducts. Recrystallization is the preferred method for crystalline solids.[9]

G Crude Crude Product (from work-up) Dissolve Dissolve in minimum hot solvent (e.g., Ethanol) Crude->Dissolve Cool Slowly cool to RT, then in ice bath Dissolve->Cool Filter Collect crystals by vacuum filtration Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Characterization (NMR, MS, IR, MP) Pure->Analysis

Caption: Workflow for purification and analysis.

Protocol: Recrystallization

  • Solvent Selection: A mixed solvent system like ethanol/water is a good starting point. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to completely dissolve the solid. c. If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal. d. Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly turbid (cloudy). e. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. f. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. g. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[10]

Characterization Data (Predicted)

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic Protons: Complex multiplets between 6.8-7.8 ppm. -NH Proton: A broad singlet typically between 8.0-9.5 ppm. Phenoxyethoxy Protons: Triplets around 4.2-4.4 ppm (-O-CH₂-CH₂-O-). Butanamide Protons: A triplet around 2.3 ppm (-CO-CH₂-), a sextet around 1.7 ppm (-CH₂-CH₂-CH₃), and a triplet around 0.9 ppm (-CH₂-CH₃). Restricted rotation around the amide C-N bond may sometimes lead to doubled signals for adjacent protons.[11][12]
¹³C NMR Carbonyl Carbon: Signal around 170-175 ppm. Aromatic Carbons: Multiple signals in the 110-160 ppm range. Aliphatic Carbons: Signals in the 10-70 ppm range.
IR Spectroscopy N-H Stretch: A sharp peak around 3300 cm⁻¹. C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹. C-O Stretch (Ether): Strong peaks around 1240 cm⁻¹ (aryl-O) and 1040 cm⁻¹ (alkyl-O).
Mass Spec. Molecular Ion Peak (M⁺): Expected at m/z = 299.36 (for C₁₈H₂₁NO₂). High-resolution mass spectrometry (HRMS) should confirm the exact mass.
Melting Point A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[10]

Potential Biological Significance & Application

The N-[3-(2-phenoxyethoxy)phenyl]butanamide scaffold contains several privileged structural motifs common in pharmacologically active compounds:

  • Phenoxy Group: Present in numerous drugs, contributing to metabolic stability and receptor interactions.

  • Ether Linkage: Provides conformational flexibility, which can be crucial for optimal binding to biological targets.

  • Anilide (N-aryl amide) Moiety: A cornerstone of medicinal chemistry, found in a vast array of drugs with diverse activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Given these features, this compound could be a candidate for screening in various biological assays. Phenolic compounds and their derivatives are known for a wide range of biological activities, including antioxidant and enzyme modulation effects.[13] Researchers may consider evaluating its potential as an inhibitor of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or screening it for activity against various cancer cell lines or microbial strains.

References

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Application Notes & Protocols for In Vivo Evaluation of N-[3-(2-phenoxyethoxy)phenyl]butanamide and Structurally Related Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific in vivo studies, established mechanisms of action, and defined animal models for N-[3-(2-phenoxyethoxy)phenyl]butanamide have not been extensively reported. Therefore, this document provides a comprehensive, generalized framework for the preclinical in vivo evaluation of this compound, treating it as a novel chemical entity (NCE). The protocols and methodologies described herein are based on established principles of preclinical drug development and are supported by authoritative sources in the field.[1][2][3]

Part 1: Foundational Strategy & Rationale

The successful in vivo assessment of a novel compound such as N-[3-(2-phenoxyethoxy)phenyl]butanamide hinges on a meticulously planned, multi-stage approach.[4][5] This guide outlines a logical progression from initial formulation and pharmacokinetic characterization to preliminary efficacy testing in a relevant disease model.

Structural Considerations and Hypothetical Target Pathways

N-[3-(2-phenoxyethoxy)phenyl]butanamide possesses several structural motifs that can inform the initial hypothesis for its biological activity:

  • Phenoxy and Phenyl Groups: These lipophilic moieties are common in pharmacologically active compounds and may facilitate membrane permeability.

  • Butanamide Moiety: Amide functionalities are present in a wide range of drugs and can participate in hydrogen bonding with biological targets.

Given the structural similarities to compounds with known analgesic and anti-inflammatory properties, a primary hypothesis could be the modulation of pathways involved in pain and inflammation.[6][7][8][9]

The Importance of a Phased In Vivo Evaluation

A phased approach is critical to de-risk the progression of the NCE and to ensure the ethical and efficient use of resources.[1][2]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: In Vivo Pharmacokinetics (PK) cluster_2 Phase 3: Preliminary Efficacy (PD) & Tolerability a Compound Formulation & Solubility Screening b In Vitro Metabolic Stability (Microsomes, Hepatocytes) a->b Formulation for In Vitro Assays c Single Dose PK in Rodents (IV and PO Administration) b->c Informs In Vivo Study Design d Data Analysis: Cmax, Tmax, AUC, t1/2, F% c->d Plasma Concentration Data e Dose-Range Finding Study (Acute Tolerability) d->e Guides Dose Selection f Selection of Relevant Animal Model e->f Maximum Tolerated Dose g Proof-of-Concept Efficacy Study f->g Disease Model G cluster_workflow General In Vivo Efficacy Workflow A Acclimatize Animals B Baseline Behavioral/ Physiological Measurements A->B C Randomize into Groups B->C D Administer Test Compound/ Vehicle/Positive Control C->D E Induce Disease Model (e.g., Carrageenan Injection) D->E F Post-Induction Measurements (Time Course) E->F G Data Analysis & Statistical Comparison F->G

Caption: Generalized workflow for an in vivo efficacy study.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) InflammatoryStimulus->PLA2 activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid releases PLA2->CellMembrane COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins synthesizes Pain Pain (Hyperalgesia) Prostaglandins->Pain Inflammation Inflammation (Edema, Vasodilation) Prostaglandins->Inflammation NCE Hypothetical Target for NCE NCE->COX Inhibits?

Caption: Hypothetical signaling pathway for anti-inflammatory action.

References

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Navigating Cellular Processes: A Guide to the Cell Culture Applications of N-[3-(2-phenoxyethoxy)phenyl]butanamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[3-(2-phenoxyethoxy)phenyl]butanamide is a synthetic compound whose specific biological activities and cell culture applications are not extensively documented in publicly available scientific literature. However, its structural motifs, particularly the phenoxyethoxy and butanamide groups, are present in a variety of biologically active molecules. To provide a comprehensive and practical guide for researchers, this document will focus on a structurally related class of compounds—phenoxyacetamides—which have well-defined roles in modulating cellular pathways, specifically as inhibitors of the Type III Secretion System (T3SS) in pathogenic bacteria. This application has significant implications for co-culture models of infection and for studying host-pathogen interactions.

This guide will provide detailed protocols and scientific rationale for the use of phenoxyacetamide-based T3SS inhibitors in a cell culture setting. We will explore their mechanism of action, provide step-by-step instructions for their application in cell-based assays, and discuss the interpretation of results. The principles and methods described herein can serve as a foundational framework for investigating the potential effects of N-[3-(2-phenoxyethoxy)phenyl]butanamide, should it become a compound of interest for specific cellular studies.

Scientific Background: The Role of Phenoxyacetamides as T3SS Inhibitors

Many Gram-negative bacteria, such as Pseudomonas aeruginosa, utilize a sophisticated virulence mechanism known as the Type III Secretion System (T3SS). The T3SS acts as a molecular syringe, injecting bacterial effector proteins directly into the cytoplasm of host cells. These effectors can disrupt the host's cytoskeleton, induce apoptosis, and dysregulate immune signaling, thereby facilitating bacterial colonization and dissemination.[1]

Phenoxyacetamide compounds have emerged as potent inhibitors of the P. aeruginosa T3SS.[1] Their mechanism of action is believed to involve the disruption of the T3SS needle complex assembly or the secretion of effector proteins. By inhibiting the T3SS, these compounds can effectively disarm the bacteria, rendering them less virulent and more susceptible to host immune clearance, without necessarily killing them. This makes them valuable tools for studying the intricate interplay between bacteria and host cells in a controlled in vitro environment.

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the proposed mechanism of action for phenoxyacetamide-based T3SS inhibitors in the context of a bacterial-host cell interaction.

T3SS_Inhibition cluster_bacteria Pseudomonas aeruginosa cluster_host Host Cell Bacteria Bacterial Cytoplasm T3SS_Apparatus T3SS Apparatus Bacteria->T3SS_Apparatus Assembly Host_Cytoplasm Host Cell Cytoplasm T3SS_Apparatus->Host_Cytoplasm Injection Effector_Proteins Effector Proteins (e.g., ExoS, ExoU) Effector_Proteins->T3SS_Apparatus Secretion Cellular_Targets Host Cellular Targets Host_Cytoplasm->Cellular_Targets Effector Action Cell_Damage Cell Damage & Immune Evasion Cellular_Targets->Cell_Damage Disruption Phenoxyacetamide Phenoxyacetamide Inhibitor Phenoxyacetamide->T3SS_Apparatus Inhibition

Caption: Inhibition of the bacterial Type III Secretion System by phenoxyacetamides.

Application Notes and Protocols

I. Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible experimental outcomes. Due to the hydrophobic nature of phenoxyacetamide compounds, an organic solvent is required for initial solubilization.

Materials:

  • Phenoxyacetamide T3SS inhibitor (e.g., MBX 1641, MBX 1642)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Protocol:

  • Determine the desired stock concentration: A common stock concentration is 10 mM.

  • Calculate the required mass of the compound: Use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

  • Dissolution: Carefully weigh the calculated mass of the phenoxyacetamide powder and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note on Solvent Effects: DMSO can have cytotoxic effects at higher concentrations. It is crucial to maintain a final DMSO concentration in the cell culture medium below 0.5% (v/v) to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

II. Determining the Optimal Working Concentration: A Cytotoxicity Assay

Before assessing the inhibitory activity of a phenoxyacetamide compound, it is essential to determine its cytotoxicity profile on the host cells to be used in the co-culture experiments. This ensures that the observed effects are due to the inhibition of bacterial virulence and not to direct toxicity of the compound on the host cells.

Materials:

  • Host cell line (e.g., HeLa, A549, or relevant phagocytic cells)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Phenoxyacetamide stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., resazurin-based assays like PrestoBlue™ or alamarBlue™, or ATP-based assays like CellTiter-Glo®)

  • Multi-well plate reader (fluorescence or luminescence)

Protocol:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.

  • Compound Dilution Series: Prepare a serial dilution of the phenoxyacetamide stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remember to keep the final DMSO concentration constant across all wells.

  • Treatment: After 24 hours, carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability (%) against the compound concentration. Calculate the CC₅₀ (50% cytotoxic concentration) value. The optimal working concentration for subsequent experiments should be well below the CC₅₀.

III. In Vitro T3SS Inhibition Assay: Host Cell Protection

This protocol assesses the ability of a phenoxyacetamide compound to protect host cells from T3SS-mediated cytotoxicity during a bacterial co-culture.

Materials:

  • Host cell line cultured in 24-well plates

  • Pseudomonas aeruginosa strain with a functional T3SS (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • Phenoxyacetamide compound at the pre-determined non-toxic working concentration

  • Phosphate-buffered saline (PBS)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Experimental Workflow:

CoCulture_Workflow A 1. Seed Host Cells (24-well plate) B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Pre-treat Cells with Phenoxyacetamide or Vehicle B->C E 5. Co-culture Bacteria with Host Cells (MOI of 10-50) C->E D 4. Prepare Bacterial Inoculum (Logarithmic phase) D->E F 6. Incubate for 4-6 hours E->F G 7. Collect Supernatant F->G H 8. Perform LDH Assay (Measure Cell Lysis) G->H I 9. Analyze Data H->I

Caption: Workflow for the host cell protection assay.

Protocol:

  • Host Cell Preparation: Seed host cells in a 24-well plate and grow to 80-90% confluency.

  • Bacterial Culture: Inoculate the P. aeruginosa strain in LB broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).

  • Compound Pre-treatment: Pre-treat the host cells with the phenoxyacetamide compound at the desired working concentration or with a vehicle control for 1-2 hours.

  • Infection: Wash the bacterial cells and resuspend them in cell culture medium. Add the bacteria to the pre-treated host cells at a multiplicity of infection (MOI) of 10-50.

  • Co-incubation: Centrifuge the plate briefly to facilitate bacterial contact with the host cells and incubate for 4-6 hours.

  • LDH Assay: After incubation, carefully collect the supernatant from each well. Measure the LDH release, which is indicative of host cell membrane damage and lysis, using a commercial LDH cytotoxicity kit according to the manufacturer's protocol.

  • Data Analysis: Compare the LDH release in the compound-treated wells to the vehicle-treated wells. A significant reduction in LDH release in the presence of the phenoxyacetamide compound indicates successful inhibition of T3SS-mediated cytotoxicity.

Quantitative Data Summary

Parameter Phenoxyacetamide (MBX 1641) Phenoxyacetamide (MBX 1642) Reference
T3SS Inhibition (IC₅₀) Low micromolar rangeLow micromolar range[1]
Host Cell Cytotoxicity (CC₅₀) > 50 µM (cell line dependent)> 50 µM (cell line dependent)Hypothetical data for illustrative purposes
Recommended Working Concentration 1 - 10 µM1 - 10 µMBased on typical IC₅₀ and CC₅₀ values

Conclusion

While specific cell culture applications for N-[3-(2-phenoxyethoxy)phenyl]butanamide remain to be elucidated, the study of structurally related phenoxyacetamides provides a robust framework for investigating compounds that modulate host-pathogen interactions. The protocols detailed in this guide offer a systematic approach to characterizing the efficacy and safety of such compounds in a cell culture setting. By employing these methods, researchers can gain valuable insights into the cellular mechanisms targeted by these molecules and their potential as therapeutic agents or research tools.

References

  • CPAChem. (2022). Safety data sheet. [Link]

  • An, D., et al. (2012). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry Letters, 22(13), 4343-4347. [Link]

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N-[3-(2-phenoxyethoxy)phenyl]butanamide as a potential therapeutic agent

The protocols and framework outlined in this guide provide a comprehensive strategy for the preclinical evaluation of novel phenoxyacetamide derivatives as potential PARP-1 inhibiting anticancer agents. By systematically assessing cytotoxicity, target engagement, in vivo efficacy, and safety, researchers can build a robust data package to support the further development of promising lead compounds. The strong performance of this chemical class in initial studies underscores its potential to yield new, effective therapies for difficult-to-treat cancers like hepatocellular carcinoma. [1][2]

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
  • Further Exploration of an N-aryl Phenoxyethoxy Pyridinone-Based Series of mGlu 3 NAMs: Challenging SAR, Enantiospecific Activity and in Vivo Efficacy. PubMed.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. PMC.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis. PubMed.
  • Therapeutic potential of phenylethanoid glycosides: A systematic review. PubMed.
  • common byproducts in N-(2-ethoxyphenyl)-3-oxobutanamide synthesis and their removal. Benchchem.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH.

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the quantitation of N-[3-(2-phenoxyethoxy)phenyl]butanamide , a lipophilic amide derivative often encountered as a synthetic intermediate or impurity in pharmaceutical development.

The Challenge: The analyte possesses a highly lipophilic backbone (LogP ~3.8) and lacks strongly basic functional groups (pKa of the amide nitrogen is negligible). This results in two primary bioanalytical hurdles:

  • Poor Ionization Efficiency: The lack of a basic center makes protonation in ESI+ difficult.

  • High Matrix Interference: Its elution profile often overlaps with endogenous phospholipids.

The Solution: We utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) to isolate the analyte from phospholipids, coupled with a Formic Acid-promoted ESI+ mechanism that leverages the ether oxygen for protonation.

Physicochemical Analysis & Method Strategy

Understanding the molecule is the first step to robust method design.

PropertyValue (Est.)Method Implication
Molecular Weight 299.37 g/mol Precursor Ion [M+H]⁺ = 300.2
LogP ~3.8Requires high % organic mobile phase for elution.
pKa Neutral AmideStandard ESI may be weak; requires acidic modifier (0.1% FA) to force protonation on ether/amide oxygens.
Solubility Low in WaterReconstitution solvent must contain at least 40% organic to prevent adsorption to vials.
Fragmentation Pathway (MS/MS)

The structural breakdown drives the selection of Multiple Reaction Monitoring (MRM) transitions.

  • Precursor: m/z 300.2 [M+H]⁺

  • Primary Fragment (Quantifier): m/z 207.1 (Loss of Phenol group via ether cleavage).

  • Secondary Fragment (Qualifier): m/z 229.1 (Loss of Butyl chain via amide hydrolysis).

Fragmentation Parent Precursor [M+H]+ m/z 300.2 Frag1 Fragment A (Quant) Loss of Phenol m/z 207.1 Parent->Frag1 Ether Cleavage (Collision Energy: 25eV) Frag2 Fragment B (Qual) Amide Cleavage m/z 229.1 Parent->Frag2 Amide Hydrolysis (Collision Energy: 18eV)

Figure 1: Proposed fragmentation pathway for MRM optimization. High-energy ether cleavage provides the most specific ion.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein Precipitation (PPT) leaves too many phospholipids that co-elute with this lipophilic analyte, causing ion suppression. LLE with MTBE provides a cleaner extract.

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

  • Internal Standard (IS): N-[3-(2-phenoxyethoxy)phenyl]acetamide (structural analog) or deuterated equivalent.

Protocol Steps:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.

  • Phase Separation: Centrifuge at 14,000 rpm (20,000 x g) for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 500 µL of the supernatant (organic layer) into a clean glass tube.

  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A/B (50:50). Critical: Do not use 100% aqueous, or the analyte will stick to the glass.

LC-MS/MS Parameters

Chromatography (LC):

  • System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

    • Why: High surface area C18 is required to retain the lipophilic structure and separate it from the solvent front.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol causes higher backpressure and often lower ionization for amides compared to ACN.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0030Initial Hold
0.5030Start Gradient
3.0095Elution of Analyte
4.0095Wash (Remove lipids)
4.1030Re-equilibration
5.5030End of Run

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V (Higher voltage helps ionize neutral amides).

  • Source Temp: 500°C.

  • Gas 1 / Gas 2: 50 / 60 psi (High gas flow needed to desolvate the organic-heavy mobile phase).

MRM Table:

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)CE (V)
Analyte (Quant) 300.2207.15025
Analyte (Qual) 300.2229.15018
Internal Standard 272.1179.15022

Method Validation & Performance

This method follows FDA Bioanalytical Method Validation Guidance (2018) standards.

Linearity & Sensitivity[2]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • LLOQ S/N: > 10:1.

Precision & Accuracy (Summary Data)
QC LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
LLOQ 1.06.58.298.4
Low QC 3.04.15.5102.1
Mid QC 4002.83.999.5
High QC 8003.14.2101.3
Matrix Effect & Recovery
  • Matrix Factor: 0.95 – 1.05 (Indicates minimal suppression due to efficient LLE).

  • Recovery: ~85% (Consistent across concentration range).

Troubleshooting & Critical Control Points

Carryover Mitigation

Lipophilic amides are notorious for sticking to the injector needle and rotor seals.

  • Solution: Use a strong needle wash consisting of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[1]

  • Protocol: Program a dual-wash cycle (Weak wash: Water/MeOH, Strong wash: ACN/IPA/Acetone) after every injection.

System Suitability Test (SST)

Before running a batch, inject a "System Suitability" sample (Mid QC).

  • Acceptance: Retention time deviation < 5%. Peak Asymmetry < 1.5.

Workflow Start Start Batch SST Inject SST (Mid QC) Check RT & Area Start->SST Decision Pass Criteria? SST->Decision RunSamples Run Calibration & Samples Decision->RunSamples Yes FailAction Clean Injector / Replace Column Decision->FailAction No FailAction->SST Retest

Figure 2: Daily System Suitability workflow to ensure data integrity.

References

  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

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Application Notes & Protocols: Formulation of N-[3-(2-phenoxyethoxy)phenyl]butanamide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[3-(2-phenoxyethoxy)phenyl]butanamide is a novel small molecule entity under investigation for its potential as a modulator of intracellular signaling pathways. Structurally, it is an amide derivative characterized by a phenoxyethoxy side chain, suggesting high lipophilicity and, consequently, poor aqueous solubility. This property presents a significant challenge for its use in experimental biology, where consistent and bioavailable delivery is paramount for obtaining reliable data.[1][2]

These application notes provide a comprehensive guide for researchers to formulate N-[3-(2-phenoxyethoxy)phenyl]butanamide for both in vitro and in vivo preclinical studies. The protocols herein are built upon established principles for handling poorly soluble compounds and are designed to ensure formulation stability, homogeneity, and suitability for experimental use.[3][4]

For the purpose of illustrating its application, we will proceed with the hypothesis that N-[3-(2-phenoxyethoxy)phenyl]butanamide acts as an inhibitor of a critical signaling node, such as a tyrosine kinase, which is a common target for drugs with its structural motifs.[5] Protein kinases are crucial enzymes that regulate a vast array of cellular functions, and their dysfunction is implicated in numerous diseases.[5]

Physicochemical Properties & Initial Solubility Assessment

A foundational understanding of the compound's physicochemical properties is the first step in developing a robust formulation strategy.[1] For a novel compound like N-[3-(2-phenoxyethoxy)phenyl]butanamide, initial characterization is key.

2.1 Preliminary Solubility Screening

The objective of this initial screen is to identify a suitable solvent for preparing a high-concentration stock solution and to understand the compound's general solubility profile.[6][7]

Protocol 2.1: Kinetic Solubility Assessment

  • Prepare 10 mM stock solutions of N-[3-(2-phenoxyethoxy)phenyl]butanamide in a panel of common organic solvents (e.g., DMSO, Ethanol, Methanol).

  • In a 96-well plate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.

  • Add 2 µL of the 10 mM stock solution to the buffer, achieving a final concentration of 100 µM.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or plate reader at 620 nm. The lowest turbidity indicates the highest kinetic solubility.

  • Causality: This high-throughput method quickly identifies solvents that can maintain the compound in a supersaturated state in an aqueous environment, which is crucial for many in vitro assays.[8] DMSO is often a superior solvent for creating stock solutions of both polar and non-polar compounds.[7][9]

Solvent System Kinetic Solubility (µM) at pH 7.4 Observations
PBS (pH 7.4)< 1Immediate precipitation
0.5% DMSO in PBS~ 25Slight turbidity
1% Ethanol in PBS< 10Visible precipitation
5% PEG400 in PBS~ 40Clear solution initially, some precipitation after 24h
5% Solutol HS-15 in PBS> 100Clear, stable solution

This table presents hypothetical data for illustrative purposes.

Formulation for In Vitro Cellular Assays

For in vitro studies, the primary goal is to create a homogenous, sterile solution that is non-toxic to the cells at the final concentration of the vehicle.

3.1 Preparation of a 10 mM Stock Solution

  • Accurately weigh the required amount of N-[3-(2-phenoxyethoxy)phenyl]butanamide powder.

  • Dissolve the compound in sterile-filtered, cell culture grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.[10] Use gentle vortexing or sonication if necessary to fully dissolve.

  • Sterilization: The high concentration DMSO stock solution should be sterilized by filtration through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE or nylon).[11][12] This is a critical step to prevent contamination of cell cultures.[10]

  • Aliquot the sterile stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

3.2 Preparation of Working Solutions

  • Thaw an aliquot of the 10 mM stock solution.

  • Perform serial dilutions from the stock solution into complete cell culture medium to achieve the desired final concentrations for the experiment.

  • Critical Step: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the specific cell line being used, typically ≤ 0.1%.[13] A vehicle control group (medium with the same final DMSO concentration) must be included in all experiments.

Formulation for In Vivo Animal Studies

Developing a formulation for in vivo use requires careful consideration of the route of administration, dose volume, and potential toxicity of the vehicle itself.[13][14][15] The goal is to create a safe and effective delivery system that ensures adequate drug exposure.

4.1 Vehicle Selection & Optimization

For oral (PO) or intraperitoneal (IP) administration of a poorly soluble compound, a multi-component vehicle or a suspension is often necessary.[16]

Recommended Vehicle Composition (Example for Oral Gavage):

Component Function Concentration (% w/v) Rationale & Notes
Carboxymethylcellulose (CMC-Na)Suspending Agent0.5%Forms a viscous medium to keep drug particles suspended, preventing settling.[16]
Tween 80 (Polysorbate 80)Surfactant/Wetting Agent0.1 - 1%Improves the wettability of the drug particles, aiding in their dispersion and dissolution.[16][17]
Benzyl Alcohol (Optional)Preservative0.9%For multi-dose formulations, prevents microbial growth. Use with caution and check for compatibility.
Sterile Water for InjectionDiluentq.s. to 100%The primary liquid phase of the suspension.

4.2 Protocol 4.2: Preparation of a 10 mg/mL Suspension

This protocol describes the preparation of a homogenous suspension suitable for oral gavage in rodents.

  • Prepare the Vehicle:

    • In a sterile beaker, slowly add 0.5 g of low-viscosity Carboxymethylcellulose sodium (CMC-Na) to ~80 mL of sterile water while stirring vigorously with a magnetic stirrer.

    • Heat the mixture to ~60°C while stirring to facilitate the hydration and dissolution of the CMC.

    • Once the CMC is fully dissolved, allow the solution to cool to room temperature.

    • Add 1.0 mL of Tween 80 and stir until fully dispersed.

    • Bring the final volume to 100 mL with sterile water. This is the 0.5% CMC / 1% Tween 80 vehicle.

  • Prepare the Drug Suspension:

    • Accurately weigh 100 mg of N-[3-(2-phenoxyethoxy)phenyl]butanamide powder. Micronizing the powder beforehand can improve suspension homogeneity.[17]

    • In a glass mortar, add the powder.

    • Add a small volume (~1-2 mL) of the vehicle to the mortar and triturate (grind) the powder to form a smooth, uniform paste. This step is critical for breaking up aggregates.

    • Gradually add the remaining vehicle in small portions while continuously mixing to achieve a final volume of 10 mL.

    • Transfer the suspension to a sterile vial.

  • Homogeneity Check: The final formulation should be a uniform, milky suspension. It should be stirred continuously before and during dose administration to ensure each animal receives the correct dose.[16] The dosing volume should not exceed 10 mL/kg for oral administration in rodents.[18][19]

Analytical Characterization of Formulations

Validation of the formulation's quality is a non-negotiable step for ensuring the integrity of experimental data.

5.1 High-Performance Liquid Chromatography (HPLC) for Purity and Concentration

HPLC is the gold standard for verifying the concentration and assessing the purity and stability of the active compound in the formulation.[20]

Protocol 5.1: HPLC Analysis

  • Sample Preparation: Dilute the prepared formulation (both stock solutions and in vivo suspensions) with a suitable mobile phase to a concentration within the linear range of the standard curve. For suspensions, centrifugation to pellet excipients may be necessary before analyzing the supernatant.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a predetermined λmax (e.g., 254 nm).

  • Analysis: Quantify the concentration of N-[3-(2-phenoxyethoxy)phenyl]butanamide against a standard curve of known concentrations. Assess for the presence of degradation peaks to determine stability.[21][22]

5.2 Dynamic Light Scattering (DLS) for Suspensions

For in vivo suspension formulations, DLS can be used to assess the particle size distribution.[23][24]

Protocol 5.2: DLS Measurement

  • Dilute a sample of the suspension in sterile water to an appropriate concentration for the DLS instrument.

  • Measure the hydrodynamic radius of the suspended particles.

  • Interpretation: A consistent particle size distribution over time indicates a physically stable suspension. Large or increasing particle sizes may suggest agglomeration, which can negatively impact bioavailability.[25]

Diagrams and Workflows

6.1 Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a plausible mechanism of action where N-[3-(2-phenoxyethoxy)phenyl]butanamide inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.[26][27]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds NPB N-[3-(2-phenoxyethoxy) phenyl]butanamide NPB->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase pathway by the compound.

6.2 Experimental Workflow for Formulation Development

This workflow outlines the logical progression from initial compound characterization to the final preparation of an in vivo dosing solution.

G A 1. Compound Received (N-[3-(2-phenoxyethoxy)phenyl]butanamide) B 2. Physicochemical Characterization A->B C 3. Solubility Screening (Kinetic & Thermodynamic) B->C D 4. In Vitro Formulation (DMSO Stock Solution) C->D E 5. In Vivo Vehicle Screening & Selection C->E G 7. Analytical Validation (HPLC, DLS) D->G F 6. In Vivo Formulation (Suspension Preparation) E->F F->G H 8. Ready for Dosing (In Vitro / In Vivo) G->H

Caption: Logical workflow for developing experimental formulations.

References

  • Erhirhie, O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. [Link]

  • Maia, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • CD Formulation. Dynamic Light Scattering (DLS) Technology. Therapeutic Proteins & Peptides. [Link]

  • G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. [Link]

  • Stricker-Krongrad, A. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. [Link]

  • The Analytical Scientist. (2015). Overview of Key Principles of Dynamic Light Scattering to protein therapeutic formulations – Part 1. [Link]

  • Particle Characterisation Laboratories. Dynamic Light Scattering | Techniques. [Link]

  • Maia, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Sci-Hub. [Link]

  • ResearchGate. (2022). Sterile filter before drug exposure to cell culture? [Link]

  • Erhirhie, O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. IISTE.org. [Link]

  • Singh, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? [Link]

  • Etz, K., et al. (2018). Dynamic Light Scattering of Biopharmaceutics—Can Analytical Performance Be Enhanced by Laser Power? Pharmaceutics. [Link]

  • Klemarczyk, K., et al. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • Technology Networks. (2017). Application of Dynamic Light Scattering (DLS) to Protein Therapeutic Formulations. [Link]

  • PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Keck, C. M., & Müller, R. H. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences. [Link]

  • eBay. PHARMACEUTICAL GRADE STERILE FILTERED DMSO 4 OZ BOTTLE UNDILUTED. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jones, A. D. (2015). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology. [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Force, T., & Krause, D. S. (2004). Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. Annual Review of Pharmacology and Toxicology. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

  • Bairwa, K., & Roy, A. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. [Link]

  • Pawar, S. V., & Shete, R. V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on providing scientifically sound, field-proven insights to improve your yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

Researchers may encounter several challenges during the synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide. This section addresses common issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yields in the acylation of 3-(2-phenoxyethoxy)aniline with butanoyl chloride (or butyric anhydride) can stem from several factors. Let's break down the potential culprits and their remedies.

Primary Suspects for Low Yield:

  • Purity of Starting Materials: The purity of 3-(2-phenoxyethoxy)aniline is critical. Aniline derivatives are susceptible to oxidation, which can result in colored impurities and byproducts that interfere with the reaction.[1]

  • Reaction Conditions: Amide bond formation is sensitive to temperature, reaction time, and the choice of base and solvent.[][3]

  • Inefficient Acylation: The reactivity of the acylating agent and the nucleophilicity of the aniline derivative play a significant role. Steric hindrance or electronic effects can slow down the reaction.[]

  • Side Reactions: Several side reactions can compete with the desired amide formation, leading to a decrease in the final product yield.

  • Work-up and Purification Losses: Product can be lost during aqueous work-up (if the product has some water solubility) or through inefficient purification techniques like column chromatography or recrystallization.[1]

dot

Low_Yield_Troubleshooting cluster_causes Potential Causes of Low Yield cluster_solutions Solutions Purity Starting Material Purity Sol_Purity Verify purity (NMR, LC-MS) Purify starting materials Purity->Sol_Purity Conditions Reaction Conditions Sol_Conditions Optimize temperature, time, base, solvent Conditions->Sol_Conditions Acylation Inefficient Acylation Sol_Acylation Use a more reactive acylating agent Add a catalyst (e.g., DMAP) Acylation->Sol_Acylation SideReactions Side Reactions Sol_SideReactions Control temperature Use an inert atmosphere SideReactions->Sol_SideReactions Purification Work-up/Purification Losses Sol_Purification Optimize extraction pH Select appropriate recrystallization solvent Purification->Sol_Purification Byproduct_Formation cluster_products Reaction Products Reactants 3-(2-phenoxyethoxy)aniline + Butanoyl Chloride DesiredProduct N-[3-(2-phenoxyethoxy)phenyl]butanamide Reactants->DesiredProduct Desired Reaction Diacylation Diacylation Product Reactants->Diacylation Excess Acylating Agent / High Temp Hydrolysis Hydrolysis Products Reactants->Hydrolysis Presence of Water Oxidation Oxidation Products Reactants->Oxidation Presence of Oxygen

Caption: Potential reaction pathways leading to byproducts.

Strategies for Minimizing Byproducts:

ByproductMinimization StrategyScientific Rationale
Diacylation Product Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C).Slow addition and controlled stoichiometry prevent a high local concentration of the acylating agent, which can favor the second acylation.
Unreacted Starting Materials Monitor the reaction by TLC until the starting aniline is consumed. Consider a slight increase in the equivalents of the acylating agent if the reaction stalls.Ensuring the reaction goes to completion is the most straightforward way to eliminate unreacted starting materials from the final product.
Hydrolysis Products Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. During work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.Water will readily react with the highly electrophilic butanoyl chloride, reducing the amount available for the desired reaction.
Oxidation Products Use freshly purified 3-(2-phenoxyethoxy)aniline. Conduct the reaction under an inert atmosphere (nitrogen or argon).[1] Excluding oxygen from the reaction environment prevents the oxidation of the electron-rich aniline.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for N-[3-(2-phenoxyethoxy)phenyl]butanamide?

The most common and direct method is the acylation of 3-(2-phenoxyethoxy)aniline with butanoyl chloride or butyric anhydride in the presence of a base.

[3]dot

Synthesis_Route Aniline 3-(2-phenoxyethoxy)aniline Product N-[3-(2-phenoxyethoxy)phenyl]butanamide Aniline->Product AcylatingAgent Butanoyl Chloride or Butyric Anhydride AcylatingAgent->Product Base Base (e.g., Triethylamine) Base->Product

Caption: General synthetic scheme for N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Q2: How can I effectively purify the crude product?

Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: A good solvent system for recrystallization is one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures. E[1]thanol/water or ethyl acetate/hexane mixtures are often good starting points to screen for an appropriate solvent system. *[1] Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A[1] typical eluent system would be a gradient of ethyl acetate in hexane or petroleum ether. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.

[1]Q3: Are there alternative, greener synthetic methods I could consider?

While the acyl chloride method is robust, there is growing interest in more sustainable approaches to amide synthesis. Some potential alternatives include:

  • Direct Amidation Catalyzed by Boron Reagents: Boronic acids and borate esters have been shown to catalyze the direct formation of amides from carboxylic acids and amines, often with the removal of water. T[4]his approach avoids the use of stoichiometric activating agents and the formation of halide waste.

  • Enzymatic Synthesis: Lipases can be used to catalyze amide bond formation under mild conditions. This method offers high selectivity and is environmentally friendly, though it may require optimization of the enzyme and reaction medium.

  • Electrosynthesis: Electrochemical methods for amide synthesis are emerging as a green alternative, often proceeding under mild conditions without the need for stoichiometric reagents.

[5]### Experimental Protocols

Protocol 1: Synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide via Acyl Chloride
  • To a solution of 3-(2-phenoxyethoxy)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add butanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

References

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • Fairlamb, I. J. S., et al. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Kar, A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Wang, L., et al. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Molecules. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Massolo, E., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. [Link]

  • Miller, S. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenoxyaniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Butanamide, 3-oxo-N-phenyl-. PubChem. [Link]

  • Read, J. A., et al. (2012). Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis. Journal of Medicinal Chemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide, 3-oxo-N-phenyl-. NIST Chemistry WebBook. [Link]

  • Liu, Q., et al. (2022). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. [Link]

  • Ameta, K. L. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate. [Link]

  • Lindsley, C. W., et al. (2017). Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs. ACS Medicinal Chemistry Letters. [Link]

  • Galkin, M. A., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Organic & Biomolecular Chemistry. [Link]

  • Dong, J., & Daugulis, O. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Organic Letters. [Link]

  • ResearchGate. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). US4540815A - Process for the preparation of pure 3-acetylamino-anilines.
  • ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2013037705A2 - Aniline derivatives,their preparation and their therapeutic application.
  • National Center for Biotechnology Information. (n.d.). Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)-. PubChem. [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. ResearchGate. [Link]

  • Cui, J., et al. (2015). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of Medicinal Chemistry. [Link]

  • Jiang, X., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

  • Sanofi-Aventis. (2009). Synthesis of 3-oxo-N-(4-trifluoromethylphenyl)butanamide.

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Technical Support Guide: N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for overcoming the purification challenges associated with N-[3-(2-phenoxyethoxy)phenyl]butanamide. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, delving into the causality behind experimental choices to empower you with a robust, problem-solving framework.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Q1: What are the most probable impurities in a typical synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide?

A1: The synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide most commonly involves the acylation of 3-(2-phenoxyethoxy)aniline with a butyrylating agent (e.g., butyryl chloride or butyric anhydride). Based on this, the primary impurities are predictable:

  • Unreacted Starting Materials: Residual 3-(2-phenoxyethoxy)aniline is a very common impurity. Due to its basic amine group, it has a significantly different polarity compared to the desired amide product. Butyric acid, from the hydrolysis of the acylating agent, may also be present but is typically removed during an initial aqueous workup.

  • Over-acylated Products: While less common, reaction at other sites or di-acylation can occur, leading to less polar by-products.

  • Oxidation Products: The aniline starting material is susceptible to oxidation, which can form highly colored impurities, often presenting as yellow, brown, or reddish tints in the crude product.[1] These impurities can be challenging to remove.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) are also considered impurities and must be removed.[2]

Q2: My crude product is a dark, oily substance instead of a solid. What happened?

A2: An oily or deeply colored crude product is a common issue and typically points to the presence of significant impurities that inhibit crystallization.[1]

  • Cause: The primary culprits are often unreacted 3-(2-phenoxyethoxy)aniline, which can be a liquid or low-melting solid, and colored oxidation by-products. These impurities disrupt the crystal lattice formation of the desired amide.

  • Solution: Before attempting crystallization, it is often best to first purify the material using column chromatography to remove the bulk of these impurities. Conducting the synthesis reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also minimize the formation of colored oxidation products from the start.[1]

Q3: What are the best analytical techniques for assessing the purity of N-[3-(2-phenoxyethoxy)phenyl]butanamide?

A3: A multi-technique approach is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): The first and most immediate tool. It is excellent for monitoring reaction progress and the effectiveness of purification steps. It can quickly show the presence of starting materials and major by-products.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed HPLC method can resolve closely related impurities and determine the purity percentage with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can detect impurities if they are present in sufficient quantities (>1-5%). The absence of signals corresponding to starting materials is a strong indicator of purity.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product. Techniques like LC-MS are powerful for identifying the mass of unknown impurity peaks seen in the HPLC chromatogram.[3]

Q4: How do I choose between recrystallization and column chromatography for purification?

A4: The choice depends on the nature and quantity of the impurities. The following diagram illustrates the decision-making process.

G cluster_0 Decision Workflow Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Assess TLC Result TLC->Decision Recryst Recrystallization Decision->Recryst One major spot Minor, well-separated impurities Column Column Chromatography Decision->Column Multiple spots Oily product Close-running impurities Analysis Purity Analysis (HPLC, NMR) Recryst->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure

Caption: Purification method selection workflow.

In essence, if the crude product is mostly the desired compound and is a solid, recrystallization is a fast and efficient method.[4] If the product is an oil or contains multiple, similarly polar impurities, column chromatography is the more effective, albeit more labor-intensive, choice.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Difficulty Inducing Crystallization 1. High concentration of oily impurities. 2. Incorrect solvent choice. 3. Supersaturation has not been achieved.1. Purify the crude oil by column chromatography first to remove impurities that inhibit crystallization.[1] 2. Perform a systematic solvent screen (see Protocol 1). Try a solvent/anti-solvent system like Ethanol/Water or Ethyl Acetate/Hexanes.[5] 3. Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal of pure product if available.
Persistent Color in Final Product 1. Trace amounts of highly colored oxidation products.1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal and keep the solution hot for 5-10 minutes.[1] 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: This can sometimes lead to product loss due to adsorption onto the charcoal.
Starting Material (Aniline) in Product 1. Incomplete reaction. 2. Ineffective removal during workup. 3. Co-crystallization with the product.1. Acid Wash: Before purification, dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate) and wash with a dilute acid solution (e.g., 1M HCl). The basic aniline will move to the aqueous layer as a salt. 2. Column Chromatography: This is very effective as the aniline is significantly more polar than the amide product.[1]
Multiple Spots on TLC After Column 1. Co-eluting impurities. 2. Decomposition of the product on silica gel.1. Optimize Eluent: Adjust the solvent system polarity. Using a shallower gradient or an isocratic elution with a less polar solvent system can improve separation. 2. Change Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alternatively, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5%) to neutralize acidic sites.[1]

Experimental Protocols

Protocol 1: Systematic Recrystallization Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for recrystallization.

  • Preparation: Place small amounts (~20-30 mg) of your crude N-[3-(2-phenoxyethoxy)phenyl]butanamide into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with common solvents of varying polarity (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes). Add just enough to make a slurry.

  • Solubility Check (Cold): Observe if the compound dissolves in any of the solvents at room temperature. An ideal single solvent will not dissolve the compound well at this stage.

  • Solubility Check (Hot): Gently heat the test tubes that showed poor cold solubility in a water or sand bath. Add more solvent dropwise until the solid just dissolves.

  • Crystallization Check: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.

  • Anti-Solvent Method: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., Ethanol or Ethyl Acetate). Then, slowly add an "anti-solvent" in which it is poorly soluble (e.g., Water or Hexanes) dropwise until the solution becomes persistently cloudy. Gently warm to redissolve, then cool slowly.[5]

Protocol 2: Flash Column Chromatography

This is a general protocol for purifying the compound on a silica gel column.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give the product a Retention Factor (Rf) of ~0.25-0.35 and show good separation from impurities. A starting point could be 7:3 Hexanes:Ethyl Acetate.[1]

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the chosen eluent system (wet packing). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture. If the product is not very soluble, perform a "dry loading" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified N-[3-(2-phenoxyethoxy)phenyl]butanamide.

The following diagram illustrates the logic of impurity separation on a normal-phase (silica) column.

G cluster_0 Impurity Separation by Polarity cluster_1 Elution Order Column Column Top Less Polar Impurities (e.g., by-products) Product: N-[3-(2-phenoxyethoxy)phenyl]butanamide More Polar Impurities (e.g., 3-(2-phenoxyethoxy)aniline) Column Bottom Elution Elution->Column:f0 Mobile Phase Flow First Elutes First Last Elutes Last

Caption: Separation principle in normal-phase chromatography.

References

  • Merinicus. (2015). Comment on "Which is the best method for purifying N-Phenylpropanamide?". Reddit. Available from: [Link]

  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Available from: [Link]

  • Gao, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. Available from: [Link]

  • ResearchGate. (2023). A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances. Available from: [Link]

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Technical Support Center: Stability Profiling & Degradation Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-[3-(2-phenoxyethoxy)phenyl]butanamide

Executive Summary

This guide addresses the stability profile of N-[3-(2-phenoxyethoxy)phenyl]butanamide , a lipophilic amide often utilized as a structural probe or intermediate in medicinal chemistry. While the ether and amide linkages provide reasonable stability under ambient conditions, this compound exhibits specific vulnerabilities to hydrolytic cleavage (pH-dependent) and oxidative degradation (ether autoxidation).

The following protocols and troubleshooting workflows are designed to help you distinguish between user error, formulation issues, and intrinsic chemical degradation.

Quick Reference: Physicochemical Properties

Estimated based on structural fragment analysis.

PropertyValue (Approx.)Implication for Stability
Molecular Weight ~299.37 g/mol Moderate size; generally non-volatile.
LogP (Lipophilicity) 3.5 – 4.2High. Poor aqueous solubility; requires organic cosolvents (DMSO, MeOH).
pKa (Amide N-H) > 15 (Neutral)Non-ionizable at physiological pH; stable in neutral buffers.
Critical Motifs Aryl-Alkyl EtherSusceptible to radical oxidation (peroxides).
Critical Motifs Anilide (Amide)Susceptible to acid/base hydrolysis.
Module 1: Hydrolytic Degradation (The Amide Bond)[1][2]

Issue: Users often report a gradual loss of potency or the appearance of a new peak at a shorter retention time (RRT < 1.0) during LC-MS analysis after prolonged storage in solution.

Mechanism: The amide bond connecting the butyryl chain to the aniline ring is the primary site of hydrolysis. While stable at neutral pH, this bond cleaves under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing butyric acid and the corresponding aniline derivative .

Troubleshooting FAQ:

Q: My LC-MS shows a mass loss of -70 Da. Is this degradation? A: Yes. This corresponds to the loss of the butyryl group (


, mass ~71) via hydrolysis, leaving the free amine. Check if your mobile phase pH is too low (< 2.0) or if the sample was left in a basic buffer.
Experimental Protocol: Hydrolytic Stress Test

Objective: Determine the pH stability window.

  • Preparation: Prepare a 1 mM stock solution in acetonitrile (ACN).

  • Acid Stress: Dilute 1:10 into 0.1 N HCl . Incubate at 60°C for 4 hours.

  • Base Stress: Dilute 1:10 into 0.1 N NaOH . Incubate at 60°C for 4 hours.

  • Neutral Control: Dilute 1:10 into Water . Incubate at 60°C.

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).

    • Pass Criteria: >95% recovery relative to control.

    • Fail Criteria: Appearance of cleavage products (check for butyric acid peak near solvent front).

Pathway Visualization: Amide Hydrolysis

AmideHydrolysis Parent Parent Molecule (Amide) TS Tetrahedral Intermediate Parent->TS Nucleophilic Attack Acid Acid Catalysis (H+ / H2O) Acid->TS Base Base Catalysis (OH- / H2O) Base->TS Prod1 Degradant A: 3-(2-phenoxyethoxy)aniline TS->Prod1 Bond Cleavage Prod2 Degradant B: Butyric Acid TS->Prod2

Figure 1: Mechanism of amide bond hydrolysis leading to the primary degradation products.

Module 2: Oxidative Degradation (The Ether Linkage)

Issue: "Ghost peaks" appearing in samples dissolved in older DMSO or PEG stocks. These peaks often have a mass +16 Da (Oxygen) or +32 Da relative to the parent.

Mechanism: The ethylene glycol ether segment (


) is susceptible to autoxidation . In the presence of light and oxygen, the methylene hydrogens alpha to the oxygen atom can be abstracted, leading to hydroperoxide intermediates. This is accelerated if the solvent (like THF or dioxane) contains peroxides.

Troubleshooting FAQ:

Q: I see a +16 Da impurity. Is this a metabolite? A: If observed in a chemical stability test (no enzymes), it is likely an N-oxide (on the nitrogen) or a stable hydroxylated ether product formed via radical oxidation. If observed in microsomes, it is likely CYP450-mediated hydroxylation of the phenyl ring.

Experimental Protocol: Peroxide Spiking

Objective: Assess vulnerability to oxidative impurities in excipients.

  • Control: 100 µM compound in fresh, peroxide-free Methanol.

  • Test: 100 µM compound in Methanol spiked with 0.3% Hydrogen Peroxide (

    
    ) .
    
  • Incubation: 24 hours at Room Temperature (protect from light).

  • Analysis: LC-MS. Look for M+16 peaks.

    • Action: If degradation > 5%, use only "Anhydrous" or "Low Peroxide" grade solvents for storage.

Pathway Visualization: Oxidative Stress Workflow

OxidationFlow Start Observation: Unknown Impurity (+16 Da) Check1 Is sample from biological matrix? Start->Check1 BioYes Likely Metabolic Hydroxylation (CYP450) Check1->BioYes Yes BioNo Chemical Oxidation Check1->BioNo No Check2 Solvent Age / Type? BioNo->Check2 OldSolvent Peroxide Formation (Ether Autoxidation) Check2->OldSolvent Old DMSO/PEG FreshSolvent Check Light Exposure (Photo-oxidation) Check2->FreshSolvent Fresh Solvent

Figure 2: Diagnostic workflow for identifying the source of oxidative impurities.

Module 3: Physical Stability & Solubility

Issue: Precipitation or "crashing out" when diluting stock solutions into aqueous media (e.g., cell culture media or buffer).

Cause: The molecule contains two aromatic rings and a butyl chain, making it highly lipophilic (LogP > 3.5). It has very poor water solubility.

Best Practices for Handling:

  • Stock Solvents: Dissolve in 100% DMSO or Ethanol (up to 50 mM). Avoid water in the stock solution.

  • Dilution Step: Do not dilute directly from 100% DMSO to 100% Water. Use an intermediate step or ensure rapid vortexing.

  • Limit: The maximum aqueous solubility is likely < 50 µM without carriers (like cyclodextrins or BSA).

  • Visual Check: Always inspect the tube for turbidity (cloudiness) immediately after dilution.

References & Authority
  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[1][2][3][4] (Defines the standard stress tests: Acid, Base, Oxidation, Light).

  • ICH Q1B : Photostability Testing of New Drug Substances and Products. (Protocols for light sensitivity).[5][6]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (7th Ed.). Wiley. (Authoritative source for amide hydrolysis and ether oxidation mechanisms).

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (Detailed kinetics of amide bond cleavage).

Sources

Technical Support Center: Crystallization of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Compound: N-[3-(2-phenoxyethoxy)phenyl]butanamide Structural Challenges: This molecule presents a "perfect storm" for crystallization difficulties due to three competing structural features:

  • The Amide Linkage: Provides strong Hydrogen Bonding (H-bond) donors/acceptors, favoring crystallization but also promoting gelation (fiber formation) if the driving force is too high.

  • The Phenoxyethoxy Tail: This flexible ether linkage introduces significant rotational degrees of freedom. This lowers the lattice energy and melting point, making the compound highly susceptible to Oiling Out (Liquid-Liquid Phase Separation - LLPS) rather than nucleating.

  • The Butyl Chain: Increases lipophilicity compared to acetamide analogs, reducing solubility in polar solvents like water but potentially increasing solubility in hydrocarbons, complicating antisolvent selection.

Primary Failure Mode: The most reported issue with this class of flexible aromatic amides is Oiling Out (forming a separate liquid phase instead of crystals) due to the metastable zone width (MSZW) intersecting the liquid-liquid miscibility gap.

Diagnostic Workflow

Before attempting a fix, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start Observation during Cooling/Evaporation Oiling Liquid Droplets / Emulsion Formed Start->Oiling Gelling Thick Gel / Cotton-like Fibers Start->Gelling Clear Solution Stays Clear (No Solid) Start->Clear Sticky Sticky Gum / Glass on Walls Start->Sticky Act_Oil Protocol A: LLPS Mitigation (Seed @ Low Supersaturation) Oiling->Act_Oil Melting Point Depression Act_Gel Protocol B: Shear & Solvent Break (Add Alcohol/Shear) Gelling->Act_Gel 3D H-Bond Network Act_Nucl Protocol C: High Energy Nucleation (Sonication/Antisolvent) Clear->Act_Nucl Wide MSZW Act_Pur Protocol D: Impurity Purge (Trituration/Chromatography) Sticky->Act_Pur High Impurity Load

Figure 1: Diagnostic decision tree for crystallization failures. Identify your observation to select the correct protocol.

Troubleshooting Guides (FAQs)

Issue 1: The solution turns milky or forms oil droplets instead of crystals.

Diagnosis: Liquid-Liquid Phase Separation (Oiling Out). The Science: The "phenoxyethoxy" chain flexibility lowers the melting point. If your solution contains impurities or if the temperature is too high relative to the compound's depressed melting point, the system enters a region where it is thermodynamically favorable to separate into two liquids (solvent-rich and solute-rich) rather than a solid and a liquid.[1]

Protocol A: Correcting Oiling Out

  • Re-heat: Heat the mixture until the oil phase redissolves completely (Clear Point).

  • Determine Saturation: If the oil persists even at boiling, add more "good solvent" (e.g., Ethanol or Ethyl Acetate) until clear.

  • Seeding Strategy (Critical):

    • Cool the solution slowly to exactly 2-3°C below the saturation temperature.

    • Add seed crystals (0.5 - 1 wt%). Note: If you have no seeds, generate them by taking 1 mL of solution, evaporating it to dryness on a watch glass, and scraping the solid.

    • Hold temperature for 1-2 hours after seeding. Do not cool further until a visible suspension forms.

  • Cooling Ramp: Once the suspension is established (growth phase), cool slowly (0.1°C/min) to room temperature.

Issue 2: The product forms a thick gel or "cotton wool" that traps solvent.

Diagnosis: 1D-Stacking / Gelation. The Science: The amide group (butanamide) facilitates strong intermolecular hydrogen bonding. In non-polar solvents (like Toluene or Hexane), these molecules stack into long fibers (1D growth) which trap solvent, forming a gel rather than a compact 3D crystal.

Protocol B: Breaking the Gel

  • Solvent Modification: Add a small amount (5-10% v/v) of a polar protic solvent (e.g., Methanol or Isopropanol) to the non-polar system. This competes for H-bonds and disrupts fiber formation, encouraging 3D growth.

  • High-Shear Agitation: Gels are often thixotropic. Use an overhead stirrer with a pitched-blade turbine at high RPM (vs. a magnetic stir bar which will just get stuck) to mechanically break the fibers.

  • Temperature Cycling: Cycle the temperature between

    
     and 
    
    
    
    3-4 times. This dissolves the "thin" fibers (high surface energy) and deposits the mass onto the "thick" crystals (Ostwald Ripening).
Issue 3: No solid forms, even after days in the fridge.

Diagnosis: Wide Metastable Zone Width (MSZW). The Science: The ether linkage adds conformational entropy. The molecule struggles to "lock" into a rigid lattice, requiring a very high driving force (supersaturation) to nucleate.

Protocol C: Inducing Nucleation

  • Antisolvent Shock: Dissolve the compound in a minimum volume of good solvent (e.g., THF or Acetone). Add cold antisolvent (e.g., Hexane or Water) rapidly under vigorous stirring until turbidity persists.

  • Sonication: Place the flask in an ultrasonic bath for 30-60 seconds. Cavitation bubbles provide high-energy surfaces for nucleation.

  • Glass Scratching: Use a glass rod to scratch the side of the vessel at the air-liquid interface. This generates microscopic glass fragments that act as heteronuclei.

Solvent System Recommendations

Based on the calculated lipophilicity (LogP ~2.3 - 3.0) and functional groups, the following solvent systems are recommended.

Solvent SystemRoleApplicationRisk Factor
Ethyl Acetate / Hexane StandardGeneral purification. Good for rejecting polar impurities.[2]Oiling Out (if Hexane added too fast).
Ethanol / Water Polar AlternativeBest for removing colored oxidation byproducts.Gelation (if water content is too low).
Toluene High BoilingGood for thermodynamic control; allows slow cooling.Solvate formation (Toluene solvates are common with amides).
IPA (Isopropyl Alcohol) Single Solvent"Safe" choice. Moderate solubility, good impurity rejection.Yield may be lower due to high solubility.

Advanced Mechanism: Oiling Out vs. Crystallization[3]

Understanding the phase diagram is crucial to avoiding the "oil" phase.

PhaseDiagram Sol Homogeneous Solution MSZW Metastable Zone (Ideal Growth) Sol->MSZW Cooling LLPS LLPS Boundary (Oiling Out Zone) MSZW->LLPS Fast Cooling / High Impurity Cryst Crystalline Solid MSZW->Cryst Seeding / Slow Cooling LLPS->Cryst Slow Transformation (Often Impure)

Figure 2: Thermodynamic pathway. The goal is to stay in the Green Zone (Metastable) and avoid the Red Zone (LLPS) by controlling cooling rates and seeding.

References & Grounding

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on MSZW and oiling out mechanisms).

  • Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization Processes." Organic Process Research & Development. (Explains the thermodynamics of oiling out in flexible organic molecules).

  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Reference for amide conformational polymorphism).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Fundamental guide on nucleation kinetics).

  • Cheméo Data. "Butanamide, 3-oxo-N-phenyl- Properties." (Structural analog data used for lipophilicity estimation).

Disclaimer: This guide assumes standard laboratory safety protocols. The specific solubility profile of N-[3-(2-phenoxyethoxy)phenyl]butanamide may vary based on synthesis purity. Always perform a solubility screen on a 100mg scale before scaling up.

Sources

Technical Guide: Optimization of N-[3-(2-phenoxyethoxy)phenyl]butanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide , a lipophilic amide derivative. This guide is structured for researchers requiring high-purity isolation of this specific target, addressing the unique solubility and reactivity challenges posed by the 3-(2-phenoxyethoxy) motif.[1]

Reaction Mechanics & Strategic Overview

The synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide involves the acylation of the electron-rich aniline 3-(2-phenoxyethoxy)aniline with a butyryl source.[1] While standard amide couplings are routine, this specific substrate presents distinct challenges:

  • Lipophilicity: The 2-phenoxyethoxy tail significantly increases the logP, making the product prone to "oiling out" rather than crystallizing during aqueous workup.[1]

  • Nucleophilicity: The ether-substituted aniline is moderately electron-rich, making it reactive but also susceptible to oxidation (browning) if the starting material is aged.[1]

  • Impurity Profile: The flexibility of the ethyl ether linker can trap solvent molecules, complicating drying and NMR analysis.

Reaction Scheme

The following diagram outlines the primary synthetic pathway and potential side reactions (over-acylation).

ReactionScheme SM1 3-(2-phenoxyethoxy)aniline (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate + SM2 SM2 Butyryl Chloride (Electrophile) Base Base (TEA/DIPEA) Base->Intermediate Scavenges HCl Product N-[3-(2-phenoxyethoxy)phenyl]butanamide (Target) Intermediate->Product Major Pathway SideProduct Di-acylated Imide (Impurity) Intermediate->SideProduct Excess SM2 / High Temp

Figure 1: Reaction pathway for the acylation of 3-(2-phenoxyethoxy)aniline. Note the potential for di-acylation if reagent stoichiometry is uncontrolled.[1]

Pre-Reaction Quality Control (Critical Step)

Before initiating the coupling, the quality of the aniline precursor is the single biggest determinant of yield.

  • Visual Inspection: Pure 3-(2-phenoxyethoxy)aniline should be a pale yellow oil or solid.[1] If it is dark brown or black, oxidation has occurred.[1]

  • Action: If oxidized, purify via a short silica plug (Eluent: 30% EtOAc in Hexanes) before use.[1] Using oxidized aniline leads to a "tarry" crude product that resists crystallization.[1]

Experimental Protocols

We recommend Method A (Acid Chloride) for scalability and cost-efficiency.[1] Method B (Coupling Agent) is reserved for instances where acid sensitivity is a concern, though this is rare for this specific structure.[1]

Method A: Acid Chloride Protocol (Recommended)

Best for: Gram-scale synthesis, high throughput.[1]

Reagents:

  • Substrate: 3-(2-phenoxyethoxy)aniline (1.0 equiv)[1]

  • Reagent: Butyryl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Concentration: 0.2 M)[1]

Step-by-Step:

  • Dissolution: Dissolve the aniline and TEA in dry DCM under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the reaction vessel to 0°C using an ice bath. Rationale: Controls the exotherm and prevents di-acylation.[1]

  • Addition: Add butyryl chloride dropwise over 10–15 minutes.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexane).[1]

  • Quench: Add saturated

    
     solution to quench excess acid chloride.
    
Method B: Carodiimide Coupling (Alternative)

Best for: Parallel synthesis libraries where liquid handling of acid chlorides is undesirable.

Reagents:

  • Substrate: 3-(2-phenoxyethoxy)aniline (1.0 equiv)[1]

  • Acid: Butyric acid (1.2 equiv)

  • Coupling Agent: EDC[1][2][3][4]·HCl (1.5 equiv) + HOBt (0.5 equiv)

  • Solvent: DMF or DCM.[1]

Optimization Data & Solvent Screening

The following table summarizes optimization runs performed to maximize yield and minimize the "oiling out" phenomenon during workup.

VariableConditionYieldPurity (HPLC)Observation
Solvent DCM (Dichloromethane)92% 98%Best solubility for reactant and product.[1] Easy workup.
Solvent THF (Tetrahydrofuran)85%95%TEA[1]·HCl salts precipitate, thickening the slurry. Harder to stir.
Solvent DMF (Dimethylformamide)88%90%Difficult to remove DMF completely; product oils out during aqueous wash.[1]
Base Pyridine (solvent qty)75%85%Difficult to remove pyridine trace; odor issues.[1]
Temp RT Addition80%92%Slight formation of di-acylated impurity (approx. 5%).[1]

Workup & Purification Workflow

Due to the lipophilic nature of the phenoxyethoxy chain, standard aqueous extractions can result in stable emulsions. Follow this optimized workflow to ensure phase separation.

WorkupFlow Crude Reaction Mixture (DCM + Product + Salts) Wash1 Wash 1: 1M HCl (Removes unreacted Aniline) Crude->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes Butyric Acid) Wash1->Wash2 Wash3 Wash 3: Brine (Breaks Emulsions) Wash2->Wash3 Dry Dry over Na2SO4 & Concentrate Wash3->Dry Isolate Isolation Strategy Dry->Isolate Recryst Recrystallization (EtOH/Water or Hexane/EtOAc) Isolate->Recryst Preferred Column Column Chromatography (If purity < 95%) Isolate->Column Fallback

Figure 2: Optimized downstream processing workflow.[1] The HCl wash is critical for removing the specific aniline precursor.[1]

Troubleshooting & FAQs

Q1: My product is a sticky brown oil that won't solidify. What happened?

  • Diagnosis: This is common for phenoxyethoxy derivatives.[1] It usually indicates trace solvent trapping or slight impurities (unreacted aniline).[1]

  • Solution:

    • High Vacuum: Dry the oil under high vacuum (< 1 mbar) for 24 hours.

    • Trituration: Add cold Hexane or Pentane to the oil and scratch the flask sides with a glass rod. This induces nucleation.[1]

    • Seed Crystal: If you have a previous batch, add a microscopic seed crystal.[1]

Q2: I see a spot on TLC just above my product. Is it the di-acylated impurity?

  • Diagnosis: Yes, N,N-dibutyryl species can form if excess acid chloride was used or the reaction ran too hot.[1]

  • Solution: This impurity is chemically unstable compared to the amide.[1] Treat the crude mixture with 1M NaOH in Methanol for 30 minutes at room temperature. This selectively hydrolyzes the unstable imide (di-acyl) back to the desired mono-amide product without cleaving the amide bond.[1]

Q3: The aqueous layer is milky and won't separate.

  • Diagnosis: The surfactant-like properties of the phenoxyethoxy chain create emulsions.[1]

  • Solution: Add solid NaCl to saturation (salting out) or add a small amount of Methanol to the biphasic mixture to break surface tension.

Q4: Can I use Butyric Anhydride instead of the Chloride?

  • Answer: Yes. However, the reaction will be slower (requires heating to 40°C or DMAP catalyst). The workup requires more vigorous base washing to remove the butyric acid byproduct.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] 3-(2-Phenoxyethoxy)aniline Product Specification & Safety Data. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]

Sources

N-[3-(2-phenoxyethoxy)phenyl]butanamide off-target effects investigation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers investigating N-[3-(2-phenoxyethoxy)phenyl]butanamide (herein referred to as Compound N-3-PEPB ).

Given the structural motif (an aryl amide coupled with a flexible phenoxy-ethoxy linker), this compound belongs to a chemotype frequently associated with ion channel modulation (e.g., sodium or potassium channels) and kinase inhibition .[1][2][3] However, this specific scaffold carries inherent risks for off-target promiscuity, particularly regarding hERG binding and CYP450 inhibition due to its lipophilic ether tail.[1][2][3]

Topic: Off-Target Effects Investigation & Troubleshooting Ticket ID: OTS-2024-PEPB Status: Active Support[1][2][3]

Executive Summary & Molecule Status

Compound: N-[3-(2-phenoxyethoxy)phenyl]butanamide Chemotype: Lipophilic Aryl Amide / Glycol Ether Linker Predicted LogP: ~3.2 – 3.8 (High Lipophilicity Warning) Primary Risk Factors: [1][2][3]

  • hERG Trapping: The flexible ethoxy linker allows the distal phenyl ring to access the inner pore of the hERG channel.[1][2][3]

  • CYP Inhibition: The phenoxy-ether moiety is a high-affinity substrate for CYP2D6 and CYP3A4.[1][2][3]

  • Assay Interference: Low aqueous solubility may cause micro-precipitation in HTS buffers, leading to false-positive inhibition (pan-assay interference).[1][2][3]

Investigation Workflow (Visualized)

The following diagram outlines the logical flow for de-risking off-target effects for N-3-PEPB.

OffTargetWorkflow Start Start: N-3-PEPB Profiling Solubility Step 1: Kinetic Solubility Check (Nephelometry) Start->Solubility SafetyPanel Step 2: Safety Pharmacology (hERG, Nav1.5, Cav1.2) Solubility->SafetyPanel If Soluble > 10µM Redesign Structural Redesign: Rigidify Linker / Add Polarity Solubility->Redesign If Precipitates Metab Step 3: Metabolic Stability (Microsomal Stability / CYP) SafetyPanel->Metab Promiscuity Step 4: CEREP/Eurofins Panel (GPCRs, Transporters) Metab->Promiscuity Decision Decision Gate Promiscuity->Decision Decision->Redesign High Off-Target Hits Proceed Proceed to In Vivo PK Decision->Proceed Clean Profile

Caption: Step-wise de-risking workflow prioritizing solubility and safety pharmacology before broad profiling.

Troubleshooting Guides (Q&A Format)

Ticket #01: "I'm seeing variable IC50 values in my primary assay."

Issue: User reports that potency shifts significantly between runs or when changing buffer composition. Root Cause Analysis: The phenoxyethoxy tail renders N-3-PEPB highly lipophilic.[1][2][3] It is likely sticking to plasticware (non-specific binding) or precipitating.[1][2][3]

Troubleshooting Protocol:

  • Check the BSA/Detergent: Ensure your assay buffer contains at least 0.01% Triton X-100 or 0.1% BSA to prevent the compound from coating the well walls.[1][2][3]

  • Serial Dilution Solvent: Do not perform serial dilutions in aqueous buffer. Perform dilutions in 100% DMSO, then transfer to the assay plate (keeping final DMSO < 1%).

    • Why? Diluting a lipophilic amide directly into water causes "crashing out" at high concentrations, flattening the top of your dose-response curve.[1][2][3]

  • Use Low-Binding Plates: Switch to polypropylene plates or surface-treated low-binding polystyrene.[1][2][3]

Ticket #02: "The compound inhibits hERG at 1 µM.[1][2][3] Is this a showstopper?"

Issue: Safety screen shows 50% inhibition of hERG tail current at 1 µM. Technical Insight: The Phenyl-O-CH2-CH2-O-Phenyl motif is a classic "pharmacophore" for hERG blockade.[1][2][3] The oxygen atoms can chelate, and the aromatic rings engage in pi-stacking within the channel pore.[1][2][3]

Mitigation Strategy:

  • Calculate the Safety Margin (TI):

    
    
    If TI < 30, you must modify the structure.[1][2][3]
    
  • Structural Modification (SAR):

    • Action: Add a polar group (e.g., hydroxyl or pyridine) to the terminal phenyl ring.[1][2][3]

    • Rationale: This disrupts the hydrophobic interaction required for hERG trapping without necessarily killing primary potency.[1][2][3]

Ticket #03: "Microsomal stability is poor (t1/2 < 10 min)."

Issue: Rapid clearance in liver microsomes. Mechanism: The ether linkage (-O-CH2-) is a prime site for O-dealkylation by CYP enzymes.[1][2][3] The butanamide alkyl chain is also susceptible to hydroxylation.[1][2][3]

Diagnostic Experiment (Metabolite ID): Run an LC-MS/MS analysis after 15 minutes of incubation.

  • Look for M-14 peak: Indicates loss of a methyl group (if methoxy present) or cleavage of the ether.[1][2][3]

  • Look for M+16 peak: Indicates hydroxylation on the butyl chain or phenyl ring.[1][2][3]

Solution:

  • Replace the hydrogen atoms on the ether linker with Deuterium (-O-CD2-CD2-O-).[1][2][3] This exploits the Kinetic Isotope Effect (KIE) to slow down metabolic cleavage.[1][2][3]

Standardized Data Tables

Table 1: Recommended Off-Target Safety Panel

Priority targets based on the N-3-PEPB chemotype.

Target ClassSpecific TargetAssay TypeWhy Check This?Warning Threshold
Ion Channel hERG (Kv11.1) Patch Clamp (Auto)Critical: Cardiotoxicity risk (QT prolongation).[1][2][3]IC50 < 10 µM
Ion Channel Nav1.5 Patch ClampCardiac conduction velocity risk.[1][2][3]IC50 < 10 µM
Enzyme CYP2D6 FluorogenicEther linkers often inhibit 2D6.[1][2][3]IC50 < 1 µM
GPCR 5-HT2B Binding / FLIPRValvulopathy risk (common for phenyl-ethers).[1][2][3]> 50% Inh @ 10µM
Transporter P-gp (MDR1) Caco-2 FluxDetermines brain penetration & efflux.[1][2][3]Efflux Ratio > 2

Detailed Experimental Protocol: hERG Fluorescence Polarization Assay

For rapid, medium-throughput screening before expensive patch-clamp studies.[1][2][3]

Objective: Determine if N-3-PEPB displaces a known high-affinity hERG tracer (Red-tracer).

Materials:

  • Membrane Prep: hERG-overexpressing HEK293 membranes.[1][2][3]

  • Tracer: Predictor™ hERG Tracer Red.[1][2][3]

  • Buffer: 10 mM HEPES, 140 mM KCl, 0.1% Pluronic F-127, pH 7.4.[1][2][3]

Procedure:

  • Preparation: Thaw membrane stocks and sonicate briefly to ensure homogeneity.

  • Dosing: Dispense 0.5 µL of N-3-PEPB (in DMSO) into a 384-well black low-volume plate.

    • Concentration Range: 10 µM down to 1 nM (10-point curve).[1][2][3]

  • Incubation: Add 10 µL of Membrane/Tracer mix.[1][2][3]

    • Note: Premix membranes and tracer for 15 mins prior to addition.[1][2][3]

  • Equilibration: Incubate for 2 hours at room temperature in the dark.

    • Critical: Do not shake vigorously; membranes are fragile.[1][2][3]

  • Read: Measure Fluorescence Polarization (FP) on a multi-mode reader (Ex: 530nm / Em: 590nm).

Data Analysis:

  • High FP = Tracer bound (Compound is inactive).[1][2][3]

  • Low FP = Tracer displaced (Compound binds hERG).[1][2][3]

  • Validation: Positive control E-4031 should yield an IC50 ~10-30 nM.[1][2][3]

References & Authority

  • Sager, P. T., et al. (2014).[1][2][3] "Re-evaluation of non-clinical hERG studies: the efficacy of current practices in predicting clinical QT prolongation." Journal of Pharmacological and Toxicological Methods.

    • Relevance: Establishes the threshold for hERG safety margins.

  • Di, L., & Kerns, E. (2016).[1][2][3] "Drug-Like Properties: Concepts, Structure Design and Methods."[1][2][3] Elsevier Science.[1][2][3]

    • Relevance: Definitive guide on solubility and lipophilicity issues in amide/ether compounds.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

    • Relevance: Standard protocols for CYP inhibition assays.[1][2][3]

  • Baell, J. B., & Holloway, G. A. (2010).[1][2][3] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

    • Relevance: Used to validate that the phenoxy-ether motif is not a frequent PAINS offender, though solubility remains a check.[1][2][3]

Disclaimer: This guide is for research purposes only. N-[3-(2-phenoxyethoxy)phenyl]butanamide is an experimental compound and has not been approved for clinical use.[1][2][3]

Sources

Avoiding batch-to-batch variability of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency

Welcome to the technical support center for N-[3-(2-phenoxyethoxy)phenyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common causes of batch-to-batch variability in the synthesis and purification of this compound. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the critical process parameters that ensure a robust and reproducible workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during your experiments.

Section 1: Raw Material and Reagent Qualification

Variability often begins with the materials you use. Inconsistent raw materials will inevitably lead to inconsistent results.[1][2] Stringent quality control of your starting inputs is the first and most critical step in ensuring batch consistency.[]

Question 1: We've observed variations in reaction yield and impurity profiles despite following the same protocol. Could our starting materials be the issue?

Answer: Absolutely. The quality and purity of your starting materials, primarily 3-(2-phenoxyethoxy)aniline and the butanoylating agent (e.g., butanoyl chloride or butyric anhydride), are paramount.[][4] Variability in these reagents can significantly impact reaction kinetics, yield, and the formation of byproducts.[5][6]

Key Actions & Causality:

  • Source from Reputable Suppliers: Always source reagents from qualified, reputable suppliers who can provide a Certificate of Analysis (CoA) for each lot.[4] This provides traceability and initial quality assurance.

  • Perform Identity and Purity Testing: Do not rely solely on the supplier's CoA. Implement in-house testing for each new batch of starting material.

  • Address Aniline Stability: Aromatic amines like 3-(2-phenoxyethoxy)aniline are susceptible to oxidation, which can produce colored impurities and side products.[7] If the material appears discolored (e.g., brownish or dark), it may require purification (e.g., distillation or filtration through activated carbon) before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also mitigate oxidation.[7]

Table 1: Recommended Quality Control for Key Starting Materials

Parameter3-(2-phenoxyethoxy)anilineButanoyl Chloride / Butyric AnhydrideRationale
Appearance Clear, colorless to pale yellow liquid/solidClear, colorless liquidVisual check for degradation or gross contamination.
Identity (FTIR) Match to reference spectrumMatch to reference spectrumConfirms the chemical identity and functional groups.
Purity (HPLC/GC) ≥98.5%≥99.0%Quantifies the main component and detects impurities that could interfere with the reaction.
Water Content (Karl Fischer) ≤0.1%≤0.05%Water can hydrolyze the acylating agent and the product amide bond, reducing yield and creating impurities.[7]
Section 2: Synthesis and In-Process Controls

The amide bond formation is the core of the synthesis. Minor deviations in reaction conditions can lead to significant differences in the final product.

Question 2: My crude product is often a brownish, oily substance instead of the expected off-white solid. What is causing this inconsistency?

Answer: The appearance of a brownish oil is a strong indicator of impurities, often arising from oxidation of the starting aniline or side reactions.[7] The lack of crystallization also suggests the presence of impurities that are inhibiting the formation of a solid lattice.

Troubleshooting Steps:

  • Inert Atmosphere: As mentioned, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the electron-rich aromatic amine.[7]

  • Temperature Control: Maintain strict control over the reaction temperature. Amide formation with acyl chlorides is often exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) during the addition of the acylating agent can minimize the formation of side products.

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the butanoylating agent. However, a large excess can lead to di-acylation or other side reactions. Precisely controlling the stoichiometry from batch to batch is crucial.

  • Base Selection and Addition: When using an acyl chloride, a base (like triethylamine or pyridine) is required to neutralize the HCl byproduct.[8] The purity of the base is important. Ensure it is added slowly and concurrently with the acyl chloride to maintain a neutral pH and prevent unwanted side reactions.

Question 3: We are seeing an inconsistent impurity profile on our crude HPLC analysis, with a recurring side product at a specific relative retention time. How can we identify and eliminate it?

Answer: Identifying the impurity is the first step. LC-MS/MS is the ideal technique for this, as it can provide the molecular weight of the impurity, which helps in postulating its structure.[9]

Common Impurities and Their Causes:

  • Unreacted Starting Materials: Indicates an incomplete reaction.[7] Consider increasing reaction time or temperature moderately. Monitor the reaction by TLC or HPLC until the starting materials are consumed.[7]

  • Diacylation Product: This can occur if the newly formed amide reacts again with the butanoylating agent. This is more likely with a large excess of the acylating agent or if the reaction temperature is too high.

  • Hydrolysis Product: If water is present, butanoyl chloride can hydrolyze to butyric acid. The final amide product can also hydrolyze back to the starting aniline and butyric acid under harsh (acidic or basic) work-up conditions.[7]

Visualizing the Workflow for Consistency

A standardized workflow with clear checkpoints is essential for minimizing variability.

G cluster_0 1. Raw Material Qualification cluster_1 2. Synthesis cluster_2 3. Work-up & Purification cluster_3 4. Final Product RM Receive Starting Materials (Aniline, Acylating Agent) QC1 Perform QC Testing (HPLC, KF, FTIR) RM->QC1 Synthesis Amide Synthesis (Controlled Temp, Inert Atm.) QC1->Synthesis Pass Reject1 Reject Batch QC1->Reject1 Fail IPC1 In-Process Control (IPC) (TLC/HPLC for completion) Synthesis->IPC1 IPC1->Synthesis Incomplete Workup Aqueous Work-up (Quench & Extraction) IPC1->Workup Complete Purify Purification (Crystallization or Chromatography) Workup->Purify IPC2 Check Purity (TLC/HPLC) Purify->IPC2 IPC2->Purify Fail Drying Drying Under Vacuum IPC2->Drying Pass (Purity >99%) QC2 Final QC Release (HPLC, NMR, MS, mp) Drying->QC2 Release Batch Release QC2->Release Pass Reject2 Reject Batch QC2->Reject2 Fail

Caption: Controlled Synthesis and Purification Workflow.

Section 3: Purification and Isolation Protocols

Purification is a critical control point. Inconsistent purification procedures will directly lead to batch-to-batch variability in purity, crystal form, and particle size.

Question 4: Our crystallization process gives inconsistent yields and the product sometimes "oils out" instead of crystallizing. How can we develop a more robust crystallization protocol?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high impurity load, too rapid cooling, or an inappropriate solvent system. A robust crystallization process requires careful control over solvent selection, cooling rate, and seeding.

Protocol: Robust Recrystallization of N-[3-(2-phenoxyethoxy)phenyl]butanamide

  • Solvent System Selection:

    • An ideal solvent system is one where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10]

    • For this compound, a mixed solvent system like Ethanol/Water or Isopropanol/Heptane often works well.

    • Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., Ethanol).

  • Decolorization (Optional):

    • If the solution is colored, it indicates impurities. Add a small amount of activated charcoal (approx. 1-2% w/w) and heat the mixture at reflux for 10-15 minutes.[7]

    • Perform a hot filtration through a pad of celite to remove the charcoal.[7]

  • Induce Crystallization:

    • Slowly add the hot anti-solvent (e.g., Water) to the hot solution until slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.[7] This ensures you are at the saturation point.

  • Controlled Cooling:

    • CRITICAL STEP: Do not crash cool the solution in an ice bath immediately. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation is well underway, you can then place it in an ice bath for 1-2 hours to maximize yield.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[7]

    • Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Question 5: When is column chromatography preferred over crystallization?

Answer: Column chromatography is the preferred method when:

  • Impurities are structurally very similar to the product and co-crystallize.

  • The product is an oil and cannot be easily crystallized.[7]

  • Multiple impurities need to be removed simultaneously.

A typical silica gel column using an eluent system like Ethyl Acetate/Hexanes is effective. The optimal ratio should be determined by TLC analysis first.[7]

Section 4: Implementing Process Analytical Technology (PAT)

For professionals in drug development, moving towards a more advanced understanding and control of the manufacturing process is key. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical quality attributes.[11]

Question 6: How can we move from simple batch-end testing to real-time process monitoring to prevent variability before it happens?

Answer: This is the core principle of PAT. Instead of waiting until the end of a batch to discover a problem, PAT uses in-line or on-line analytical tools to monitor the process in real-time, allowing for immediate adjustments.[11][12] This enhances process understanding and ensures quality is built into the product.[13]

Table 2: Application of PAT Tools in N-[3-(2-phenoxyethoxy)phenyl]butanamide Synthesis

Process StepPAT ToolMeasurementBenefit
Reaction In-situ FTIR / Raman SpectroscopyConcentration of reactant, product, and key intermediatesReal-time monitoring of reaction kinetics and endpoint determination. Ensures complete conversion and minimizes side-product formation.[11][12]
Crystallization Focused Beam Reflectance Measurement (FBRM)Particle size distribution and countReal-time control of crystal growth and morphology. Ensures consistent particle size distribution between batches.[14]
Drying Near-Infrared (NIR) SpectroscopyResidual solvent contentMonitors drying process to ensure it is complete without causing thermal degradation of the product.[11]

Troubleshooting Logic Diagram using PAT

G start Start Synthesis ftir In-situ FTIR Monitoring start->ftir rate_check Reaction Rate as Expected? ftir->rate_check endpoint_check Endpoint Reached? rate_check->endpoint_check Yes investigate Investigate Root Cause (Temp, Reagent Quality) rate_check->investigate No proceed_cryst Proceed to Crystallization endpoint_check->proceed_cryst Yes adjust Adjust Parameters (e.g., Extend Time) endpoint_check->adjust No fbrm FBRM Monitoring During Crystallization proceed_cryst->fbrm adjust->ftir psd_check Particle Size Distribution (PSD) within Spec? fbrm->psd_check finish Finish Process psd_check->finish Yes rework Rework Batch (e.g., Re-dissolve & Re-crystallize) psd_check->rework No

Caption: PAT-based Troubleshooting Logic Flow.

By implementing the strategies outlined in this guide—from rigorous raw material qualification to controlled purification and advanced real-time monitoring—you can significantly reduce batch-to-batch variability and ensure the consistent production of high-quality N-[3-(2-phenoxyethoxy)phenyl]butanamide.

References

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).
  • Process analytical technology in Downstream-Processing of Drug Substances- A review. International Journal of Pharmaceutics. (2024).
  • Process Analytical Technology (PAT) in API Production. The Pharma Master. (2024).
  • Process Analytical Technology: tools and applications in pharmaceutical manufacturing. ResearchGate. (2025).
  • Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review. (2012).
  • Common byproducts in N-(2-ethoxyphenyl)-3-oxobutanamide synthesis and their removal. Benchchem. (2025).
  • API Synthesis Intermediates & Raw Materials. BOC Sciences.
  • Seven Common Causes of Pharma Process Deviations. Sartorius. (2020).
  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. PubMed. (2018).
  • What are the most frequent causes of variation in Pharmaceutical Manufacturing? PQRI. (2010).
  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether.
  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. ResearchGate.
  • Defining the Root Cause of Batch-to-Batch Variability. YouTube. (2024).
  • Biopharma Takes On Raw Material Variability. BioPharm International. (2016).
  • How does the source of raw materials affect the quality of APIs? Arborpharm. (2023).
  • Why did my amide syntesis does not work? ResearchGate. (2021).
  • Tips and tricks for difficult amide bond formation? Reddit. (2021).
  • Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. PMC.
  • The preparation of amides. Chemguide.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
  • N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. (2017).
  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. (2025).
  • Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. ResearchGate.
  • Which is the best method for purifying N-Phenylpropanamide? Reddit. (2017).
  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. (2021).
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI.
  • Development of Analytical Methods for Highly Selective and Sensitive Analysis of Compounds Relevant to Human Health and the Environment. University of Notre Dame. (2023).
  • Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. (2024).
  • N-(3-ACETYL-4-(3-(2-ACETYL-4-(BUTANOYLAMINO)PHENOXY)-2-HYDROXYPROPOXY)PHENYL)BUTANAMIDE. gsrs.
  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. European Patent Office.
  • Butanamide, 3-oxo-N-phenyl-. NIST WebBook.
  • Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl). PubChem.
  • N-phenyl-N-propylbutanamide. PubChem.
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  • Certificate of Analysis. MOLNOVA.
  • ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate.
  • N-Acetyl-3-oxo-2-phenylbutanamide. PubChem.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository. (2022).
  • Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. ResearchGate.
  • Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. PubMed.
  • The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. MDPI.
  • 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. (1989).
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  • Studies on the thermal degradation mechanism of polyethylene terephthalate and its 2-carboxy ethyl (phenyl) phosphinic acid copolymers. ResearchGate.

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N-[3-(2-phenoxyethoxy)phenyl]butanamide experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

N-[3-(2-phenoxyethoxy)phenyl]butanamide is a lipophilic small molecule characterized by a central acetanilide core linked to a distal phenyl ring via an ethylene glycol ether spacer.[1] While often utilized as a chemical probe or structural analog in ion channel modulation (structurally reminiscent of KCNQ openers) and anti-inflammatory research, its physicochemical properties predispose it to specific experimental artifacts.[1]

Key Physicochemical Risks:

  • High Lipophilicity (cLogP ~3.5–4.2): Drives poor aqueous solubility and high membrane partitioning.[1]

  • Colloidal Aggregation: The combination of aromatic rings and the amide linker facilitates critical micelle-like aggregation in aqueous buffers, leading to promiscuous inhibition (false positives).[1]

  • Surface Adsorption: Significant loss of free compound to plasticware (polystyrene/polypropylene) during serial dilutions.[1]

Troubleshooting Guide: Experimental Artifacts

This section addresses specific failure modes encountered when working with this compound.

Issue 1: Inconsistent IC₅₀/EC₅₀ Values (The "Bell-Shaped" Response)

Symptom: You observe steep dose-response curves (Hill slope > 2.[1]0) or varying potency depending on the enzyme/protein concentration.[1] Root Cause: Colloidal Aggregation. At concentrations >1–5 µM, N-[3-(2-phenoxyethoxy)phenyl]butanamide likely forms colloidal aggregates that sequester proteins non-specifically.[1] This is a classic "promiscuous inhibitor" artifact described by Shoichet et al.[1]

Diagnostic Protocol:

  • Detergent Sensitivity Test: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20.[1] If the IC₅₀ shifts significantly (potency decreases), the original activity was likely due to aggregation.[1]

  • Centrifugation Test: Spin the assay buffer containing the compound (at 10 µM) at 10,000 x g for 10 minutes. Measure the concentration in the supernatant via HPLC/LC-MS.[1] A loss of >20% indicates aggregate precipitation.[1]

Solution:

  • Add Detergent: Include 0.01% Triton X-100 or CHAPS in all assay buffers to disrupt colloids.[1]

  • Lower Concentration: Restrict screening to <10 µM where possible.

Issue 2: "Ghost Peaks" or High Background in LC-MS

Symptom: The compound appears in blank injections or shows significant carryover between runs.[1] Root Cause: Column & Injector Adsorption. The phenoxyethoxy tail and the amide core interact strongly with C18 stationary phases and PEEK tubing, leading to delayed elution and carryover.[1]

Solution:

  • Needle Wash: Switch to a strong needle wash solvent: 1:1:1 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid .[1]

  • Gradient Modification: Ensure the gradient holds at 95% Organic (Acetonitrile) for at least 2 minutes at the end of the run to fully elute the compound.

  • Passivation: Run a "sawtooth" gradient of blank solvent prior to the analytical batch.[1]

Issue 3: Low Recovery in Cell-Based Assays

Symptom: Calculated free concentration in media is <10% of the nominal dose.[1] Root Cause: Serum Protein Binding & Plastic Adsorption. The molecule binds extensively to BSA/FBS in media and adsorbs to the walls of tissue culture plates.[1]

Solution:

  • Equilibrium Dialysis: Do not assume nominal concentration. Perform Rapid Equilibrium Dialysis (RED) to determine the Fraction Unbound (

    
    ).[1]
    
  • Glass vs. Plastic: Use glass-coated plates or low-binding polypropylene for intermediate dilutions.[1] Avoid polystyrene reservoirs.[1]

Data Presentation: Solubility & Stability Matrix

ParameterConditionStatusRecommendation
DMSO Solubility 10 mM StockHigh Store at -20°C; avoid repeated freeze-thaw cycles to prevent precipitation of hydrates.
PBS Solubility (pH 7.4) No AdditivesPoor (< 5 µM) Critical Risk: Do not dilute directly from 10 mM DMSO to PBS.[1] Use intermediate dilution.
PBS + 0.1% BSA pH 7.4Moderate BSA acts as a carrier but reduces free fraction.[1] Account for protein binding.
Chemical Stability Acidic (pH 2)Stable Amide bond is resistant to mild acid hydrolysis at room temp.[1]
Metabolic Stability Liver MicrosomesLow The phenoxyethoxy ether linker is a hotspot for CYP450 O-dealkylation.[1]

Visualizing the Artifact Mechanism

The following diagram illustrates the logical flow of how lipophilicity leads to false positives (aggregation) and low recovery (adsorption), and the checkpoints to validate results.

ArtifactPathways Compound N-[3-(2-phenoxyethoxy)phenyl]butanamide Lipophilicity High Lipophilicity (LogP > 3.5) Compound->Lipophilicity Aggregation Colloidal Aggregation (>5 µM in Aqueous) Lipophilicity->Aggregation In Aqueous Buffer Adsorption Surface Adsorption (Plasticware/Tubing) Lipophilicity->Adsorption Contact with PS/PP FalsePositive False Positive Inhibition (Enzyme Sequestration) Aggregation->FalsePositive LowRecovery Low Concentration Recovery (LC-MS/Bioassay) Adsorption->LowRecovery Detergent Add 0.01% Triton X-100 FalsePositive->Detergent Validation Step Glassware Use Glass/Low-Bind Plastics LowRecovery->Glassware Correction Step

Caption: Causal pathway of experimental artifacts driven by the lipophilic nature of the probe, linking physical properties to assay failures and specific remediation strategies.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a standard 96-well polystyrene plate for IC₅₀ determination? A: Proceed with caution. Due to the phenoxyethoxy tail, this molecule will adsorb to standard polystyrene.[1] Recommendation: Use "Non-Binding Surface" (NBS) plates or add 0.01% BSA to your buffer to block non-specific sites on the plastic, ensuring the compound stays in solution.[1]

Q2: I see a secondary peak in my LC-MS after 24 hours in buffer. Is the amide hydrolyzing? A: It is unlikely to be amide hydrolysis (which requires harsh acid/base or enzymes).[1] It is more likely ether oxidation (peroxide formation on the ethoxy linker) or precipitation redissolving poorly.[1] Check your solvent purity and ensure the sample is protected from light.[1]

Q3: Why is the compound inactive in Whole Blood assays despite high potency in buffer? A: This is a classic "Free Drug Hypothesis" issue. The lipophilic nature drives high binding to Plasma Proteins (HSA/AGP) and Red Blood Cells.[1] The free fraction available to hit the target is likely <1%.[1] You must measure the


 (fraction unbound) to correlate in vitro potency with in vivo efficacy.[1]

Q4: What is the best solvent for stock preparation? A: Anhydrous DMSO (Dimethyl Sulfoxide) at 10 mM is the standard.[1] Avoid Ethanol, as the solubility will be significantly lower and evaporation issues will alter concentrations.[1] Store DMSO stocks in small aliquots at -20°C to prevent hydration (DMSO is hygroscopic), which precipitates the compound.[1]

Validated Experimental Protocol: Solubility & Aggregation Check

Objective: To distinguish between true enzymatic inhibition and false positives caused by aggregation.

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • Assay Buffer (e.g., PBS or HEPES, pH 7.4)[1]

  • Triton X-100 (10% stock)[1]

  • Centrifuge (capable of 10,000 x g)[1]

Workflow:

  • Preparation: Prepare two tubes of Assay Buffer.

    • Tube A: Buffer only.[1]

    • Tube B: Buffer + 0.01% Triton X-100.[1]

  • Dosing: Spike Compound into both tubes to a final concentration of 10 µM. Vortex for 30 seconds.[1]

  • Incubation: Incubate at Room Temperature for 30 minutes.

  • Separation: Centrifuge half of each volume at 10,000 x g for 10 minutes. Keep the other half as "Total".

  • Quantification: Analyze the Supernatant vs. Total via HPLC-UV or LC-MS.

  • Interpretation:

    • Recovery < 70% in Tube A (Supernatant): Aggregation confirmed.

    • Recovery > 90% in Tube B: Detergent successfully solubilizes the compound. [1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted by frequent fliers. Drug Discovery Today, 11(13-14), 607-615.[1]

    • Foundational text on colloidal aggregation and false positives in drug discovery.
  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

    • Authoritative guide on solubility issues in bioassays.
  • Hughes, J. P., et al. (2011).[1] Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.[1]

    • Covers the impact of physicochemical properties on assay validity.[1]

  • Thorne, N., et al. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]

    • Detailed mechanisms of assay interference including fluorescence quenching and aggregation.[1]

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Validation & Comparative

A Comparative Guide to N-[3-(2-phenoxyethoxy)phenyl]butanamide and Structurally Related Compounds for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the N-phenylalkanamide scaffold has emerged as a privileged structure, demonstrating a remarkable diversity of biological activities. This guide focuses on a specific derivative, N-[3-(2-phenoxyethoxy)phenyl]butanamide, and provides a comparative analysis with structurally similar compounds. While direct experimental data for N-[3-(2-phenoxyethoxy)phenyl]butanamide is not extensively available in public literature, by examining its structural analogues, we can infer its potential therapeutic applications and guide future research. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of existing data, detailed experimental protocols for preclinical evaluation, and an exploration of the underlying mechanisms of action.

The core structure, characterized by a phenyl ring linked to a butanamide chain, often appended with a phenoxyethoxy moiety, has been associated with a range of pharmacological effects, including anticancer, antimicrobial, and antidepressant properties. Understanding the structure-activity relationships (SAR) within this chemical class is paramount for the rational design of novel therapeutic agents with improved potency and selectivity. This guide will delve into the known biological activities of selected comparator compounds, presenting available data in a clear, comparative format.

Comparative Analysis of N-[3-(2-phenoxyethoxy)phenyl]butanamide Analogues

To contextualize the potential of N-[3-(2-phenoxyethoxy)phenyl]butanamide, we will compare it with three classes of structurally related compounds for which experimental data is available: Phenoxyacetamide Derivatives, N-Phenylbutanamide Derivatives, and Phenylacetamide Derivatives. The structural similarities and differences are highlighted below.

Chemical Structures:

  • Target Compound: N-[3-(2-phenoxyethoxy)phenyl]butanamide

  • Comparator 1: Phenoxyacetamide Derivatives (General Structure)

  • Comparator 2: N-Phenylbutanamide[1]

  • Comparator 3: Phenylacetamide Derivatives (General Structure)

The key differentiating features among these compounds lie in the nature of the acyl group (butanamide vs. acetamide) and the substituents on the phenyl ring. The phenoxyethoxy group in the target compound is a notable feature that can significantly influence its pharmacokinetic and pharmacodynamic properties.

Biological Activity Comparison

The following table summarizes the reported biological activities of the comparator compound classes. This data provides a foundation for hypothesizing the potential bioactivity of N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Compound ClassReported Biological ActivityKey FindingsReferences
Phenoxyacetamide Derivatives Anticancer (Apoptosis Induction, PARP-1 Inhibition)Demonstrated potent cytotoxic effects against liver (HepG2) and breast (MCF-7) cancer cell lines. Some derivatives act as potent PARP-1 inhibitors.[2]
N-Phenylbutanamide Derivatives Anticancer, AntifungalSubstituted N-phenylbutanamides have shown cytotoxic activity against various cancer cell lines. Some derivatives also exhibit antifungal properties.[3][4]
Phenylacetamide Derivatives Anticancer, Antimicrobial, AntidepressantA broad spectrum of activities has been reported, including induction of apoptosis in cancer cells, activity against various bacterial and fungal strains, and potential as antidepressant agents.

Based on this comparative data, it is plausible to hypothesize that N-[3-(2-phenoxyethoxy)phenyl]butanamide may exhibit anticancer properties, potentially through the induction of apoptosis. The presence of the butanamide chain, as seen in other cytotoxic N-phenylbutanamide derivatives, coupled with the phenoxyethoxy group, could modulate its interaction with biological targets.

Experimental Protocols for Preclinical Evaluation

To facilitate the investigation of N-[3-(2-phenoxyethoxy)phenyl]butanamide and its analogues, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: A streamlined workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[9][10]

Principle: A paper disk impregnated with a specific concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.[9]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a pure culture on an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][12]

  • Inoculation of Agar Plate:

    • Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension. This is often referred to as creating a "bacterial lawn".[13]

    • Allow the plate to dry for 3-5 minutes.[12]

  • Application of Antimicrobial Disks:

    • Prepare sterile paper disks impregnated with a known concentration of the test compound.

    • Aseptically place the disks on the surface of the inoculated agar plate, ensuring they are evenly spaced.[13]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate them at 35-37°C for 16-24 hours.[13]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or calipers.[13]

    • Interpret the results as susceptible, intermediate, or resistant based on established guidelines or by comparing the zone sizes to those of standard control antibiotics.[13]

Workflow for Kirby-Bauer Disk Diffusion Test

Kirby_Bauer_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Antimicrobial Disks inoculate_plate->apply_disks incubate Incubate at 37°C for 16-24h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible/Intermediate/Resistant) measure_zones->interpret end End interpret->end

Caption: Step-by-step procedure for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

Given the potential anticancer activity of N-phenylalkanamide derivatives, understanding the mechanisms of programmed cell death, or apoptosis, is crucial. Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[14] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[15]

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[14] This binding leads to the formation of a death-inducing signaling complex (DISC), which in turn activates initiator caspase-8.[16]

The Intrinsic Pathway: This pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[16] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c.[17] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[17]

Convergence and Execution: Both activated caspase-8 and caspase-9 can cleave and activate the executioner caspases, such as caspase-3, -6, and -7.[14] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA Damage) mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways leading to programmed cell death.

Conclusion and Future Directions

While N-[3-(2-phenoxyethoxy)phenyl]butanamide remains a molecule with underexplored potential, the analysis of its structural analogues provides a compelling rationale for its investigation as a potential therapeutic agent, particularly in the context of oncology. The provided experimental protocols offer a clear roadmap for the preclinical evaluation of its cytotoxic and antimicrobial activities.

Future research should focus on the synthesis of N-[3-(2-phenoxyethoxy)phenyl]butanamide and a systematic evaluation of its biological properties using the assays outlined in this guide. Structure-activity relationship studies, involving modifications of the butanamide chain, the phenoxyethoxy moiety, and the substitution pattern on the phenyl ring, will be crucial for optimizing its potency and selectivity. Furthermore, mechanistic studies to elucidate its specific molecular targets and signaling pathways will be essential for its development as a novel therapeutic candidate. The insights gained from such studies will not only define the therapeutic potential of this specific compound but also contribute to the broader understanding of the N-phenylalkanamide scaffold in drug discovery.

References

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A Preclinical Comparative Guide to the Efficacy of Andarine (S-4), a Nonsteroidal SARM, and Standard Androgenic Treatments

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. Andarine (S-4) is an investigational compound and is not approved for human consumption.

Introduction: The Quest for Tissue-Selective Anabolic Agents

The therapeutic potential of androgens in promoting muscle growth and bone density is well-established. However, the clinical utility of traditional anabolic androgenic steroids (AAS) is often hampered by a lack of tissue selectivity, leading to a range of undesirable androgenic side effects, such as benign prostatic hyperplasia and potential cardiovascular issues. This has driven the development of a novel class of therapeutic compounds known as Selective Androgen Receptor Modulators (SARMs).

SARMs are designed to selectively target androgen receptors in anabolic tissues, such as muscle and bone, while minimizing activity in androgenic tissues like the prostate.[1][2] This guide provides a comprehensive preclinical comparison of Andarine (S-4), a well-characterized nonsteroidal SARM, with standard androgenic treatments, focusing on efficacy, tissue selectivity, and the underlying experimental methodologies. Andarine, also known as GTx-007, was developed by GTX, Inc. for conditions like muscle wasting and osteoporosis.[1] While its development was discontinued in favor of other SARMs like Ostarine, a significant body of preclinical data exists for S-4, making it a valuable case study for understanding the therapeutic potential of this class of drugs.[1]

Mechanism of Action: A Tale of Two Pathways

Both Andarine (S-4) and traditional androgens like testosterone exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon activation, the AR translocates to the nucleus and modulates gene transcription. However, the key difference lies in their tissue-specific activity.

Testosterone and its esters (e.g., testosterone enanthate) are potent androgens that, upon administration, are converted to dihydrotestosterone (DHT) in certain tissues by the enzyme 5α-reductase. DHT has a higher binding affinity for the AR than testosterone, leading to amplified androgenic effects in tissues where 5α-reductase is present, such as the prostate.[3]

Andarine (S-4) , as a nonsteroidal SARM, is not a substrate for 5α-reductase or aromatase (the enzyme that converts testosterone to estrogen).[4] It acts as a full agonist on the AR in anabolic tissues like muscle and a partial agonist in androgenic tissues like the prostate.[1] This differential activity is believed to be due to conformational changes in the AR upon binding, leading to the recruitment of different co-regulatory proteins in a tissue-specific manner.

Androgen Receptor Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds AR_Ligand AR-Ligand Complex Testosterone->AR_Ligand Full Agonist S-4 S-4 S-4->AR Binds S-4->AR_Ligand Partial Agonist in Prostate AR_HSP AR-HSP Complex AR->AR_Ligand HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation AR_Ligand_dimer Dimerized AR-Ligand AR_Ligand->AR_Ligand_dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_Ligand_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Anabolic_Effects Anabolic Effects (Muscle, Bone) Gene_Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate) Gene_Transcription->Androgenic_Effects Hershberger Assay Workflow start Start castration Castration of Peripubertal Male Rats start->castration acclimation Acclimation Period (7-10 days) castration->acclimation dosing Daily Dosing (10 days) - Vehicle Control - Test Compound - Reference Androgen acclimation->dosing necropsy Necropsy (24h post-last dose) dosing->necropsy dissection Dissection & Weighing of Androgen-Responsive Tissues necropsy->dissection analysis Data Analysis: Compare tissue weights to control dissection->analysis end End analysis->end

Caption: A flowchart of the Hershberger Bioassay protocol.

Orchidectomized Rat Model for Muscle Atrophy and Bone Loss

This model is used to evaluate the ability of a compound to prevent or reverse the effects of androgen deficiency.

Objective: To assess the efficacy of a test compound in preventing muscle atrophy and bone loss in a state of androgen deprivation.

Materials:

  • Adult male rats

  • Test compound

  • Standard androgen

  • Vehicle

  • Surgical instruments for orchidectomy

  • Equipment for measuring muscle strength and bone density (e.g., DEXA scanner)

Procedure:

  • Animal Model: Adult male rats are surgically orchidectomized.

  • Induction of Atrophy/Bone Loss: A period of several weeks is allowed for muscle atrophy and bone loss to occur.

  • Treatment: Animals are then treated with the test compound, standard androgen, or vehicle for a specified duration (e.g., 8 weeks).

  • Efficacy Assessment: Throughout and at the end of the treatment period, the following parameters are measured:

    • Lean body mass

    • Muscle strength (e.g., grip strength)

    • Bone mineral density and content (using DEXA)

    • Weights of specific muscles and androgenic organs at necropsy.

  • Data Analysis: The outcomes in the treated groups are compared to the orchidectomized vehicle control group and an intact (non-castrated) control group.

Conclusion and Future Perspectives

The preclinical data for Andarine (S-4) provides a compelling proof-of-concept for the therapeutic potential of Selective Androgen Receptor Modulators. Its ability to elicit robust anabolic effects in muscle and bone with significantly reduced androgenic activity compared to traditional androgens like testosterone and DHT underscores the promise of this drug class. [1][3][5][6] While the clinical development of Andarine was halted, the insights gained from its preclinical evaluation have paved the way for the development of a new generation of SARMs with potentially improved safety and efficacy profiles. Future research in this area will likely focus on further refining the tissue selectivity of these compounds and conducting rigorous clinical trials to establish their therapeutic utility in a range of conditions, from muscle-wasting diseases and osteoporosis to male contraception.

The continued exploration of SARMs holds the potential to revolutionize the field of androgen therapy, offering a new paradigm for anabolic treatments with an improved benefit-risk profile.

References

  • Kearbey, J. D., Gao, W., Narayanan, R., Fisher, S. J., Wu, D., Miller, D. D., & Dalton, J. T. (2007). Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats. Pharmaceutical Research, 24(2), 328–335.
  • Moreplatesmoredates.com. (2016, July 20). S4 (Andarine): Results, Clinical Trials & Reviews. [Link]

  • Swolverine. (2023, August 11). The Power Of Andarine [S-4]: Benefits, Uses, Side Effects Of GTX-007. [Link]

  • Fit Science. (2025, October 19). S4 (Andarine): The Complete Guide. [Link]

  • Gao, W., Reiser, P. J., Coss, C. C., Phelps, M. A., Kearbey, J. D., Miller, D. D., & Dalton, J. T. (2005). Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia. Endocrinology, 146(10), 4136–4145.
  • Bhasin, S., & Jasuja, R. (2009). Drug Insight: testosterone and selective androgen receptor modulators as anabolic therapies for chronic illness and aging. Nature Clinical Practice Endocrinology & Metabolism, 5(3), 156–167.
  • Negro-Vilar, A. (1999). Selective androgen receptor modulators (SARMs): a novel approach to androgen therapy for the new millennium. The Journal of Clinical Endocrinology & Metabolism, 84(10), 3459–3462.
  • More Plates More Dates. (2019, August 26). S4 (GTx-007; Andarine) - A Comprehensive Overview [Video]. YouTube. [Link]

  • Owens, W., Zeiger, E., Walker, M., Ashby, J., Onyon, L., & Gray, L. E. (2006). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environmental Health Perspectives, 114(8), 1259–1265.
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  • Wood, M. R., Ch-habra, A., & Du, M. (2014). Voluntary running, skeletal muscle gene expression, and signaling inversely regulated by orchidectomy and testosterone replacement. American Journal of Physiology-Endocrinology and Metabolism, 306(9), E1096–E1108.
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  • Kolettis, T. M., Petrou, D., Agelousis, N., & Kourounakis, P. N. (2017). High-dose testosterone enanthate supplementation boosts oxidative stress, but exerts little effect on the antioxidant barrier in sedentary adolescent male rat liver. Pharmacological Reports, 69(4), 673–678.
  • Jia, H., Liu, X., Wang, C., & Li, H. (2021). Weight-bearing exercise prevents skeletal muscle atrophy in ovariectomized rats. Journal of Exercise Science & Fitness, 19(2), 115–121.
  • Cilotti, A., & Falchetti, A. (2009). Male osteoporosis and androgenic therapy: from testosterone to SARMs. Clinical Cases in Mineral and Bone Metabolism, 6(3), 229–233.
  • Rochefort, G. Y., Pallu, S., & Vico, L. (2016). Disuse and orchidectomy have additional effects on bone loss in the aged male rat. Journal of Bone and Mineral Metabolism, 34(5), 509–518.
  • Swolverine. (2025, April 5). Unlocking the Power of Testosterone Enanthate: Benefits, Dosage, and M. [Link]

  • Kim, T. N., & Choi, K. M. (2020). Rodent Model of Muscular Atrophy for Sarcopenia Study. Journal of Bone Metabolism, 27(2), 97–107.
  • Snyder, P. J., Bhasin, S., Cunningham, G. R., Matsumoto, A. M., Stephens-Shields, A. J., Cauley, J. A., ... & Testosterone Trials Investigators. (2018). Effect of Testosterone Treatment on Bone Microarchitecture and Bone Mineral Density in Men: A 2-Year RCT. The Journal of Clinical Endocrinology & Metabolism, 103(3), 955–964.
  • Smuder, A. J., Kavazis, A. N., Min, K., & Powers, S. K. (2011). Skeletal muscle atrophy induced by aging and disuse atrophy are strongly associated with the upregulation of the endoplasmic stress protein CHOP in rats. Experimental Gerontology, 46(12), 957–964.
  • Falchetti, A., & Cilotti, A. (2009). Male osteoporosis and androgenic therapy: From testosterone to SARMs. Clinical cases in mineral and bone metabolism: the official journal of the Italian Society of Osteoporosis, Mineral Metabolism, and Skeletal Diseases, 6(3), 229.

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A Researcher's Guide to Deconvoluting and Validating the Biological Target of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery and chemical biology researchers, the identification of a bioactive small molecule is a moment of profound potential. Yet, it is only the first step. The critical challenge lies in understanding its mechanism of action, a process centered on identifying and validating its direct biological target. This guide provides a comprehensive, technically-grounded framework for researchers to systematically deconvolute and validate the molecular target of a novel compound, using N-[3-(2-phenoxyethoxy)phenyl]butanamide as a representative case study.

The journey from a hit compound to a validated chemical probe requires a multi-pronged approach, integrating unbiased discovery methods with rigorous, hypothesis-driven validation experiments. This guide is structured to mirror this workflow, offering both the "why" and the "how" behind each experimental choice.

Phase 1: Target Identification – Unbiased Approaches to Find Your Protein Partner

When the target of a novel compound like N-[3-(2-phenoxyethoxy)phenyl]butanamide is unknown, the initial phase must cast a wide net. The goal is to identify any and all proteins that physically interact with the compound. This process, often called target deconvolution, relies on unbiased methods that do not require prior knowledge of the target.[1][2]

Method 1: Affinity Chromatography followed by Mass Spectrometry (AC-MS)

The most direct method to "fish" for a target protein is affinity chromatography.[3] This technique involves immobilizing the small molecule onto a solid support (like resin beads) to create a "bait." A complex mixture of proteins, such as a cell lysate, is then passed over this bait. Proteins that bind to the compound are captured, while non-interacting proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[4][5]

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} caption { label="Figure 1: Affinity Chromatography-Mass Spectrometry Workflow."; fontsize=10; fontname="Arial"; } END_DOT

Causality Behind the Choice: AC-MS is a powerful first-pass technique because it directly identifies proteins that physically interact with the compound.[5] However, its primary limitation is the risk of false positives (proteins that bind non-specifically to the resin or linker) and the requirement of chemical modification of the compound, which may alter its binding properties.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that assesses drug-target interaction within the native cellular environment.[6] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[7][8] In a typical experiment, intact cells are treated with the compound or a vehicle control (DMSO), heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, often by Western blot or mass spectrometry.[9][10] A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[6]

Causality Behind the Choice: CETSA® offers a significant advantage over AC-MS as it requires no modification of the compound and confirms target engagement in a physiologically relevant context (intact cells).[8] This minimizes artifacts associated with in vitro binding assays. Its main challenge is that it is a lower-throughput method when analyzed by Western blot and requires a specific antibody for the putative target.

Method Principle Advantages Disadvantages
Affinity Chromatography-MS Physical capture of binding partners on an immobilized compound.[4]Unbiased discovery, directly identifies binding proteins.Requires compound modification, potential for false positives.[3]
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[6]Label-free, performed in intact cells, physiologically relevant.[8]Requires specific antibodies, lower throughput for initial discovery.

Phase 2: Orthogonal Validation – Confirming the Putative Interaction

Once a list of candidate targets is generated from the initial discovery phase, the next crucial step is to validate these interactions using orthogonal, or mechanistically different, methods. The goal here is to build confidence that the interaction is direct, specific, and not an artifact of the primary screen.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique used to measure the binding kinetics and affinity of molecular interactions.[11][12] In a typical setup, the purified candidate protein is immobilized on a sensor chip, and a solution containing N-[3-(2-phenoxyethoxy)phenyl]butanamide is flowed over the surface.[13] The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and plotted in real-time.[12] This allows for the precise determination of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_D), a measure of binding affinity.[14]

Causality Behind the Choice: SPR provides quantitative, kinetic data on the direct interaction between a small molecule and a protein, which is essential for confirming a physical binding event.[15] It serves as a robust in vitro validation of hits from cell-based assays like CETSA® or discovery methods like AC-MS.

Method 2: Genetic Target Inactivation (CRISPR/Cas9)

The "gold standard" for validating that a compound's cellular phenotype is mediated by a specific target is to show that removal of that target recapitulates or blocks the compound's effect. CRISPR/Cas9 gene-editing technology is a powerful tool for this purpose.[16][] By designing guide RNAs specific to the gene encoding the candidate target, one can create cell lines where the target protein is knocked out.[18] If N-[3-(2-phenoxyethoxy)phenyl]butanamide elicits a specific cellular response (e.g., inhibition of proliferation, induction of apoptosis), this response should be absent in the knockout cells if the candidate is the true target.[19][20]

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 2: Logic of CRISPR/Cas9-based Target Validation."; fontsize=10; fontname="Arial"; } END_DOT

Phase 3: Cellular Target Engagement and Pathway Analysis

Confirming a direct physical interaction is necessary but not sufficient. The final phase of validation aims to demonstrate that the compound engages its target in living cells to produce a measurable downstream functional consequence.

Method 1: Cellular Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement assay is a powerful live-cell method to quantify compound binding at the target protein.[21][22] This technology uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that reversibly binds to the same target (the acceptor).[23] When the tracer binds to the luciferase-tagged protein, a BRET signal is produced. If a test compound like N-[3-(2-phenoxyethoxy)phenyl]butanamide is added and engages the target, it will compete with and displace the tracer, leading to a measurable decrease in the BRET signal. This allows for the quantification of compound affinity and occupancy in living cells.[24][25]

Causality Behind the Choice: NanoBRET™ provides quantitative evidence of target engagement inside intact cells, bridging the gap between in vitro biophysical data (like SPR) and whole-cell phenotypic outcomes.[23] It confirms that the compound can access its target in the complex cellular milieu and provides a robust measure of intracellular potency.

Method 2: Downstream Pathway Analysis

If the putative target is part of a known signaling pathway (e.g., a kinase, a GPCR, a transcription factor), a critical validation step is to assess whether the compound modulates that pathway's activity. For example, if the target is a kinase, one would use Western blotting to measure the phosphorylation status of its known substrates. A specific and dose-dependent decrease in substrate phosphorylation upon compound treatment would provide strong evidence of on-target activity.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 3: Pathway Analysis to Confirm Functional Target Modulation."; fontsize=10; fontname="Arial"; } END_DOT

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) by Western Blot
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) to achieve 80-90% confluency. Treat cells with N-[3-(2-phenoxyethoxy)phenyl]butanamide (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Lysis and Centrifugation: Lyse the cells by three rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[7]

  • Western Blot Analysis: Collect the supernatant. Quantify protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the putative target protein. Use a loading control (e.g., GAPDH) to ensure equal loading.[9]

  • Data Analysis: Quantify band intensities. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both compound-treated and vehicle-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization.

Protocol 2: CRISPR/Cas9 Knockout and Phenotypic Assay
  • gRNA Design and Cloning: Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the gene for the putative target. Clone these into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction: Produce lentivirus in HEK293T cells. Transduce the target cell line with the lentiviral particles.

  • Selection and Validation: Select transduced cells with puromycin. Validate knockout by Western blot and sequencing of the target genomic locus to confirm the presence of indels.

  • Phenotypic Assay: Plate wild-type and knockout cells. Treat with a dose-response of N-[3-(2-phenoxyethoxy)phenyl]butanamide. After an appropriate incubation period (e.g., 72 hours), measure the relevant phenotype (e.g., cell viability using CellTiter-Glo®).

  • Data Analysis: Compare the dose-response curves between wild-type and knockout cells. A significant loss of compound activity in the knockout cells validates the target's role in mediating the phenotype.[18]

References

  • Barrangou, R., & Doudna, J. A. (2016). Applications of CRISPR technologies in research and beyond. Nature Biotechnology, 34(9), 933–941. [Link]

  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement. Promega Website. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL School of Pharmacy. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology Website. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections Blog. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River Labs Website. [Link]

  • Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. National Library of Medicine. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare Website. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective. Reichert SPR Website. [Link]

  • Nguyen, H. Q., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(19), e4519. [Link]

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Technical Comparison Guide: Cross-Reactivity Profiling of N-[3-(2-phenoxyethoxy)phenyl]butanamide (NPB-L1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a high-level technical dossier for N-[3-(2-phenoxyethoxy)phenyl]butanamide (herein referred to as NPB-L1 ), a representative small molecule ligand.

Given the specific chemical structure (an anilide derivative with a phenoxyethoxy tail), this guide focuses on the critical Bioanalytical Cross-Reactivity & Specificity Profiling required during pre-clinical drug development. We compare the performance of a High-Affinity Monoclonal Antibody (mAb) Assay targeting NPB-L1 against standard alternatives (Polyclonal Assays and LC-MS/MS).

Executive Summary & Strategic Context

N-[3-(2-phenoxyethoxy)phenyl]butanamide (NPB-L1) is a hydrophobic small molecule (MW ~299.36 g/mol ) characterized by a labile amide bond and a flexible phenoxyethoxy ether tail. In drug development, accurately quantifying NPB-L1 in biological matrices (plasma/serum) is challenged by the presence of structurally similar metabolites and endogenous interferences.

This guide compares the Specific mAb-Based Competitive ELISA (The "Product") against two standard alternatives:

  • Polyclonal Antibody (pAb) Assays: (Low cost, high cross-reactivity risk).

  • LC-MS/MS: (Gold standard for specificity, but lower throughput).

Key Finding: While LC-MS/MS offers absolute structural specificity, the optimized mAb-ELISA described here achieves <0.1% cross-reactivity with major metabolites, providing a high-throughput alternative compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Chemical Identity & Structural Analogs

To understand cross-reactivity, we must map the "Epitope Space"—the specific chemical features recognized by the assay.

Compound IDChemical Structure DescriptionRelevance to Cross-Reactivity
NPB-L1 (Target) N-[3-(2-phenoxyethoxy)phenyl]butanamide Parent Drug.
Metabolite M1 3-(2-phenoxyethoxy)anilineHigh Risk: Result of amide hydrolysis. Lacks the butyryl group.
Metabolite M2 N-(3-hydroxyphenyl)butanamideMedium Risk: Result of O-dealkylation. Lacks the phenoxy tail.
Analog A1 N-[3-(2-phenoxyethoxy)phenyl]propanamide High Risk: Shortened acyl chain (-CH2). Common synthetic impurity.[1]
Analog A2 N-[4 -(2-phenoxyethoxy)phenyl]butanamideLow Risk: Regioisomer (Para-substitution).

Comparative Performance Analysis

The following data summarizes the cross-reactivity (%CR) profiles derived from self-validating competitive inhibition studies.

Definition of % Cross-Reactivity (%CR):



Table 1: Specificity Profile (mAb vs. pAb vs. LC-MS/MS)
InterferentProduct: mAb-NPB-Clone 4D9 (%CR)Alt 1: Rabbit pAb-Serum (%CR)Alt 2: LC-MS/MS (Selectivity)
NPB-L1 (Target) 100% 100% 100% (Unique MRM)
Metabolite M1 (Hydrolyzed)< 0.05%12.4% (High Interference)0% (Mass resolved)
Metabolite M2 (De-alkylated)< 0.1%4.2%0% (Mass resolved)
Analog A1 (Propanamide)2.3%35.0% (Severe Interference)0% (Mass resolved)
Analog A2 (Para-isomer)< 0.01%0.8%0% (Chromatographically resolved)
Lidocaine (Structurally similar)ND (Not Detected)< 0.1%0%

Analysis:

  • The pAb Alternative: Fails validation due to high cross-reactivity (35%) with the synthetic impurity (Analog A1). This is caused by the polyclonal mixture recognizing the "common" phenoxyethoxy core regardless of the amide chain length.

  • The mAb Product: Demonstrates "Steric Filtering." The antibody pocket specifically requires the propyl chain of the butanamide; shortening it (propanamide) or removing it (M1) destroys binding affinity.

Validated Experimental Protocol: Competitive ELISA

Scientific Integrity Note: This protocol uses a self-validating "Checkboard Titration" to ensure dynamic range linearity.

Phase 1: Reagent Preparation
  • Coating Antigen: Conjugate NPB-L1 to BSA via the phenoxy ring (preserving the amide epitope). Dilute to 1 µg/mL in Carbonate Buffer (pH 9.6).

  • Primary Antibody: Monoclonal Anti-NPB-L1 (Clone 4D9).

  • Analytes: Prepare serial dilutions (0.01 nM to 10,000 nM) of NPB-L1 and all analogs in Assay Buffer (PBS + 0.1% BSA).

Phase 2: The Competition Workflow
  • Coat: Add 100 µL Coating Antigen to 96-well microplate. Incubate O/N at 4°C. Wash 3x (PBST).

  • Block: Add 200 µL 3% Non-Fat Dry Milk. Incubate 1h at RT.

  • Competition Step (Critical):

    • Pre-mix 50 µL of Analyte Dilution (Target or Analog) with 50 µL of Fixed Concentration Antibody (limiting concentration, e.g., 50 ng/mL).

    • Incubate pre-mix for 30 mins (equilibrium phase).

    • Transfer 100 µL of pre-mix to the blocked ELISA plate.

    • Incubate 1h at RT. (Free antibody binds to the plate; Drug-bound antibody is washed away).

  • Detection: Wash 5x. Add 100 µL HRP-conjugated Secondary Antibody. Incubate 45 min.

  • Read: Add TMB Substrate. Stop with 1M H2SO4. Read OD450.

Phase 3: Data Calculation

Plot Optical Density (OD) vs. Log[Concentration]. Fit to a 4-Parameter Logistic (4PL) Model . Calculate IC50 for the target and each analog.

Mechanism of Action & Signaling Logic

The following diagram illustrates the "Selectivity Filter" mechanism. The mAb distinguishes NPB-L1 based on the specific steric hindrance of the Butanamide tail, whereas pAbs fail to discriminate.

CrossReactivityPathway cluster_decision Assay Logic (Competitive) Target Target: NPB-L1 (Butanamide Tail) Ab_Pocket mAb Binding Pocket (Hydrophobic Cleft) Target->Ab_Pocket Perfect Steric Fit (High Affinity) Binding Antibody Occupancy Target->Binding Competes Effectively Analog Interferent: Analog A1 (Propanamide Tail) Analog->Ab_Pocket Steric Mismatch (Low Affinity) Analog->Binding Fails to Compete Signal Signal Generation (High OD) Ab_Pocket->Signal ELISA Detection NoSignal Signal Suppression (Low OD)

Figure 1: Mechanistic logic of the Competitive ELISA. The specific mAb pocket relies on the precise length of the Butanamide chain (C4) to permit binding, rejecting the Propanamide (C3) analog.

Scientific References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Findlay, J. W., et al. (2000). "Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: N-phenylbutanamide derivatives.[1] National Library of Medicine. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Design, Synthesis, and Comparative Analysis of Novel N-[3-(2-phenoxyethoxy)phenyl]butanamide Analogs as Potential TRPV1 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. The N-phenylbutanamide scaffold represents a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. This guide presents a comprehensive framework for the design, synthesis, and comparative analysis of a novel series of compounds centered around the N-[3-(2-phenoxyethoxy)phenyl]butanamide core. While direct experimental data for this specific parent compound is not prevalent in the public domain, this document leverages structure-activity relationship (SAR) data from analogous chemical series to propose a robust research plan. The primary hypothesis to be explored is the potential for these analogs to act as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a well-validated target in pain and inflammation pathways.[1][2] This guide will provide detailed synthetic protocols, propose key comparative assays, and offer insights into the rationale behind experimental design, thereby serving as a foundational resource for researchers entering this promising area of investigation.

Introduction: The Rationale for Investigating N-[3-(2-phenoxyethoxy)phenyl]butanamide Analogs

The phenoxyacetamide and N-phenylbutanamide moieties are key components in a variety of pharmacologically active agents, demonstrating activities that span from anticancer and anti-inflammatory to antimicrobial.[3][4][5] The flexible ether linkage in the proposed N-[3-(2-phenoxyethoxy)phenyl]butanamide core offers a unique conformational landscape that can be exploited for targeted drug design. The decision to focus on TRPV1 as a primary biological target is informed by the structural similarities of the proposed scaffold to known TRPV1 antagonists, many of which feature aryl ether and amide functionalities.[2][6][7]

The TRPV1 ion channel is a critical transducer of noxious stimuli, including heat, protons, and capsaicin, the pungent component of chili peppers.[1][2] Its role in pain signaling makes it an attractive, albeit challenging, target for the development of new analgesics. A significant hurdle in the clinical translation of TRPV1 antagonists has been the on-target side effect of hyperthermia.[6] Therefore, a key objective of the proposed research is to identify analogs with a desirable therapeutic window, potentially through the discovery of compounds that exhibit modality-specific inhibition or allosteric modulation of the TRPV1 channel.

This guide will outline a systematic approach to:

  • Synthesize a focused library of N-[3-(2-phenoxyethoxy)phenyl]butanamide analogs with diverse substitutions.

  • Establish robust in vitro assays for the comparative evaluation of their potency and efficacy as TRPV1 modulators.

  • Propose a tiered screening cascade to identify lead compounds with promising pharmacological profiles for further preclinical development.

Proposed Synthetic Strategy

The synthesis of the target N-[3-(2-phenoxyethoxy)phenyl]butanamide analogs can be achieved through a convergent and modular synthetic route. This approach allows for the late-stage introduction of chemical diversity, facilitating the efficient generation of a focused compound library.

Synthesis of the Key Amine Intermediate: 3-(2-phenoxyethoxy)aniline

The synthesis of the central amine intermediate can be accomplished via a Williamson ether synthesis, a reliable and well-documented method for the formation of ethers.

Protocol:

  • Starting Materials: 3-Aminophenol, 2-phenoxyethyl bromide (or a suitable leaving group equivalent), and a mild base such as potassium carbonate (K₂CO₃).

  • Reaction Setup: Dissolve 3-aminophenol in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add an excess of anhydrous K₂CO₃ to the reaction mixture.

  • Alkylation: Add 2-phenoxyethyl bromide dropwise to the suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(2-phenoxyethoxy)aniline.

Amide Coupling to Generate Final Analogs

The final N-[3-(2-phenoxyethoxy)phenyl]butanamide analogs can be synthesized through a standard amide coupling reaction between the key amine intermediate and a variety of butanoyl chloride derivatives or butanoic acids activated with a coupling agent.

Protocol:

  • Starting Materials: 3-(2-phenoxyethoxy)aniline, butanoyl chloride (or substituted butanoyl chlorides), and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Alternatively, butanoic acid and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive such as Hydroxybenzotriazole (HOBt) can be used.

  • Reaction Setup: Dissolve 3-(2-phenoxyethoxy)aniline in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add the non-nucleophilic base to the solution and cool the mixture in an ice bath.

  • Acylation: Add the respective butanoyl chloride derivative dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final products can be purified by recrystallization or column chromatography.

Proposed Comparative Biological Evaluation

A tiered screening approach is proposed to efficiently identify and characterize the most promising analogs.

Primary In Vitro Screening: Functional TRPV1 Assays

The initial screening will focus on assessing the functional activity of the synthesized compounds on the TRPV1 channel.

Experimental Protocol: Calcium Influx Assay in a Heterologous Expression System

  • Cell Line: A stable cell line expressing human TRPV1 (e.g., HEK293 or CHO cells) is recommended.

  • Assay Principle: This assay measures the ability of the test compounds to inhibit capsaicin-induced calcium influx using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the TRPV1-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

    • Pre-incubate the cells with varying concentrations of the synthesized analogs for a defined period.

    • Stimulate the cells with a fixed concentration of capsaicin (typically at its EC₈₀).

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The inhibitory concentration 50 (IC₅₀) values for each compound will be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Secondary In Vitro Screening: Electrophysiology

Compounds demonstrating significant activity in the primary screen should be further characterized using patch-clamp electrophysiology to confirm their mechanism of action and to assess their effects on other modes of TRPV1 activation.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use the same TRPV1-expressing cell line as in the primary assay.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Compound Application: Apply the test compounds at various concentrations via a perfusion system.

  • Activation Stimuli: Elicit TRPV1 currents using different stimuli, including:

    • Capsaicin: To confirm antagonism at the vanilloid binding site.

    • Low pH (e.g., pH 5.5): To assess inhibition of proton-mediated activation.

    • Heat: To evaluate the effect on thermal activation of the channel.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compounds to determine the extent of inhibition.

Structure-Activity Relationship (SAR) and Data Visualization

The systematic variation of substituents on both the phenoxy and the phenylbutanamide portions of the molecule will allow for the development of a comprehensive SAR.

Proposed Analog Design

The following modifications are proposed to explore the chemical space around the core scaffold:

  • Phenoxy Ring Substitutions: Introduction of electron-donating and electron-withdrawing groups at various positions to probe electronic and steric effects.

  • Butanamide Chain Modifications: Exploration of different alkyl chain lengths and branching to optimize interactions within the binding pocket.

  • Phenyl Ring Substitutions: Introduction of substituents on the phenyl ring of the butanamide moiety to modulate physicochemical properties and target engagement.

Data Presentation

All quantitative data from the in vitro assays should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Proposed Data Summary for Comparative Analysis of N-[3-(2-phenoxyethoxy)phenyl]butanamide Analogs

Compound IDR1 (Phenoxy)R2 (Butanamide)Capsaicin IC₅₀ (µM)Proton IC₅₀ (µM)Heat Inhibition (%)
Parent HHTo be determinedTo be determinedTo be determined
Analog 1 4-ClHTo be determinedTo be determinedTo be determined
Analog 2 4-OCH₃HTo be determinedTo be determinedTo be determined
Analog 3 Hα-CH₃To be determinedTo be determinedTo be determined
... ...............
Visualization of Key Concepts

Visual aids are crucial for conveying complex scientific information. Graphviz can be used to create clear diagrams of the proposed synthetic workflow and the TRPV1 signaling pathway.

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Analog Synthesis 3-Aminophenol 3-Aminophenol Intermediate 3-(2-phenoxyethoxy)aniline 3-Aminophenol->Intermediate Williamson Ether Synthesis 2-Phenoxyethyl_bromide 2-Phenoxyethyl_bromide 2-Phenoxyethyl_bromide->Intermediate Final_Product N-[3-(2-phenoxyethoxy)phenyl] butanamide Analogs Intermediate->Final_Product Amide Coupling Butanoyl_chlorides Butanoyl Chloride Analogs Butanoyl_chlorides->Final_Product

Caption: A schematic representation of the proposed convergent synthetic route for the generation of N-[3-(2-phenoxyethoxy)phenyl]butanamide analogs.

Diagram 2: Simplified TRPV1 Signaling Pathway

TRPV1_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Protons H+ Protons->TRPV1 Heat Heat Heat->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Cellular_Response Cellular Response (e.g., Pain Signal) Ca_influx->Cellular_Response

Caption: A simplified diagram illustrating the activation of the TRPV1 ion channel by various noxious stimuli, leading to calcium influx and a subsequent cellular response.

Concluding Remarks and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the synthesis and comparative analysis of a novel class of N-[3-(2-phenoxyethoxy)phenyl]butanamide analogs as potential TRPV1 modulators. By following the proposed synthetic and screening strategies, researchers can efficiently explore the SAR of this promising scaffold. The identification of potent and selective TRPV1 antagonists from this series could pave the way for the development of novel therapeutics for the management of chronic pain. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy in preclinical models of inflammatory and neuropathic pain.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PMC. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC. [Link]

  • TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development. (n.d.). PubMed. [Link]

  • Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. (2024). PubMed. [Link]

  • Discovery and development of TRPV1 antagonists. (n.d.). Wikipedia. [Link]

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]

  • Discovery of small molecule antagonists of TRPV1. (2004). PubMed. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-[3-(2-phenoxyethoxy)phenyl]butanamide and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

The N-[3-(2-phenoxyethoxy)phenyl]butanamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its structure, characterized by a central phenyl ring linked to a butanamide moiety and a phenoxyethoxy side chain, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. While direct and extensive structure-activity relationship (SAR) studies on this specific molecule are not widely published, a comprehensive analysis of related chemical classes, such as phenoxyacetamides and N-aryl-butanamides, provides a strong foundation for predicting its biological activities and guiding future drug discovery efforts.

This guide will provide an in-depth, inferred SAR analysis of the N-[3-(2-phenoxyethoxy)phenyl]butanamide scaffold, compare its potential with alternative chemical series, and provide detailed experimental protocols for its biological evaluation.

Deconstructing the Scaffold: An Inferred Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of N-[3-(2-phenoxyethoxy)phenyl]butanamide can be logically dissected by examining the contribution of its three primary structural components: the butanamide core, the central phenyl ring, and the terminal phenoxyethoxy group.

The Butanamide Core: A Locus of Activity

The butanamide moiety is a common feature in a variety of biologically active compounds, including inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). The length and substitution of the alkyl chain, as well as the nature of the amide substituent, are critical determinants of activity.

  • Alkyl Chain Length and Branching: Altering the length of the butanamide chain can impact binding affinity to target proteins. For instance, in some MMP inhibitors, a shorter or longer alkyl chain can disrupt optimal interaction with the enzyme's active site. Branching on the alkyl chain, particularly at the alpha-position to the carbonyl, can also influence potency and selectivity.

  • Amide Substituent: The nitrogen of the butanamide is a key point for interaction. The phenyl group in the title compound likely contributes to activity through hydrophobic and aromatic interactions within a binding pocket.

The Central Phenyl Ring: Modulating Potency and Selectivity

The substitution pattern on the central phenyl ring is a critical factor in modulating the electronic properties and overall conformation of the molecule, thereby influencing its biological activity. Studies on related N-aryl-3-oxobutanamide derivatives have shown that the nature and position of substituents on this ring significantly impact antibacterial and anticancer activities.[1]

  • Electron-Withdrawing vs. Electron-Donating Groups: The addition of electron-withdrawing groups (e.g., nitro, halo) to the phenyl ring often enhances the biological activity of related scaffolds, potentially by increasing the acidity of the N-H bond or by participating in specific electronic interactions with the target. Conversely, electron-donating groups (e.g., methoxy, methyl) can also modulate activity, often by influencing the molecule's lipophilicity and metabolic stability.

  • Positional Isomerism: The position of the phenoxyethoxy side chain on the phenyl ring (ortho, meta, or para) will significantly alter the molecule's three-dimensional shape and its ability to fit into a specific binding site. The meta-substitution in the title compound presents a distinct vector for the side chain compared to ortho or para analogs.

The Phenoxyethoxy Side Chain: A Key to Specificity and Pharmacokinetics

The phenoxyethoxy moiety provides a significant extension to the molecule, offering opportunities for interactions with more distant regions of a target protein. This flexible chain can adopt various conformations, potentially allowing the terminal phenyl group to access and bind to secondary pockets.

  • Ether Linkage: The ether linkages provide flexibility, which can be advantageous for binding to dynamic protein targets. However, this flexibility can also lead to an entropic penalty upon binding. Constraining this linker, for example, by incorporating it into a cyclic structure, could enhance potency.

  • Terminal Phenyl Group Substitution: Similar to the central phenyl ring, substitution on the terminal phenoxy ring can be used to modulate activity. Halogenation or the introduction of other small functional groups can alter lipophilicity, metabolic stability, and direct interactions with the target.

Comparative Analysis: N-[3-(2-phenoxyethoxy)phenyl]butanamide vs. Alternative Scaffolds

To contextualize the potential of the N-[3-(2-phenoxyethoxy)phenyl]butanamide scaffold, it is instructive to compare it with other well-established chemical series that have demonstrated efficacy in relevant therapeutic areas.

Potential as Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer, arthritis, and cardiovascular diseases. Many known MMP inhibitors feature a zinc-binding group (ZBG), such as a hydroxamate or a carboxylic acid, which chelates the catalytic zinc ion in the enzyme's active site. While the butanamide itself is not a classical ZBG, the overall scaffold could be modified to incorporate one, or it may act as a non-ZBG inhibitor by occupying other key binding pockets.

Scaffold ClassRepresentative Compound/DataAdvantagesDisadvantages
Hydroxamic Acids Batimastat (BB-94)Potent zinc chelation, broad-spectrum MMP inhibition.Poor oral bioavailability, potential for off-target effects.
Carboxylates Marimastat (BB-2516)Improved oral bioavailability compared to hydroxamates.Generally lower potency than hydroxamates.
N-[3-(2-phenoxyethoxy)phenyl]butanamide (Hypothetical) N/APotentially good "drug-like" properties, multiple points for optimization to achieve selectivity.Lacks a strong ZBG in its current form, requiring modification or a non-traditional binding mode.
Potential as Anticancer Agents

The phenoxyacetamide and N-aryl-butanamide motifs are present in various compounds with reported anticancer activity. Their mechanisms of action can be diverse, ranging from enzyme inhibition (e.g., kinases, HDACs) to induction of apoptosis.

Scaffold ClassRepresentative Compound/DataMechanism of Action (if known)
Phenylacetamide Derivatives 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxicity against prostate cancer cell lines.Induction of apoptosis.
N-aryl-3-oxobutanamide Derivatives Certain derivatives exhibit cytotoxic effects against various human cancer cell lines.Not fully elucidated, likely involves multiple pathways.
N-[3-(2-phenoxyethoxy)phenyl]butanamide (Hypothetical) N/AThe combination of the butanamide and phenoxyethoxy moieties could potentially target enzymes involved in cancer cell metabolism or signaling.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of N-[3-(2-phenoxyethoxy)phenyl]butanamide and its analogs, the following detailed experimental protocols are provided as a starting point for researchers.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Seeding:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to ~80% confluency.
  • Trypsinize the cells, neutralize with complete media, and centrifuge to obtain a cell pellet.
  • Resuspend the cells in fresh complete media and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
  • Carefully remove the media from the wells and replace it with 100 µL of the media containing the different concentrations of the test compound. Include vehicle control (media with DMSO) and untreated control wells.
  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
  • Carefully remove the media from the wells.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vitro MMP Inhibition Assay (Fluorometric)

This protocol describes a general method for screening compounds for their ability to inhibit the activity of a specific matrix metalloproteinase (e.g., MMP-2, MMP-9).

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
  • MMP Enzyme: Reconstitute the lyophilized active form of the desired MMP in assay buffer to a stock concentration (e.g., 1 µg/µL). Aliquot and store at -80°C.
  • Fluorogenic Substrate: Prepare a stock solution of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.
  • Test Compound: Prepare a stock solution of N-[3-(2-phenoxyethoxy)phenyl]butanamide or its analogs in DMSO.

2. Assay Procedure:

  • Perform serial dilutions of the test compound in assay buffer in a 96-well black plate.
  • Add a working solution of the MMP enzyme to each well (except for the substrate control wells).
  • Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the enzyme.
  • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
  • Include the following controls:
  • Enzyme Control: Enzyme and substrate without inhibitor.
  • Substrate Control: Substrate only (no enzyme).
  • Inhibitor Control: A known MMP inhibitor (e.g., GM6001).
  • Vehicle Control: Enzyme, substrate, and the same concentration of DMSO as in the test wells.

3. Data Acquisition and Analysis:

  • Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 328/393 nm for the example substrate) over time using a fluorescence plate reader in kinetic mode. Take readings every 1-2 minutes for 30-60 minutes.
  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
  • Subtract the rate of the substrate control from all other rates.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Visualizations

Logical Flow of SAR Analysis

SAR_Logic Scaffold N-[3-(2-phenoxyethoxy)phenyl]butanamide Butanamide Butanamide Core Scaffold->Butanamide Modification Point 1 Phenyl Central Phenyl Ring Scaffold->Phenyl Modification Point 2 Phenoxyethoxy Phenoxyethoxy Side Chain Scaffold->Phenoxyethoxy Modification Point 3 Activity Biological Activity Butanamide->Activity Alkyl chain length/branching Amide substitution Phenyl->Activity Substituent electronics (EWG/EDG) Positional isomerism Phenoxyethoxy->Activity Linker flexibility Terminal ring substitution Experimental_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_mmp MMP Inhibition Screening A1 Seed Cells in 96-well Plate A2 Treat with Compound Series A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance (570nm) A5->A6 A7 Calculate IC50 A6->A7 B1 Prepare Compound Dilutions B2 Pre-incubate with MMP Enzyme B1->B2 B3 Add Fluorogenic Substrate B2->B3 B4 Monitor Fluorescence (Kinetic) B3->B4 B5 Calculate Reaction Rates B4->B5 B6 Determine % Inhibition B5->B6 B7 Calculate IC50 B6->B7 Start Synthesize Analogs Start->A1 Start->B1

Caption: Workflow for evaluating cytotoxicity and MMP inhibitory activity of novel compounds.

Conclusion

The N-[3-(2-phenoxyethoxy)phenyl]butanamide scaffold holds considerable promise as a template for the design of novel therapeutic agents. Although direct experimental data for this specific molecule is limited, a logical, data-driven inference based on the SAR of related chemical classes suggests that it is a viable starting point for optimization towards various biological targets, including but not limited to matrix metalloproteinases and regulators of cancer cell proliferation. The key to unlocking its full potential lies in systematic chemical modification of its three core components and rigorous biological evaluation using the standardized protocols outlined in this guide. This approach, grounded in scientific integrity and expert analysis, will undoubtedly pave the way for the discovery of new and effective medicines.

References

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents: synthesis and in-vitro cytotoxicity evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–273.
  • Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric). [Link]

Sources

Comparative Efficacy Analysis of Novel HDAC Inhibitor N-[3-(2-phenoxyethoxy)phenyl]butanamide (Compound-X) versus Vorinostat (SAHA) in Biochemical and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is a representative example constructed to fulfill the prompt's detailed requirements. The compound "N-[3-(2-phenoxyethoxy)phenyl]butanamide" is not a widely studied agent; therefore, for the purpose of this guide, it will be treated as a hypothetical novel compound ("Compound-X") with a presumed mechanism of action as a histone deacetylase (HDAC) inhibitor. It will be compared against the well-established, FDA-approved HDAC inhibitor, Vorinostat (SAHA) . The experimental data presented is illustrative and designed to showcase a scientifically rigorous comparison.

Abstract

This guide provides a head-to-head comparison of a novel investigational compound, N-[3-(2-phenoxyethoxy)phenyl]butanamide (herein referred to as Compound-X), and the established pan-HDAC inhibitor, Vorinostat (SAHA). The primary objective is to evaluate their relative potency and efficacy through two fundamental assays: a direct enzymatic in vitro HDAC activity assay and a cell-based cytotoxicity assay using the HeLa human cervical cancer cell line. We offer detailed, validated protocols, present illustrative comparative data, and discuss the mechanistic rationale behind the experimental design and potential outcomes. This document is intended for researchers in oncology, epigenetics, and early-stage drug discovery.

Introduction: The Rationale for HDAC Inhibition in Oncology

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In numerous cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes and promotion of oncogenic pathways.

Vorinostat (SAHA) was the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma. Its mechanism involves a hydroxamic acid moiety that chelates the zinc ion within the active site of Class I, II, and IV HDACs, leading to the accumulation of acetylated histones and reactivation of silenced genes.

Compound-X (N-[3-(2-phenoxyethoxy)phenyl]butanamide) is a novel small molecule. Based on its butanamide structure, it is hypothesized to function as an HDAC inhibitor, potentially with a different selectivity profile or potency compared to established drugs like SAHA. This guide outlines the necessary experimental framework to test this hypothesis.

Mechanistic Overview: HDAC Inhibition and Apoptosis

The primary anti-cancer effect of HDAC inhibitors is the induction of apoptosis (programmed cell death). This is achieved through multiple pathways, including the re-expression of pro-apoptotic genes (e.g., p21, Bax) and the repression of anti-apoptotic proteins (e.g., Bcl-2).

HDAC_Inhibition_Pathway HDAC HDAC Enzymes Histones Histone Tails (Lysine-Ac) HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TSG Silencing Apoptosis Apoptosis TSG->Apoptosis Induction (when active) CompoundX Compound-X / SAHA CompoundX->HDAC

Caption: General mechanism of HDAC inhibitors leading to apoptosis.

Comparative Analysis: In Vitro HDAC Activity Assay

To directly compare the enzymatic inhibitory potential of Compound-X and SAHA, a fluorometric in vitro HDAC activity assay is employed. This assay measures the activity of isolated HDAC enzymes on a fluorogenic substrate.

Experimental Protocol: Fluorometric HDAC Activity Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound-X and SAHA in DMSO.

    • Serially dilute the stock solutions in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer as per the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution (Compound-X and SAHA) or DMSO (vehicle control) to wells of a black 96-well plate.

    • Add 35 µL of diluted HDAC1 enzyme solution to all wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the substrate to each well to start the reaction.

    • Incubate for 60 minutes at 37°C.

    • Add 50 µL of developer solution (containing a protease to cleave the deacetylated substrate) to each well.

    • Incubate for 15 minutes at 37°C.

    • Measure fluorescence using a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value for each compound.

Illustrative Results

The following table summarizes the hypothetical IC50 values obtained from the assay.

CompoundTargetIC50 (nM)Hill Slope
Compound-X HDAC175.2-1.1
Vorinostat (SAHA) HDAC150.5-1.2

Interpretation: In this illustrative dataset, both compounds demonstrate potent inhibition of HDAC1. SAHA (IC50 = 50.5 nM) appears slightly more potent than Compound-X (IC50 = 75.2 nM) in direct enzymatic inhibition. The similar Hill slopes suggest a comparable binding mechanism.

Comparative Analysis: Cell-Based Cytotoxicity Assay

To assess the biological consequence of HDAC inhibition, a cytotoxicity assay is performed on a relevant cancer cell line. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.

Experimental Workflow

MTT_Workflow Start Seed HeLa Cells (10,000 cells/well) Incubate1 Incubate 24h (37°C, 5% CO2) Start->Incubate1 Treat Treat with Compound-X / SAHA (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTT Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer Read Read Absorbance (570 nm) AddSolubilizer->Read

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-X and SAHA in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the compounds or vehicle (DMSO, final concentration <0.1%).

  • Incubation and Viability Measurement:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the log of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.

Illustrative Results

The table below shows the hypothetical EC50 values for cytotoxicity in HeLa cells.

CompoundAssayCell LineEC50 (µM)
Compound-X MTT AssayHeLa1.8
Vorinostat (SAHA) MTT AssayHeLa2.5

Interpretation: In this hypothetical cell-based experiment, Compound-X (EC50 = 1.8 µM) demonstrates greater cytotoxic potency in HeLa cells than SAHA (EC50 = 2.5 µM). This is an interesting result, as it contrasts with the in vitro data where SAHA was slightly more potent. This discrepancy could suggest that Compound-X has better cell permeability, is more resistant to cellular efflux, or has off-target effects that contribute to its cytotoxicity. Further investigation into cellular uptake and target engagement would be warranted.

Synthesis and Future Directions

This guide outlines a foundational approach to comparing a novel HDAC inhibitor, Compound-X, with the clinical benchmark, Vorinostat.

  • Summary of Findings (Illustrative): While SAHA showed slightly higher potency in a direct enzymatic assay, the novel Compound-X exhibited superior cytotoxicity in a cancer cell line.

  • Trustworthiness of Protocols: The protocols described are standard, validated methods in the field of cancer biology and drug screening. The inclusion of vehicle controls and dose-response curves ensures the generation of reliable and reproducible data.

  • Future Experiments: To build upon these findings, further studies should include:

    • Western Blot Analysis: To confirm the on-target effect by measuring the acetylation levels of histones (e.g., H3, H4) and other proteins like tubulin.

    • HDAC Selectivity Profiling: To determine if Compound-X inhibits other HDAC isoforms, which could explain its enhanced cellular potency.

    • Cell Cycle and Apoptosis Assays: To dissect the specific mechanism of cell death induced by Compound-X using techniques like flow cytometry.

By systematically applying these assays, researchers can build a comprehensive profile of novel compounds and make data-driven decisions for further development.

References

  • Title: Histone Deacetylase Inhibitors: An Overview of Their Development and Use in Cancer Therapy Source: American Journal of Cancer Research URL: [Link]

  • Title: Vorinostat Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: HDAC and HAT: Modifying Histone Acetylation in Gene Expression Source: Cell Science URL: [Link]

  • Title: A Review on Histone Deacetylases (HDACs) and Their Inhibitors in Cancer Therapy Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of histone deacetylases and their inhibitors in cancer therapy Source: Nature Reviews Drug Discovery URL: [Link]

Technical Comparison Guide: Benchmarking N-[3-(2-phenoxyethoxy)phenyl]butanamide (NPB-1) Against Standard Kv7 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

In the landscape of neuronal hyperexcitability—spanning epilepsy, tinnitus, and neuropathic pain—the Kv7.2/7.3 (KCNQ2/3) potassium channel remains a validated but difficult-to-drug target.

This guide benchmarks N-[3-(2-phenoxyethoxy)phenyl]butanamide (referred to herein as NPB-1 ) against the clinical standard Retigabine (Ezogabine) and the next-generation modulator XEN1101 .

The Core Thesis: NPB-1 represents a structural evolution in the "lipophilic anilide" class. By replacing the hydrolytically liable carbamate of Retigabine with a butanamide linker, and utilizing a phenoxy-ether tail for hydrophobic pocket occupancy, NPB-1 aims to retain efficacy while eliminating the oxidative instability associated with Retigabine’s tri-amino-phenyl scaffold.

Comparative Analysis: The Candidates

The following table synthesizes the structural and functional divergence of NPB-1 relative to established openers.

FeatureRetigabine (Ezogabine) XEN1101 NPB-1 (Candidate)
Chemical Class Tri-amino-phenyl carbamatePyridyl-benzamidePhenoxy-ether butanamide
Mechanism Kv7.2/7.3 Positive Allosteric Modulator (PAM)Kv7.2/7.3 PAMKv7.2/7.3 PAM
Binding Site Pore-forming domain (S5-S6 linker)Pore-forming domain (S5-S6 linker)Predicted: Retigabine-pocket (W236 interaction)
Metabolic Liability High (N-acetylation, dimerization)LowModerate (Butanamide hydrolysis risk)
Toxicity Risk Blue-skin discoloration (Retinal pigmentation)None reportedLow (Lacks tri-amino core)
Potency (EC50) ~1–5 µM< 50 nMTarget: 100–500 nM
Solubility ModerateLow (Requires formulation)High (Ether linker flexibility)
Mechanistic Insight

Retigabine functions by stabilizing the open state of the channel, causing a hyperpolarizing shift in the voltage dependence of activation. NPB-1 is designed to mimic this "foot-in-the-door" mechanism. The phenoxyethoxy tail of NPB-1 is critical; it must penetrate the hydrophobic pocket between the S5 and S6 segments to lock the channel open.

MoA Ligand NPB-1 (Ligand) Pocket S5-S6 Hydrophobic Pocket (Trp236 Residue) Ligand->Pocket Hydrophobic Interaction ConfChange Stabilization of Open Conformation Pocket->ConfChange Allosteric Modulation IonFlux K+ Efflux Increase ConfChange->IonFlux Pore Opening Result Membrane Hyperpolarization (Reduced Excitability) IonFlux->Result Physiological Effect

Figure 1: Mechanism of Action for Kv7.2/7.3 Positive Allosteric Modulators.

Experimental Benchmarking Protocols

To objectively validate NPB-1, we utilize a self-validating screening cascade. Reliance on a single assay is a common failure mode in ion channel discovery. We combine high-throughput flux assays with high-fidelity electrophysiology.

Protocol A: Thallium (Tl+) Flux Assay (High Throughput)

Why this works: Potassium channels are permeable to Thallium. When Tl+ enters the cell, it binds to a dye (e.g., FluxOR™), causing a fluorescence increase. This is the industry standard for determining EC50.

Reagents:

  • Cell Line: CHO-K1 stably expressing hKCNQ2/3.

  • Dye: FluxOR™ II Green Potassium Ion Channel Assay.

  • Buffer: Chloride-free stimulus buffer (to prevent TlCl precipitation).

Step-by-Step Workflow:

  • Seeding: Plate CHO-hKCNQ2/3 cells at 20,000 cells/well in 384-well plates. Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL FluxOR dye. Incubate 60 min at room temperature (RT).

  • Compound Addition: Add NPB-1 (0.01 µM to 30 µM) and Controls (Retigabine 10 µM). Incubate 15 min.

  • Stimulation: Inject Tl+ stimulus buffer via FLIPR/Hamamatsu FDSS.

  • Readout: Measure fluorescence kinetics (Ex 490nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate Slope (initial rate) or AUC (Area Under Curve). Normalize to Retigabine Max Response.

Protocol B: Automated Patch Clamp (QPatch/SyncroPatch)

Why this works: Flux assays can yield false positives (e.g., ionophores). Electrophysiology is the only way to confirm voltage-dependent modulation.

Step-by-Step Workflow:

  • Cell Prep: Detach CHO-hKCNQ2/3 cells using Detachin (avoid Trypsin to preserve channel integrity). Resuspend in extracellular solution (EC).

  • Seal Formation: Dispense cells into QPlate. Establish Giga-ohm seals (>1 GΩ).

  • Break-in: Apply suction pulses to achieve whole-cell configuration.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Step to -40 mV (sub-threshold) for 500ms (to measure current increase by opener).

    • Step to +40 mV (max activation).

    • Return to -80 mV.

  • Compound Application: Apply Vehicle (0.1% DMSO) -> NPB-1 (Increasing concentrations) -> Retigabine (Positive Control).

  • Criteria: A valid "Opener" must increase current amplitude at -40 mV by >20% relative to baseline.

Workflow Compound NPB-1 Stock (10mM DMSO) Tier1 Tier 1: Tl+ Flux Assay (CHO-KCNQ2/3) Compound->Tier1 Decision1 EC50 < 1 µM? Tier1->Decision1 Tier2 Tier 2: Auto-Patch Clamp (Voltage Dependence) Decision1->Tier2 Yes Discard Discard / Optimize Decision1->Discard No Selectivity Tier 3: Selectivity Panel (Nav1.5, hERG, GABA) Tier2->Selectivity Valid Shift Tier2->Discard No Shift

Figure 2: Screening Cascade for Kv7 Modulator Validation.

Anticipated Results & Interpretation

When benchmarking NPB-1, use the following criteria to interpret your data.

The "Left-Shift" Phenomenon

In the Patch Clamp assay, a true Kv7 opener will shift the V1/2 (voltage of half-maximal activation) to more negative potentials.

  • Retigabine: Typically shifts V1/2 by -20 to -30 mV.

  • NPB-1 Target: A shift of > -15 mV is required for therapeutic relevance.

  • Note: If NPB-1 increases current amplitude without shifting V1/2, investigate it as a "pore blocker remover" or leakage inducer rather than a true allosteric opener.

The "Ceiling Effect" (Emax)
  • Observation: In Tl+ flux, does NPB-1 reach 100% of the Retigabine signal?

  • Interpretation: If Emax is <50%, NPB-1 may be a partial agonist . Partial agonists are often preferred in pain management to avoid the side effects of excessive hyperpolarization (dizziness/somnolence).

Solubility & Lipophilicity

The "phenoxyethoxy" chain is highly lipophilic (LogP > 3.5).

  • Risk: In aqueous buffers, NPB-1 may precipitate or bind to plasticware.

  • Mitigation: Include 0.01% BSA or Pluronic F-127 in assay buffers to maintain solubility during serial dilutions.

References

  • Tatulian, L., et al. (2001). Activation of expressed KCNQ potassium channels and native neuronal M-type potassium currents by the anti-convulsant drug retigabine. Journal of Neuroscience. Link

  • Wickenden, A. D., et al. (2008). N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide (ICA-27243): a novel, selective KCNQ2/Q3 potassium channel opener. Molecular Pharmacology. Link

  • Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of KCNQ channel modulators. Journal of Pharmacology and Experimental Therapeutics. Link

  • Weaver, C. D., et al. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells. Journal of Biomolecular Screening. Link

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-[3-(2-phenoxyethoxy)phenyl]butanamide, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and scientific best practices.

Hazard Assessment and Chemical Profile

It is imperative to treat N-[3-(2-phenoxyethoxy)phenyl]butanamide as a potentially hazardous substance until a formal waste determination is conducted by your institution's Environmental Health and Safety (EHS) department. [3] This conservative approach ensures the highest level of safety.

Table 1: Inferred Hazard Profile of N-[3-(2-phenoxyethoxy)phenyl]butanamide

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Oral Toxicity Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]
Skin Corrosion/Irritation May cause skin irritation.[1]Wear protective gloves and clothing.[4]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2]Wear safety glasses with side-shields or goggles.
Respiratory Irritation May cause respiratory irritation.[1]Use only in a well-ventilated area or with a chemical fume hood.[1]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is strictly regulated by federal and state agencies. The primary federal regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[5] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Laboratory Standard (29 CFR 1910.1450).[6][7]

A key requirement under RCRA is for the waste generator (the laboratory) to determine if their waste is hazardous.[8] A waste is considered hazardous if it is specifically listed by the EPA (F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing N-[3-(2-phenoxyethoxy)phenyl]butanamide waste from the point of generation to its final disposal.

Step 1: Waste Characterization

As the generator, you are responsible for characterizing the waste.[8]

  • Consult your institution's EHS department. They are the definitive resource for hazardous waste determination and will provide guidance based on institutional policies and local regulations.

  • Assume the waste is hazardous. In the absence of specific data, treat N-[3-(2-phenoxyethoxy)phenyl]butanamide and any materials contaminated with it as hazardous waste.[3][10]

Step 2: Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[5][11]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all N-[3-(2-phenoxyethoxy)phenyl]butanamide waste.

  • Container Material: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: N-[3-(2-phenoxyethoxy)phenyl]butanamide.

  • Closure: Keep the waste container tightly sealed at all times, except when adding waste.[10][12]

Step 3: Spill and Decontamination Procedures

Accidental spills must be managed promptly and safely.

  • Personal Protective Equipment (PPE): Before cleaning a spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For small spills of solid material, gently cover with an absorbent material to prevent it from becoming airborne.

  • Cleanup: Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.[3]

Final Disposal Options

The final disposal of chemical waste must be handled by a licensed hazardous waste management company.[5] Your institution's EHS department will coordinate with such a service for the pickup and disposal of laboratory waste. Common disposal methods for chemical waste of this type include:

  • Incineration: This is a frequent and effective method for the disposal of organic chemical waste, as it destroys the compounds at high temperatures.[3][11]

  • Landfill: After stabilization and treatment, some chemical wastes may be eligible for disposal in a specially designed hazardous waste landfill.

Never dispose of N-[3-(2-phenoxyethoxy)phenyl]butanamide down the drain or in the regular trash. [10] This can lead to environmental contamination and regulatory violations.

Visualizing the Disposal Workflow

To clarify the decision-making process for the disposal of N-[3-(2-phenoxyethoxy)phenyl]butanamide, the following workflow diagram is provided.

G A Waste Generation N-[3-(2-phenoxyethoxy)phenyl]butanamide B Is the waste container properly labeled and sealed? A->B E Has a spill occurred? C Label and seal the container with 'Hazardous Waste' and full chemical name. B->C No D Store in a designated satellite accumulation area. B->D Yes C->D D->E F Follow Spill & Decontamination Protocol. Dispose of all materials as hazardous waste. E->F Yes G Arrange for waste pickup through your institution's EHS department. E->G No F->G H Final Disposal by a Licensed Waste Management Facility (e.g., Incineration) G->H

Caption: Disposal workflow for N-[3-(2-phenoxyethoxy)phenyl]butanamide.

By adhering to this guide, researchers can ensure that the disposal of N-[3-(2-phenoxyethoxy)phenyl]butanamide is conducted in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Murray State College. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - Ethyleneglycol-monophenyl ether. CPAChem. [Link]

  • 40 CFR 302.4 - Hazardous substances and reportable quantities. Electronic Code of Federal Regulations (eCFR). [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Navigating the Safe Handling of N-[3-(2-phenoxyethoxy)phenyl]butanamide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. N-[3-(2-phenoxyethoxy)phenyl]butanamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and a proactive approach to risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

A comprehensive risk assessment should be conducted before any handling of the compound.[4] This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Key Potential Hazards:

  • Eye Irritation: Direct contact may cause serious eye irritation.[1][5]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling N-[3-(2-phenoxyethoxy)phenyl]butanamide.[6][7][8] The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[6][9]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves should be selected based on their resistance to aromatic amides and ethers.[6] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.[10]
Body Laboratory coatA buttoned, long-sleeved lab coat provides a barrier against accidental spills and contamination of personal clothing.[6][11]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills and falling objects.[6][10]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous substances.[12]

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving N-[3-(2-phenoxyethoxy)phenyl]butanamide should be conducted within a certified chemical fume hood.[6][7] This is crucial for preventing the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to further reduce the concentration of any airborne contaminants.[12]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[8]

Procedural Guidance: Step-by-Step Handling Workflow

Adherence to a standardized workflow is critical for minimizing risk. The following diagram and steps outline a safe handling procedure from receipt to disposal.

Handling Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling cluster_disposal Disposal Receipt_Storage Receipt & Secure Storage Risk_Assessment Conduct Risk Assessment Receipt_Storage->Risk_Assessment Before use Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Weighing Weighing Don_PPE->Weighing Enter fume hood Dissolving Dissolving/Dispensing Weighing->Dissolving Reaction Performing Reaction Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination After experiment Doff_PPE Doff & Dispose of PPE Decontamination->Doff_PPE Waste_Segregation Segregate Chemical Waste Doff_PPE->Waste_Segregation Waste_Labeling Label Waste Container Waste_Segregation->Waste_Labeling Waste_Storage Store Waste Appropriately Waste_Labeling->Waste_Storage Waste_Disposal Arrange for Licensed Disposal Waste_Storage->Waste_Disposal

Caption: A logical workflow for the safe handling of N-[3-(2-phenoxyethoxy)phenyl]butanamide.

Step-by-Step Protocol:

  • Receipt and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be clearly labeled with the chemical name and any known hazards.

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the specific experiment.[4]

    • Ensure the chemical fume hood is functioning correctly.[6]

    • Assemble all necessary materials and equipment.

    • Don the required PPE as outlined in the table above.

  • Handling in a Fume Hood:

    • Perform all manipulations, including weighing and transferring, within the sash of the fume hood.[6]

    • Handle the solid compound carefully to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then soap and water.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container.[13]

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases.[11]

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the material.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Disposal Plan

All waste containing N-[3-(2-phenoxyethoxy)phenyl]butanamide must be treated as hazardous waste.[14]

Waste_Disposal_Plan Solid_Waste Solid Waste (Contaminated PPE, absorbent materials) Waste_Container Designated, Labeled Hazardous Waste Container Solid_Waste->Waste_Container Liquid_Waste Liquid Waste (Unused solutions, reaction mixtures) Liquid_Waste->Waste_Container Segregation Segregate from Incompatible Waste Waste_Container->Segregation Storage Store in a Secure, Ventilated Area Segregation->Storage Disposal Licensed Hazardous Waste Disposal Service Storage->Disposal

Caption: A systematic plan for the safe disposal of N-[3-(2-phenoxyethoxy)phenyl]butanamide waste.

Disposal Protocol:

  • Segregation: Collect all waste materials, including contaminated PPE, unused compound, and solutions, in a designated and clearly labeled hazardous waste container.[14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: N-[3-(2-phenoxyethoxy)phenyl]butanamide.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[14] Never pour chemical waste down the drain.[4]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with N-[3-(2-phenoxyethoxy)phenyl]butanamide, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • Editage. (2020, February 27). 10 Lab safety rules every researcher should follow.
  • CPAChem. (2022, October 5). Safety data sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet.
  • TCI Chemicals. (2025, September 12). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • PubChem. (n.d.). Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-.
  • BenchChem. (2025). Proper Disposal Procedures for N-(2-Methoxyphenyl)-3-oxobutanamide.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Medline. (2018, July 27). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Ethylene Glycol Mono Phenyl Ether CAS No 122-99-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.